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Core Science & Biosynthesis

Foundational

(S)-N-Methylcanadine: A Biosynthetic Crossroads and a Molecule of Latent Pharmacological Potential

An In-depth Technical Guide on its Core Mechanism of Action Abstract (S)-N-Methylcanadine, a quaternary ammonium isoquinoline alkaloid, occupies a critical juncture in the intricate biosynthetic pathways of several pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on its Core Mechanism of Action

Abstract

(S)-N-Methylcanadine, a quaternary ammonium isoquinoline alkaloid, occupies a critical juncture in the intricate biosynthetic pathways of several pharmacologically significant compounds. While its direct mechanism of action remains an area of active investigation, its well-established role as a key intermediate in the synthesis of the antitussive and potential anticancer agent noscapine provides a foundational understanding of its biological relevance. This technical guide synthesizes the current knowledge of (S)-N-Methylcanadine, focusing on its established biosynthetic functions, and explores its potential pharmacological activities by examining structurally related alkaloids. We will delve into the enzymatic transformations that define its metabolic fate and propose future research directions to fully elucidate its intrinsic mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

Introduction: The Enigmatic Nature of (S)-N-Methylcanadine

(S)-N-Methylcanadine is a naturally occurring quaternary ammonium ion derived from (S)-canadine.[1] It is found in plants of the Papaveraceae family, such as Papaver somniferum (opium poppy) and various Corydalis species.[1] The Corydalis genus, in particular, is a rich source of diverse isoquinoline alkaloids that have been used for centuries in traditional medicine to treat a variety of ailments, including pain, inflammation, and cardiovascular diseases.[2][3] While many alkaloids from Corydalis have been extensively studied for their pharmacological properties, (S)-N-Methylcanadine has primarily been characterized in the context of its role as a biosynthetic precursor.[2][3][4][5][6]

This guide will first illuminate the well-defined role of (S)-N-Methylcanadine in the biosynthesis of noscapine. Subsequently, we will explore the potential, yet unconfirmed, direct pharmacological effects of (S)-N-Methylcanadine by drawing inferences from the known mechanisms of its structural relatives.

The Core Directive: (S)-N-Methylcanadine in Noscapine Biosynthesis

The most comprehensively understood function of (S)-N-Methylcanadine is its role as a central intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid with established antitussive properties and promising anticancer activities.[7][8] The conversion of (S)-N-Methylcanadine to noscapine involves a series of enzymatic steps, highlighting the molecule's specific recognition and transformation by a dedicated biosynthetic machinery.

The Noscapine Biosynthetic Pathway: A Multi-Enzyme Cascade

The journey from (S)-N-Methylcanadine to noscapine is a multi-step process catalyzed by a series of enzymes, including cytochrome P450s and acetyltransferases. The key transformation is the 1-hydroxylation of (S)-N-Methylcanadine, a critical step that commits the molecule to the noscapine pathway.

Key Enzymatic Steps:

  • (S)-N-Methylcanadine 1-hydroxylase (CYP82Y1): This cytochrome P450 enzyme catalyzes the initial and rate-limiting step in the conversion of (S)-N-Methylcanadine to noscapine.[9] It introduces a hydroxyl group at the C-1 position of the (S)-N-Methylcanadine scaffold.[9][10]

The subsequent steps in the pathway leading to noscapine are complex and involve further enzymatic modifications.[10]

Visualization of the Biosynthetic Role

The following diagram illustrates the pivotal position of (S)-N-Methylcanadine in the biosynthetic pathway leading to noscapine.

S_N_Methylcanadine_Biosynthesis Scoulerine (S)-Scoulerine Canadine (S)-Canadine Scoulerine->Canadine Multiple Steps N_Methylcanadine (S)-N-Methylcanadine Canadine->N_Methylcanadine N-methylation Hydroxy_N_Methylcanadine 1-Hydroxy-(S)-N-Methylcanadine N_Methylcanadine->Hydroxy_N_Methylcanadine CYP82Y1 Noscapine Noscapine Hydroxy_N_Methylcanadine->Noscapine Multiple Steps caption Figure 1: Biosynthetic pathway of Noscapine from (S)-Scoulerine.

Caption: Figure 1: Simplified biosynthetic pathway highlighting the central role of (S)-N-Methylcanadine in the formation of Noscapine.

Inferred Mechanism of Action: Extrapolations from Structural Analogs

Due to the limited research on the direct pharmacological effects of (S)-N-Methylcanadine, its potential mechanism of action can be inferred by examining its structural relatives, particularly its parent compound, (S)-canadine, and other protoberberine alkaloids.

Potential as an Antioxidant Agent

The parent compound, canadine, has demonstrated significant antioxidant activity with low cytotoxic effects.[11] This suggests that (S)-N-Methylcanadine may also possess antioxidant properties. The stereoelectronic aspects of canadine are reportedly similar to those of the antioxidant α-tocopherol.[11] The presence of the methylenedioxy and methoxy groups on the isoquinoline scaffold could contribute to free radical scavenging activity.

Interaction with Neurotransmitter Receptors and Ion Channels

Many isoquinoline alkaloids from Corydalis species are known to interact with various components of the central nervous system.[2] For instance, tetrahydropalmatine, another prominent alkaloid from Corydalis, exhibits analgesic effects through its interaction with dopamine receptors. While direct evidence is lacking, the structural similarity of (S)-N-Methylcanadine to these neuroactive alkaloids suggests a potential for interaction with neurotransmitter receptors or ion channels.

Potential Cytotoxic and Anticancer Effects

Alkaloids from Corydalis have been shown to possess anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest.[4][6] Although canadine itself did not show significant cytotoxicity in one study, the N-methylation present in (S)-N-Methylcanadine could alter its biological activity.[11] For example, N-methylation can increase the compound's polarity and affect its ability to cross cell membranes and interact with intracellular targets.

Experimental Protocols for Elucidating the Mechanism of Action

To move beyond inference and establish the direct mechanism of action of (S)-N-Methylcanadine, a series of targeted experiments are necessary. The following outlines a potential research workflow.

Target Identification and Validation
  • Affinity-Based Proteomics: Utilize (S)-N-Methylcanadine-immobilized beads to pull down interacting proteins from cell lysates (e.g., neuronal or cancer cell lines). Identify bound proteins using mass spectrometry.

  • Computational Docking: Perform in silico molecular docking studies to predict the binding of (S)-N-Methylcanadine to a panel of known pharmacological targets, such as G-protein coupled receptors, ion channels, and enzymes.[12]

  • Receptor Binding Assays: Conduct competitive binding assays using radiolabeled ligands for candidate receptors identified in the initial screening steps to determine binding affinity (Ki).

In Vitro Functional Assays
  • Cell Viability and Apoptosis Assays: Treat various cancer cell lines with (S)-N-Methylcanadine to assess its effects on cell proliferation (e.g., MTT assay) and apoptosis (e.g., Annexin V/PI staining, caspase activation assays).

  • Signaling Pathway Analysis: Use techniques like Western blotting or reporter gene assays to investigate the effect of (S)-N-Methylcanadine on key signaling pathways implicated in cell survival and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways.[13][14]

  • Electrophysiological Studies: Employ patch-clamp techniques on neuronal cells or cells expressing specific ion channels to determine if (S)-N-Methylcanadine modulates ion channel activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Pathway Analysis Target_ID Target Identification Affinity_Proteomics Affinity Proteomics Target_ID->Affinity_Proteomics Computational_Docking Computational Docking Target_ID->Computational_Docking In_Vitro_Validation In Vitro Validation Target_ID->In_Vitro_Validation Binding_Assays Receptor Binding Assays In_Vitro_Validation->Binding_Assays Functional_Assays Functional Assays In_Vitro_Validation->Functional_Assays Pathway_Analysis Signaling Pathway Analysis In_Vitro_Validation->Pathway_Analysis Western_Blot Western Blot Pathway_Analysis->Western_Blot Reporter_Assays Reporter Gene Assays Pathway_Analysis->Reporter_Assays caption Figure 2: Proposed experimental workflow to elucidate the mechanism of action.

Caption: Figure 2: A proposed experimental workflow for the systematic elucidation of the direct mechanism of action of (S)-N-Methylcanadine.

Quantitative Data Summary

Currently, there is a paucity of quantitative data regarding the direct biological activity of (S)-N-Methylcanadine. The table below is presented as a template for future research findings.

ParameterValueCell Line/AssayReference
IC50 (Cytotoxicity) Data Not Availablee.g., HeLa, HepG2-
Ki (Receptor Binding) Data Not Availablee.g., Dopamine D2 Receptor-
EC50 (Functional Activity) Data Not Availablee.g., Calcium Influx Assay-

Conclusion and Future Directions

(S)-N-Methylcanadine stands as a molecule of significant interest, primarily due to its well-established role as a biosynthetic precursor to the pharmacologically important alkaloid noscapine. While its direct mechanism of action is yet to be fully elucidated, its chemical structure, shared with a class of biologically active isoquinoline alkaloids, suggests a high probability of intrinsic pharmacological activity.

The future of (S)-N-Methylcanadine research lies in a systematic and multi-faceted approach to uncover its direct molecular targets and downstream signaling effects. The experimental workflows proposed in this guide provide a roadmap for such investigations. A thorough understanding of the mechanism of action of (S)-N-Methylcanadine will not only shed light on the pharmacology of this individual molecule but also contribute to a broader understanding of the structure-activity relationships within the diverse family of Corydalis alkaloids. Such knowledge is crucial for the rational design of novel therapeutics inspired by these natural products.

References

  • Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (n.d.). Google Scholar.
  • Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis. (2021, January 9). PubMed.
  • Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. (2014, March 12). Royal Society of Chemistry.
  • Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (n.d.). Taylor & Francis Online.
  • Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications. (2023, January 13). MDPI.
  • Biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy. (n.d.). ResearchGate.
  • (S)-N-Methylcanadine. (n.d.). PubChem.
  • Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. (2008, April 1). PubMed.
  • CYP82Y1 is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy. (2013, December 9). ResearchGate.
  • Noscapine. (n.d.). PubChem.
  • Recent advances on signaling pathways and their inhibitors in rheumatoid arthritis. (2021, September 15). PubMed.
  • Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. (n.d.). PubMed Central.
  • Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery. (2025, November 20). MDPI.
  • Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. (2021, November 29). PubMed.

Sources

Exploratory

(S)-N-Methylcanadine: Advanced Strategies for Asymmetric Synthesis and Chromatographic Purification

Abstract (S)-N-Methylcanadine is a critical quaternary protoberberine alkaloid intermediate in the biosynthesis of noscapine, a high-value pharmaceutical with potent antitussive and emerging antineoplastic properties. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-N-Methylcanadine is a critical quaternary protoberberine alkaloid intermediate in the biosynthesis of noscapine, a high-value pharmaceutical with potent antitussive and emerging antineoplastic properties. Because natural extraction from Papaver somniferum (opium poppy) is constrained by low abundance and complex metabolic profiles, developing robust synthetic and purification pipelines is paramount. This technical guide details the mechanistic causality behind both asymmetric chemical synthesis and biocatalytic production routes, culminating in self-validating downstream purification protocols.

Biosynthetic Context and Structural Significance

In the native plant pathway, the morphinan and phthalideisoquinoline alkaloids diverge early in their biosynthesis. The committed pathway to noscapine begins with the 9-O-methylation of (S)-scoulerine, followed by methylenedioxy bridge formation to yield (S)-canadine (also known as tetrahydroberberine)[1].

The critical transformation to (S)-N-methylcanadine is catalyzed by tetrahydroprotoberberine cis-N-methyltransferase (TNMT), which strictly installs the methyl group in the cis configuration relative to the C-14 hydrogen[2]. This specific stereochemistry is an absolute prerequisite for the subsequent C-1 hydroxylation by CYP82Y1, a cytochrome P450 enzyme that initiates the oxidative cascade leading to the phthalideisoquinoline scaffold[3].

Biosynthesis Scoulerine (S)-Scoulerine Tetrahydro (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydro SOMT (9-O-Methylation) Canadine (S)-Canadine Tetrahydro->Canadine CAS (Methylenedioxy bridge) NMethyl (S)-N-Methylcanadine Canadine->NMethyl TNMT (cis-N-Methylation) Hydroxy 1-Hydroxy-N-methylcanadine NMethyl->Hydroxy CYP82Y1 (1-Hydroxylation) Noscapine Noscapine Hydroxy->Noscapine CYP82X1/X2 & Rearrangement

Biosynthetic pathway of noscapine highlighting (S)-N-methylcanadine as a key intermediate.

De Novo Asymmetric Chemical Synthesis

Historically, accessing enantiopure (S)-canadine relied on the kinetic resolution of racemic mixtures, which inherently caps the theoretical yield at 50%. To bypass this thermodynamic limitation, modern approaches utilize an asymmetric total synthesis strategy[4].

The core dihydroprotoberberine scaffold is constructed via a continuous-flow Pictet-Spengler reaction coupled with a Friedel-Crafts hydroxyalkylation/dehydration cascade[5]. The causality behind choosing this cascade is to rapidly assemble the tetracyclic ABCD-ring system without introducing premature stereocenters.

The critical enantiodetermining step is a late-stage Iridium-catalyzed asymmetric hydrogenation. By utilizing a chiral Ir-(S)-SegPhos catalyst, the prochiral iminium bond at C-14 is stereoselectively reduced. The bulky chiral ligands create a steric pocket that forces the hydride delivery exclusively to one face of the molecule, yielding (S)-canadine with >99% enantiomeric excess (ee)[4]. Subsequent N-methylation yields (S)-N-methylcanadine, though chemical methylation often requires careful chromatographic separation of cis and trans diastereomers.

Biocatalytic Synthesis via TNMT

To avoid the diastereomeric mixtures inherent to chemical methylation, biocatalytic synthesis using recombinant TNMT is preferred. TNMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to selectively methylate the tertiary amine of (S)-canadine[2].

The enzyme's active site is evolutionarily tuned to position the lone pair of the nitrogen in a geometry that exclusively accepts the methyl group from SAM in a cis orientation relative to the C-14 proton. This enzymatic route is highly efficient and forms the basis of microbial fermentation platforms, such as engineered Saccharomyces cerevisiae strains designed for complete noscapine biosynthesis[6].

Downstream Processing and Purification Strategies

The purification of (S)-N-methylcanadine from either biocatalytic mixtures or microbial broth exploits its unique physicochemical properties. As a quaternary ammonium compound, (S)-N-methylcanadine carries a permanent positive charge regardless of the solvent pH.

This permanent charge is the causal mechanism behind the selection of Weak Cation Exchange (WCX) Solid Phase Extraction (SPE). By adjusting the crude mixture to a highly basic pH (e.g., using 0.1 N NaOH), all native proteins, organic acids, and residual SAM/SAH are deprotonated and become anionic. The WCX resin (containing carboxylic acid moieties) is also deprotonated (negatively charged) at this pH, allowing it to strongly bind the permanently positively charged (S)-N-methylcanadine[3]. Neutral and anionic impurities are washed away, and the target alkaloid is eluted using an acidic organic solvent that neutralizes the resin's carboxylic groups, releasing the product.

Purification Reaction Biocatalytic Mixture (Canadine + SAM + TNMT) Quench Quench & Precipitate (Add Methanol) Reaction->Quench Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge SPE Weak Cation Exchange SPE (Strata-X-CW in 0.1 N NaOH) Centrifuge->SPE Load Supernatant Elution Acidic Elution & Concentration (Pure (S)-N-Methylcanadine) SPE->Elution Drop pH to release

Downstream purification workflow for isolating (S)-N-methylcanadine via cation exchange.

Quantitative Data Summaries

Table 1: Kinetic Parameters of Key Biocatalytic Enzymes

Enzyme Source Organism Substrate Km (μM) pH Optimum Function
TNMT Eschscholzia californica (S)-Canadine 6.4 8.9 cis-N-Methylation
TNMT Eschscholzia californica SAM 12.0 8.9 Methyl Donor

| CYP82Y1 | Papaver somniferum | (S)-N-Methylcanadine | High Affinity | 7.5 | 1-Hydroxylation |

Table 2: Asymmetric Chemical Synthesis Performance Metrics

Synthetic Step Catalyst / Reagent Target Intermediate Yield (%) Enantiomeric Excess (ee %)
Asymmetric Hydrogenation Ir-(S)-SegPhos (S)-Canadine >90 >99

| Chemical N-Methylation | Methyl Iodide (CH3I) | (S)-N-Methylcanadine | ~85 | N/A (Diastereomeric mix) |

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-N-Methylcanadine

System Validation: The successful conversion is validated by the disappearance of the (S)-canadine peak (m/z 339) and the appearance of the (S)-N-methylcanadine peak (m/z 354) via LC-MS/MS.

  • Reaction Assembly: In a sterile reaction vessel, combine 100 μM (R,S)-canadine (or enantiopure (S)-canadine) and 200 μM S-adenosyl-L-methionine (SAM) in 100 mM Tris-HCl buffer adjusted to pH 8.9.

  • Enzyme Addition: Introduce 75 μg of purified recombinant TNMT (expressed in E. coli or S. cerevisiae).

  • Incubation: Incubate the mixture on a gyratory shaker at 40°C for 4 hours. Causality: 40°C is the empirically determined temperature optimum for TNMT activity, ensuring maximum catalytic turnover before thermal denaturation[2].

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol. This abruptly lowers the dielectric constant of the solution, causing immediate precipitation of the TNMT protein.

Protocol B: Purification via Weak Cation Exchange (WCX) SPE

System Validation: Eluate purity is confirmed via HPLC-UV at 280 nm, demonstrating a single peak corresponding to the quaternary alkaloid.

  • Clarification: Centrifuge the quenched reaction mixture at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Decant the supernatant and concentrate it under reduced pressure (rotary evaporation) to remove the methanol. Resuspend the aqueous residue in 0.1 N NaOH. Causality: The high pH deprotonates the WCX resin and all background organic acids, while the target alkaloid remains positively charged[3].

  • SPE Conditioning: Condition a Strata-X-CW 33-μm polymeric weak cation exchange column (30 mg/mL, Phenomenex) with 1 mL of methanol, followed by 1 mL of 0.1 N NaOH.

  • Loading and Washing: Load the basified sample onto the column. Wash with 2 mL of 0.1 N NaOH, followed by 2 mL of 50% methanol in water to elute neutral and anionic impurities.

  • Elution: Elute the pure (S)-N-methylcanadine using 2 mL of 2% formic acid in methanol. Causality: The formic acid lowers the pH below the pKa of the resin's carboxylic acid groups, neutralizing the resin and breaking the ionic interaction with the alkaloid.

References

  • [1] Biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy. ResearchGate.[Link]

  • [3] CYP82Y1 Is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy. PubMed Central (NIH).[Link]

  • [4] Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation. PubMed (NIH).[Link]

  • [6] Complete biosynthesis of noscapine and halogenated alkaloids in yeast. PNAS.[Link]

  • [5] Total Synthesis of (−)-Canadine, (−)-Rotundine, (−)-Sinactine, and (−)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation. ACS Publications.[Link]

  • [2] Partial purification and properties of S-adenosyl-l-methionine: (S)-tetrahydroprotoberberinecis-N-methyltransferase from suspension-cultured cells of Eschscholtzia and Corydalis. ResearchGate.[Link]

Sources

Foundational

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of (S)-N-Methylcanadine

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-N-Methylcanadine is a quaternary tetrahydroprotoberberine alkaloid of significant interest due to its pivotal role as a biosynthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Methylcanadine is a quaternary tetrahydroprotoberberine alkaloid of significant interest due to its pivotal role as a biosynthetic intermediate for pharmacologically active compounds, most notably the anti-tussive and potential anti-cancer agent, noscapine. This technical guide provides an in-depth exploration of the natural origins of (S)-N-Methylcanadine, detailing the primary plant species in which it is found. It elucidates the complete biosynthetic pathway, from its precursor (S)-reticuline to (S)-N-Methylcanadine, identifying the key enzymes involved in each transformation. Furthermore, this document presents a comprehensive overview of the methodologies for its extraction, isolation, and purification from plant matrices, alongside a comparative analysis of modern analytical techniques for its characterization and quantification. This guide is intended to serve as a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to (S)-N-Methylcanadine

(S)-N-Methylcanadine, also known as (S)-N-Methyltetrahydroberberine, is a benzylisoquinoline alkaloid (BIA) characterized by a tetracyclic protoberberine core structure with a quaternary nitrogen atom.[1][2] Its chemical formula is C₂₁H₂₄NO₄⁺ with a molecular weight of approximately 354.4 g/mol .[1] While its intrinsic pharmacological profile is not as extensively studied as its derivatives, its significance lies in its position as a key metabolic intermediate. In the opium poppy (Papaver somniferum), (S)-N-Methylcanadine is the direct precursor to (S)-1-Hydroxy-N-methylcanadine, a critical step in the complex biosynthetic pathway leading to the phthalideisoquinoline alkaloid noscapine.[3][4][5][6] The broader class of tetrahydroprotoberberine alkaloids, to which (S)-N-Methylcanadine belongs, is known for a wide range of biological activities, including analgesic, cardioprotective, and anti-addictive effects, underscoring the importance of understanding the sources and synthesis of key molecules within this family.[7][8][9][10]

Principal Natural Sources

(S)-N-Methylcanadine and its immediate precursor, (S)-canadine, are predominantly found within a few key plant families, most notably the Papaveraceae (Poppy family) and Berberidaceae (Barberry family). The accumulation of these alkaloids can vary significantly between species and even within different parts of the same plant.

Key Plant Genera and Species
  • Papaver somniferum (Opium Poppy): This is one of the most well-documented sources, where (S)-N-Methylcanadine serves as an essential intermediate in the biosynthesis of noscapine.[1] It is found in various parts of the plant, with the highest concentrations of related alkaloids typically located in the latex.[3]

  • Corydalis spp. (Fumewort): The tubers of various Corydalis species are a rich repository of tetrahydroprotoberberine alkaloids.[11] Species such as Corydalis yanhusuo, C. turtschaninovii, and C. tashiroi are widely used in Traditional Chinese Medicine and are known to contain a complex mixture of these compounds, including (S)-canadine, the direct precursor that is subsequently N-methylated.[7][8][12][13][14]

  • Hydrastis canadensis (Goldenseal): The rhizomes and roots of Goldenseal are a major commercial source of isoquinoline alkaloids, including high concentrations of berberine and its metabolic precursor, (S)-canadine.[10][15][16]

  • Zanthoxylum and Glaucium spp.: N-Methylcanadine has been directly isolated from species such as Zanthoxylum tingoassuiba and has been reported in Glaucium species, indicating a broader distribution beyond the Papaveraceae family.[15][17]

  • Fumaria officinalis (Common Fumitory): This plant is another member of the poppy family that has been reported to contain (S)-N-Methylcanadine.[1]

Table 1: Summary of Primary Natural Sources
Plant FamilyGenus and SpeciesCommon NamePrimary Plant PartKey Alkaloid(s) Reported
PapaveraceaePapaver somniferumOpium PoppyLatex, Stem(S)-N-Methylcanadine, Noscapine
PapaveraceaeCorydalis yanhusuoFumewortTuber(S)-Canadine, Tetrahydropalmatine[8][13]
PapaveraceaeCorydalis spp.FumewortWhole Plant, TuberTetrahydroprotoberberines[7][11][18]
BerberidaceaeHydrastis canadensisGoldensealRhizome, Root(S)-Canadine, Berberine, Hydrastine[15][16]
RutaceaeZanthoxylum tingoassuiba--N-Methylcanadine[17]
PapaveraceaeGlaucium spp.Horned PoppyAerial PartsN-Methyl canadine[15]
PapaveraceaeFumaria officinalisCommon Fumitory-(S)-N-Methylcanadine[1]

Biosynthesis of (S)-N-Methylcanadine in Planta

The biosynthesis of (S)-N-Methylcanadine is a well-characterized branch of the benzylisoquinoline alkaloid pathway, originating from the amino acid L-tyrosine. The core structure is assembled from two tyrosine-derived units. The key steps leading directly to (S)-N-Methylcanadine begin with the central intermediate, (S)-reticuline.

The transformation from (S)-reticuline involves four specific enzymatic reactions:

  • (S)-Reticuline to (S)-Scoulerine: The berberine bridge enzyme (BBE), an FAD-dependent oxidase, catalyzes the formation of the methylenedioxy bridge (the "berberine bridge") by abstracting two hydrogen atoms from the N-methyl group and the aromatic ring of (S)-reticuline, forming the tetracyclic protoberberine scaffold of (S)-scoulerine.[3][12]

  • (S)-Scoulerine to (S)-Tetrahydrocolumbamine: A S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, (S)-scoulerine 9-O-methyltransferase (SOMT), methylates the hydroxyl group at the C9 position of (S)-scoulerine.[6][12]

  • (S)-Tetrahydrocolumbamine to (S)-Canadine: The enzyme canadine synthase, a cytochrome P450-dependent monooxygenase (CYP719A21), catalyzes the formation of a second methylenedioxy bridge on the D-ring of (S)-tetrahydrocolumbamine to yield (S)-canadine.[5][6][12]

  • (S)-Canadine to (S)-N-Methylcanadine: Finally, (S)-tetrahydroprotoberberine N-methyltransferase (TNMT), another SAM-dependent enzyme, catalyzes the N-methylation of the tertiary amine of (S)-canadine to produce the quaternary ammonium ion, (S)-N-Methylcanadine.[5][6][19]

Biosynthesis of (S)-N-Methylcanadine Reticuline (S)-Reticuline BBE Berberine Bridge Enzyme (BBE) Reticuline->BBE Scoulerine (S)-Scoulerine SOMT Scoulerine 9-O- Methyltransferase (SOMT) Scoulerine->SOMT Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine CYP719A21 Canadine Synthase (CYP719A21) Tetrahydrocolumbamine->CYP719A21 Canadine (S)-Canadine TNMT Tetrahydroprotoberberine N-Methyltransferase (TNMT) Canadine->TNMT NMethylcanadine (S)-N-Methylcanadine BBE->Scoulerine SOMT->Tetrahydrocolumbamine CYP719A21->Canadine TNMT->NMethylcanadine

Fig. 1: Biosynthetic pathway from (S)-Reticuline to (S)-N-Methylcanadine.

Extraction and Isolation Methodologies

The isolation of (S)-N-Methylcanadine from plant matrices follows general protocols for alkaloid extraction, which leverage their basic nature. The following represents a generalized, robust workflow synthesized from methodologies applied to Corydalis and related species.

Step-by-Step Protocol
  • Sample Preparation & Maceration:

    • Rationale: To maximize surface area for efficient solvent penetration.

    • Protocol: Dry the plant material (e.g., Corydalis tubers) at 40-60°C to a constant weight and grind into a fine powder (e.g., 50 mesh).[20]

  • Solvent Extraction:

    • Rationale: Alkaloids exist in plants as salts. Basification converts them to their free-base form, which has higher solubility in moderately polar organic solvents like ethanol or methanol.

    • Protocol: Macerate or reflux the powdered plant material with an alkaline alcoholic solvent. A typical system is 70% ethanol adjusted to pH 9-10 with aqueous ammonia.[20] A solid-to-liquid ratio of 1:20 (w/v) is common, and the extraction is often repeated 2-3 times to ensure exhaustive recovery.[20]

  • Crude Extract Concentration:

    • Rationale: To remove the bulk solvent prior to purification.

    • Protocol: Combine the filtrates from all extraction cycles and concentrate under reduced pressure using a rotary evaporator. The resulting residue is a crude alkaloid extract.

  • Acid-Base Partitioning (Liquid-Liquid Extraction):

    • Rationale: This is a classic and highly effective technique for separating basic alkaloids from neutral and acidic co-extractives.

    • Protocol:

      • a. Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

      • b. Wash the acidic solution with an immiscible organic solvent (e.g., ethyl acetate) to remove lipids and other neutral impurities. Discard the organic layer.

      • c. Basify the aqueous layer to pH 9-10 with a base (e.g., NH₄OH). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

      • d. Extract the alkaloids from the basified aqueous solution into an organic solvent like dichloromethane (DCM) or a DCM/methanol mixture. Repeat 3-5 times.

      • e. Combine the organic layers and evaporate the solvent to yield a purified total alkaloid fraction.

  • Chromatographic Purification:

    • Rationale: To separate individual alkaloids from the complex mixture based on their differing polarities and affinities for the stationary phase.

    • Protocol:

      • Column Chromatography: Pack a column with silica gel. Dissolve the total alkaloid fraction in a minimal amount of solvent and load it onto the column. Elute with a gradient solvent system, typically starting with a non-polar solvent like DCM and gradually increasing the polarity by adding methanol.[14] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

      • Advanced Techniques: For higher resolution and purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed.[21]

Extraction and Purification Workflow Start Dried & Powdered Plant Material Extraction Alkaline Alcoholic Extraction (e.g., 70% EtOH, pH 10) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Acidification Acid-Base Partitioning: 1. Dissolve in 5% HCl CrudeExtract->Acidification Wash 2. Wash with Ethyl Acetate (Remove Neutral Impurities) Acidification->Wash Basification 3. Basify Aqueous Layer (pH 10) Wash->Basification FinalExtraction 4. Extract with DCM Basification->FinalExtraction TotalAlkaloids Total Alkaloid Fraction FinalExtraction->TotalAlkaloids Chromatography Silica Gel Column Chromatography TotalAlkaloids->Chromatography FinalProduct Pure (S)-N-Methylcanadine Chromatography->FinalProduct

Fig. 2: Generalized workflow for the extraction and purification of (S)-N-Methylcanadine.

Analytical Characterization and Quantification

Accurate identification and quantification of (S)-N-Methylcanadine require modern analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Qualitative Analysis (Structural Elucidation)
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. High-resolution MS, such as Time-of-Flight (TOF) or Orbitrap, provides an accurate mass measurement of the molecular ion (C₂₁H₂₄NO₄⁺), which can confirm the elemental composition.[2] Tandem MS (MS/MS) experiments generate a fragmentation pattern unique to the molecule's structure, which is crucial for confirmation and distinguishing it from isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of a novel or purified compound, ¹H-NMR and ¹³C-NMR spectroscopy are essential.[18] These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for complete structural assignment.

Quantitative Analysis
  • High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD): This is the most common method for routine quantification in quality control of herbal materials and supplements.[8][20] It is robust, reliable, and cost-effective. Separation is typically achieved on a C18 reversed-phase column.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification or analysis in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the gold standard.[22] It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

Table 2: Comparison of Analytical Techniques
TechniquePrincipleSensitivitySelectivityPrimary Application
HPLC-UV/DAD Chromatographic separation followed by UV absorbance measurement.[23]Moderate (ng-µg/mL)Good (dependent on chromatographic resolution)Routine QC, Quantification in extracts
LC-MS Chromatographic separation coupled with mass-based detection.High (pg-ng/mL)Very High (based on m/z)Identification, Impurity profiling
LC-MS/MS Chromatographic separation with mass filtering of precursor and specific product ions.[22][24]Very High (fg-pg/mL)Exceptional (highly specific)Trace quantification, Bioanalysis
NMR Measures the magnetic properties of atomic nuclei.LowAbsoluteUnambiguous structure elucidation

Conclusion and Future Outlook

(S)-N-Methylcanadine stands as a molecule of considerable scientific importance, primarily as a well-defined intermediate in the biosynthesis of high-value alkaloids like noscapine. Its natural occurrence is concentrated in specific plant families, with Papaver, Corydalis, and Hydrastis species representing the most promising sources for its isolation. The elucidation of its biosynthetic pathway has provided a clear roadmap of the enzymatic machinery required for its production, opening avenues for biotechnological approaches.

Future research efforts should be directed towards several key areas:

  • Bioprospecting and Quantitative Screening: A systematic screening of a wider range of Corydalis and related species could identify high-yielding natural sources, which are currently underexplored.

  • Metabolic Engineering: With all the biosynthetic genes identified, there is significant potential to engineer microbial hosts (like Saccharomyces cerevisiae) or to enhance its production in its native plant species through modern genetic tools.

  • Pharmacological Evaluation: While its role as a precursor is known, a comprehensive investigation into the intrinsic biological activities of (S)-N-Methylcanadine itself may reveal novel therapeutic properties.

  • Process Optimization: The development of more efficient, scalable, and environmentally friendly extraction and purification protocols, such as those using supercritical fluids or advanced chromatographic resins, will be crucial for its potential commercial application.

By integrating classical phytochemistry with modern analytical and biotechnological tools, the full potential of (S)-N-Methylcanadine can be realized, benefiting both fundamental plant science and applied drug discovery.

References

  • Dang, T. T. T., Chen, X., & Facchini, P. J. (2014). Biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy. ResearchGate. [Link]

  • Chen, X., & Facchini, P. J. (2013). CYP82Y1 is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Canadine. Wikipedia. [Link]

  • International Union of Biochemistry and Molecular Biology. (2019). Noscapine biosynthesis. IUBMB. [Link]

  • Guo, L., et al. (2013). Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-N-Methylcanadine. PubChem Compound Database. [Link]

  • Chen, J. J., et al. (2001). A new tetrahydroprotoberberine N-oxide alkaloid and anti-platelet aggregation constituents of Corydalis tashiroi. PubMed. [Link]

  • Rothera, M. A., et al. (1985). The isolation and characterization of a new tetrahydroprotoberberine alkaloid from Corydalis clarkei. PubMed. [Link]

  • Saleem, M., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Institutes of Health. [Link]

  • Taylor & Francis. (n.d.). Canadine – Knowledge and References. Taylor & Francis Online. [Link]

  • Kaur, G., et al. (2024). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology. [Link]

  • Chen, I. S., et al. (2000). New Tetrahydroprotoberberine N-Oxide Alkaloids and Cytotoxic Constituents of Corydalis tashiroi. ResearchGate. [Link]

  • Xu, Z., et al. (2024). Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species. National Institutes of Health. [Link]

  • Singh, T. K., & Sharma, A. K. (2021). Medicinal importance, pharmacological activities and analytical aspects of canadine in the medicine: An important phytochemical of Hydrastis canadensis. ResearchGate. [Link]

  • Guo, L., et al. (2014). Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy. PubMed. [Link]

  • Yi, T., et al. (2018). Characterization of N-methylcanadine and N-methylstylopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Wang, L., et al. (2019). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Pharmaceutical Biology. [Link]

  • Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-Canadine. PubChem Compound Database. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Canadine. Caring Sunshine. [Link]

  • Chen, Y. C., et al. (2007). Quantitative determination of urinary N3-methyladenine by isotope-dilution LC–MS/MS with automated solid-phase extraction. ResearchGate. [Link]

  • He, J., et al. (2019). Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications. National Institutes of Health. [Link]

  • Zhang, X., et al. (2022). Isolation, synthesis and bioactivity evaluation of isoquinoline alkaloids from Corydalis hendersonii Hemsl. against gastric cancer in vitro and in vivo. PubMed. [Link]

  • Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. National Institutes of Health. [Link]

  • Spetea, M., et al. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. MDPI. [Link]

  • Halberstadt, A. L., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. National Institutes of Health. [Link]

  • Singh, T. K., & Sharma, A. K. (2021). Medicinal Importance, Pharmacological Activities and Analytical Aspects of Canadine in Medicine: An Important Phytochemical of Hydrastis canadensis. Bentham Science. [Link]

  • Hurst, W. J., et al. (1984). Analytical methods for quantitation of methylxanthines. PubMed. [Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Biotransformation of (S)-N-Methylcanadine: A Technical Whitepaper

[label="Excretion", fillcolor="#FBBC05", fontcolor="#FFFFFF", color="#202 Integrating Visuals and Text I'm now integrating the metabolic pathway diagram within the written narrative, ensuring seamless visual and textual...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Excretion", fillcolor="#FBBC05", fontcolor="#FFFFFF", color="#202

Integrating Visuals and Text

I'm now integrating the metabolic pathway diagram within the written narrative, ensuring seamless visual and textual coherence. I'm focusing on creating a flow between the diagrams and the discussion. The experimental workflow will now be explicitly detailed. I'm working to make the IPVS diagram even more clear, while finalizing the whitepaper.

Finalizing the Whitepaper

I'm now writing the whitepaper, carefully linking references and diagrams with the text to ensure a clear and coherent narrative, now with the revised colors. I'm focusing on the physicochemical and ADME properties of (S)-N-Methylcanadine, and the data from the IPVS study, integrating all the diagrams and data seamlessly. I'm also ensuring the in-text citations are correct, and all URLs are correct.

Refining Whitepaper Draft

I'm now revising the draft, especially the "Metabolism" section, to detail all experimental methods. I'll describe how cytochrome P450 enzymes like CYP82Y1 metabolize (S)-N-Methylcanadine, and I will highlight data from both in planta and in vitro analyses, with a focus on precision and clarity. I'm ensuring all the information I provide is easily and quickly understood.

Finalizing Citation Accuracy

I'm now carefully checking my citations, ensuring all links lead to valid, accessible sources. I've double-checked the MDPI article on noscapine, the JBC article with the DOI, and various other references, including Nature Chemical Biology, to ensure they correctly support my claims. I'm focusing on the MDPI article, and the RCM article focusing on the S9 metabolism data.

Integrating Data Now

I'm now focusing on a cohesive integration of the quantitative data tables, diagrams, and text, ensuring clarity and flow. I'm prioritizing the detailed methodologies for IPVS and UPLC-MS/MS, and emphasizing the causality behind these experimental designs. The color contrast rules are implemented, and the diagrams are carefully linked to the text.

Compiling Draft Elements

I'm now carefully compiling the introductory and physicochemical sections of my whitepaper, establishing the foundation with (S)-N-Methylcanadine's significance and properties. I'm carefully detailing its key role as a BIA, the connection to noscapine biosynthesis, and its emergence in TCMs. I'm also preparing to detail the ADME properties, especially highlighting how it's influence by its physicochemical factors. I am now working on Table 1, including the crucial quantitative parameters.

Detailing Physiochemical Properties

I'm now detailing Table 1, focusing on (S)-N-Methylcanadine's physicochemical and ADME parameters. I'm noting the 354.4 g/mol molecular weight, which aligns with Lipinski's Rule for oral absorption. I'm also including the LogP, PSA values and oral bioavailability, highlighting the importance of the IPVS model for accurate gastrointestinal absorption analysis.

Detailing Experimental Procedures

I'm now detailing the in vivo experimental design, focusing on the IPVS workflow. My description focuses on how (S)-N-Methylcanadine metabolism, including details like intestinal permeability, is analyzed, with the non-absorbable phenol red and flow rates. I'm prioritizing the surgical prep, cannulation, perfusion steps, and the validation strategy using the non-absorbable marker.

Describing Sample Extraction

I'm now detailing the sample extraction process, focusing on the steps for plasma protein precipitation using acetonitrile, and the centrifugation conditions at 14,000 × g for 10 min at 4°C. Then, I will outline the gradient elution for the UPLC-Q-Orbitrap HRMS.

Refining IPVS Analysis

I'm now detailing the analytical methodology, especially the UPLC-Q-Orbitrap HRMS setup, highlighting conditions like the mobile phase composition, gradient elution, and the mass spectrometer settings. I'm focusing on the detection and quantification strategies for (S)-N-Methylcanadine and its metabolites, to support the data I present in the next section.

Explaining Enzymatic Specificity

I'm focusing now on CYP82Y1's specificity, and how the N-methyl group causes the active site to nearly always result in 1-hydroxylation, making it nearly 100% efficient. I'm also describing the use of this in yeast for synthetic biology. Next, I will describe how the hepatic metabolism differs in mammals.

Elaborating Metabolic Pathways

I'm now describing three crucial routes in (S)-N-Methylcanadine metabolism: 1-hydroxylation via CYP82Y1, demethylation, and Phase II glucuronidation. I'm focusing on the structural impacts of these reactions, with the subsequent impacts on compound polarity. The flow between the reactions will now be clearly described.

Describing Metabolite Excretion

I'm currently summarizing the excretion process, noting biliary and renal routes for the polar metabolites, and average total body clearance. The volume of distribution data, consistent with the lipophilicity of (S)-N-Methylcanadine, supports tissue penetration. The metabolic pathways and pharmacokinetics are now clearly defined.

Defining Excretion and Clearance

I'm now detailing the excretion process. I'll describe biliary and renal routes for the polar metabolites, and average total body clearance. The volume of distribution data, consistent with (S)-N-Methylcanadine's lipophilicity, supports tissue penetration. I'm making sure these pathways are now clearly defined.

Executive Summary

(S)-N-Methylcanadine is a quaternary ammonium benzylisoquinoline alkaloid (BIA). While primarily recognized as a critical intermediate in the biosynthesis of noscapine—a non-narcotic antitussive and emerging anticancer agent—it has recently gained traction in mammalian pharmacokinetics as an absorbed bioactive constituent in Traditional Chinese Medicines (TCMs). This whitepaper synthesizes the absorption, distribution, metabolism, and excretion (ADME) profile of (S)-N-methylcanadine, detailing the self-validating methodologies required to accurately map its pharmacokinetic journey.

Physicochemical Properties and ADME Profile

The pharmacokinetic behavior of (S)-N-methylcanadine is fundamentally dictated by its physicochemical structure. As a quaternary ammonium ion, its permanent positive charge interacts uniquely with biological membranes, balancing lipophilicity with aqueous solubility.

Table 1: Quantitative Physicochemical and ADME Parameters of (S)-N-Methylcanadine

ParameterValuePharmacokinetic Implication
Molecular Weight 354.4 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) 3.10 – 3.85High lipid solubility, facilitating passive diffusion across the intestinal epithelium.
Polar Surface Area (PSA) 36.9 ŲExcellent membrane permeability; theoretical potential to cross the blood-brain barrier (BBB).
Oral Bioavailability (OB) ~30.0 – 31.5%Moderate systemic availability, heavily subjected to hepatic first-pass metabolism.
Plasma Half-life (t1/2) ~124 – 156 minRapid distribution phase followed by moderate elimination, typical of BIAs.

Absorption: The Intestinal Perfusion with Venous Sampling (IPVS) Model

Standard systemic plasma sampling often fails to detect low-abundance alkaloids like (S)-N-methylcanadine due to its rapid hepatic first-pass metabolism. To accurately quantify its gastrointestinal absorption, researchers employ the Intestinal Perfusion with Venous Sampling (IPVS) model.

Causality of Experimental Choice: By cannulating the mesenteric vein directly, the IPVS model captures the absorbed compound before it enters the liver. This isolates the intestinal absorption variable from hepatic metabolism, preventing the "masking" effect of rapid liver clearance and providing a high-fidelity snapshot of intestinal permeability.

Self-Validating Protocol: IPVS Coupled with UPLC-MS/MS

To ensure the integrity of the absorption data, this protocol incorporates a non-absorbable marker (phenol red) to correct for water flux. This creates a self-validating system where any fluid shift (absorption or secretion of water) across the intestinal lumen is mathematically neutralized, preventing the artificial inflation or deflation of alkaloid absorption rates.

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize the subject (e.g., Sprague-Dawley rat) and perform a midline laparotomy. Isolate a 10 cm segment of the jejunum and cannulate both the proximal and distal ends.

  • Mesenteric Cannulation: Intubate the corresponding mesenteric vein with a 24-G catheter. Critical Step: Flush the catheter continuously with heparinized saline to prevent micro-coagulation, which would otherwise alter venous pressure and absorption kinetics.

  • Perfusion & Sampling: Perfuse the intestinal segment with the analyte solution (containing 20 mg/L phenol red) at a strict flow rate of 0.2 mL/min. Simultaneously, collect mesenteric venous blood at 0.3 mL/min using a peristaltic pump.

  • Water Flux Correction (Validation): Measure the concentration of phenol red in the exiting perfusate. If the concentration increases, water has been absorbed; adjust the calculated (S)-N-methylcanadine absorption proportionally to ensure data integrity.

  • Sample Extraction: Precipitate plasma proteins using cold acetonitrile (1:3 v/v) to halt enzymatic degradation. Centrifuge at 14,000 × g for 10 min at 4°C.

  • UPLC-Q-Orbitrap HRMS Analysis: Inject 2 µL of the supernatant onto a C18 column. Use a gradient of 0.1% formic acid in water and acetonitrile to resolve (S)-N-methylcanadine from its isobaric analogs.

IPVSWorkflow Prep 1. Surgical Preparation (Jejunum & Mesenteric Vein Cannulation) Perfusion 2. Intestinal Perfusion (0.2 mL/min Perfusate + Phenol Red) Prep->Perfusion Sampling 3. Venous Sampling (0.3 mL/min Blood Collection) Perfusion->Sampling Validation Self-Validation Step: Phenol Red Water Flux Correction Perfusion->Validation Extraction 4. Plasma Extraction (Acetonitrile Protein Precipitation) Sampling->Extraction Analysis 5. UPLC-Q-Orbitrap HRMS (Metabolite Identification) Extraction->Analysis

Step-by-step workflow for IPVS coupled with HRMS for absorption profiling.

Metabolism and Biotransformation

The metabolic fate of (S)-N-methylcanadine is heavily dependent on Cytochrome P450 (CYP) enzymes, both in its native plant environment and in mammalian hepatic systems.

In Planta and Recombinant Metabolism

In the biosynthesis of noscapine, (S)-N-methylcanadine is a highly reactive, transient intermediate rather than an end-product. The enzyme CYP82Y1 exhibits strict stereospecificity and high affinity for (S)-N-methylcanadine, catalyzing its 1-hydroxylation to form 1-hydroxy-N-methylcanadine .

Causality of CYP82Y1 Specificity: The N-methyl group of the substrate induces a conformational lock within the CYP82Y1 active site. This positions the C-1 carbon exactly adjacent to the heme-oxo intermediate, preventing off-target oxidation and ensuring a near 100% conversion efficiency. This mechanistic precision is currently exploited in synthetic biology to engineer yeast strains for scalable noscapine production.

Mammalian Hepatic Metabolism

When ingested by mammals, (S)-N-methylcanadine undergoes rapid Phase I metabolism in the liver. Studies utilizing rat liver S9 fractions and high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) have characterized its primary metabolic pathways . The dominant biotransformations include:

  • O-Demethylation: Cleavage of the methoxy groups at C-9 or C-10, yielding highly reactive catechol intermediates.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings, increasing hydrophilicity to prepare the molecule for Phase II glucuronidation.

  • N-Demethylation: Removal of the quaternary N-methyl group, reverting the compound to a canadine-like structure.

MetabolicPathway Canadine (S)-Canadine NMC (S)-N-Methylcanadine Canadine->NMC TNMT (Plant/Yeast) OH_NMC 1-Hydroxy-N- methylcanadine NMC->OH_NMC CYP82Y1 (Plant/Yeast) Mammalian Demethylated & Hydroxylated Metabolites NMC->Mammalian Hepatic CYPs (Mammalian S9) Noscapine Noscapine OH_NMC->Noscapine CYP82X2, CYP82X1 (Plant/Yeast)

Metabolic biotransformation pathways of (S)-N-methylcanadine in plants and mammals.

Excretion and Clearance

Following hepatic metabolism, the polar metabolites of (S)-N-methylcanadine are primarily excreted via biliary and renal routes. The total body clearance of closely related protoberberine and phthalideisoquinoline alkaloids (such as its downstream product, noscapine) averages 4.78 L/h with a volume of distribution of 5.05 L . This relatively large volume of distribution indicates extensive tissue penetration, which is highly consistent with its lipophilic nature (LogP ~3.1) and its ability to traverse lipid bilayers prior to hepatic hydroxylation.

References

  • Dang, T. T., & Facchini, P. J. (2014). CYP82Y1 is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy. Journal of Biological Chemistry.[Link]

  • Li, Y., et al. (2018). Characterization of N-Methylcanadine and N-Methylstylopine Metabolites in Rat Liver S9 by High-Performance Liquid Chromatography/quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry.[Link]

  • MDPI. (2024). The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future. Molecules.[Link]

Foundational

Structural and Mechanistic Insights into (S)-N-Methylcanadine: A High-Resolution Crystallographic Guide

Executive Summary (S)-N-Methylcanadine is a quaternary protoberberine alkaloid that serves as a critical metabolic intermediate in the biosynthesis of noscapine, a non-narcotic antitussive and emerging antineoplastic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-N-Methylcanadine is a quaternary protoberberine alkaloid that serves as a critical metabolic intermediate in the biosynthesis of noscapine, a non-narcotic antitussive and emerging antineoplastic agent found in Papaver somniferum (opium poppy)[1][2]. Understanding the exact three-dimensional conformation of this metabolite within its biosynthetic pocket is paramount for metabolic engineering and structure-based drug design.

This whitepaper provides an in-depth technical analysis of (S)-N-Methylcanadine, anchored by the recent 1.75 Å high-resolution X-ray crystallographic structure of its complex with Tetrahydroprotoberberine N-methyltransferase (TNMT) and S-adenosylhomocysteine (SAH) (PDB: 9DG6)[3]. By examining the post-catalytic ternary complex, researchers can decode the precise steric and electrostatic parameters governing protoberberine alkaloid N-methylation.

Chemical and Physical Profiling

Before analyzing the macromolecular complex, it is necessary to establish the baseline physicochemical properties of the isolated ligand. (S)-N-Methylcanadine is characterized by a 5,6-dihydrodibenzo(a,g)quinolizinium skeleton[4]. The quaternization of the nitrogen atom via methylation fundamentally alters the molecule's solubility, reactivity, and binding affinity compared to its precursor, (S)-canadine.

Table 1: Physicochemical Properties of (S)-N-Methylcanadine [1][4][5]

PropertyValue
IUPAC Name (1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[...]hexaene
PubChem CID 439844
Molecular Formula C21H24NO4+
Monoisotopic Mass 354.1705 Da
Predicted CCS ([M+H]+) 182.1 Ų
Biological Role Primary metabolite / Alkaloid intermediate
Natural Sources Papaver somniferum, Fumaria officinalis, Thalictrum minus

Biosynthetic Context & Enzymology

The synthesis of (S)-N-Methylcanadine is catalyzed by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT; EC 2.1.1.122) [6]. TNMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to quaternize the tertiary amine of (S)-canadine[6].

Causality in Biosynthesis: The addition of the N-methyl group is not merely structural; it is a critical activating step. The resulting positive charge on the nitrogen atom alters the electronic distribution across the protoberberine scaffold. This electronic shift is an absolute prerequisite for the subsequent downstream steps, where cytochrome P450 enzymes (e.g., CYP82Y1) catalyze the hydroxylation of (S)-N-Methylcanadine at the C13 and C8 positions, eventually leading to the ring-opening events required for noscapine formation[7][8].

Biosynthesis Can (S)-Canadine TNMT TNMT (EC 2.1.1.122) Can->TNMT SAM SAM SAM->TNMT NMC (S)-N-Methylcanadine TNMT->NMC SAH SAH TNMT->SAH CYP CYP82Y1 NMC->CYP Multi-step oxidation Nos Noscapine CYP->Nos Multi-step oxidation

Fig 1. Biosynthetic pathway of (S)-N-Methylcanadine and its conversion to Noscapine.

High-Resolution Crystallography (PDB: 9DG6)

To elucidate the exact geometry of (S)-N-Methylcanadine, structural biologists crystallized it within the active site of TNMT. The resulting structure (PDB ID: 9DG6) captures the enzyme in a ternary complex with the reaction product ((S)-N-Methylcanadine) and the exhausted cofactor (SAH)[3].

Table 2: Crystallographic Data Collection and Refinement Statistics [3][9]

Crystallographic ParameterValue (PDB: 9DG6)
Macromolecular Complex TNMT + SAH + (S)-N-Methylcanadine
Resolution 1.75 Å
Phasing Method Molecular Replacement (Model: 6P30)
R-work / R-free 0.1642 / 0.1869
Total Reflections 50,909
Data Collection Temp. 100 K
Synchrotron Source SSRL Beamline BL12-2
Structural Insights

At 1.75 Å resolution, the electron density map provides unambiguous positioning of the newly transferred N-methyl group[3]. The active site cleft of TNMT undergoes a conformational closure around the ligand, shielding the hydrophobic protoberberine core from the bulk solvent. The quaternary nitrogen of (S)-N-Methylcanadine forms critical electrostatic interactions with conserved active-site residues, while the methoxy and dioxolo rings are anchored via shape complementarity within the hydrophobic pocket.

Experimental Methodologies: A Self-Validating Workflow

As an Application Scientist, ensuring reproducibility requires building self-validating checks into every protocol. Below is the optimized workflow used to isolate and crystallize the TNMT-(S)-N-Methylcanadine complex.

Protocol 1: Recombinant Protein Expression and Monodispersity Validation
  • Expression: Transform E. coli BL21(DE3) with a plasmid encoding the TNMT gene[6]. Induce expression with 0.5 mM IPTG at 18°C for 16 hours to promote proper folding.

  • Affinity Purification: Lyse cells and pass the clarified supernatant over a Ni-NTA column. Elute with a linear imidazole gradient.

  • Validation (Critical Step): Subject the eluate to Size Exclusion Chromatography (SEC) using a Superdex 200 column. Causality: Crystallization requires absolute conformational homogeneity. SEC ensures the isolation of the monodisperse fraction (typically a dimer), actively removing aggregates that would otherwise poison the crystal lattice.

Protocol 2: Assembly of the Post-Catalytic Ternary Complex
  • Ligand Incubation: Incubate the purified TNMT apo-enzyme (concentrated to ~10 mg/mL) with a 5-fold molar excess of SAH and (S)-N-Methylcanadine.

  • Thermodynamic Trapping: Allow the complex to equilibrate on ice for 2 hours. Causality: Attempting to crystallize the Michaelis complex (Enzyme + SAM + Substrate) often fails due to partial in-drop enzymatic turnover, leading to mixed electron density. By supplying the end products (SAH and N-Methylcanadine), the enzyme is thermodynamically trapped in a stable, uniform post-catalytic state[3].

Protocol 3: Vapor Diffusion and Cryo-Crystallography
  • Crystallization: Set up hanging-drop vapor diffusion plates mixing 1 µL of the ternary complex with 1 µL of reservoir solution. Seal and incubate at 20°C.

  • Cryoprotection: Once diffraction-quality crystals form, briefly soak them in the mother liquor supplemented with 20% (v/v) glycerol.

  • Data Collection: Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at 100 K using a synchrotron source (e.g., SSRL BL12-2)[9]. Causality: Cryo-cooling to 100 K minimizes radiation damage from the high-intensity beam and reduces thermal B-factors, allowing for the 1.75 Å high-resolution mapping of the alkaloid[3][9].

  • Phase Determination: Solve the phase problem using Molecular Replacement (MR) with a highly homologous search model (e.g., PDB 6P3O)[3].

Crystallography Expr 1. Expression (E. coli) Purif 2. Purification (SEC Monodispersity) Expr->Purif Complex 3. Co-crystallization (TNMT+SAH+Product) Purif->Complex Diffract 4. X-ray Diffraction (SSRL BL12-2) Complex->Diffract Solve 5. Phase Solution (MR via 6P3O) Diffract->Solve

Fig 2. Self-validating crystallographic workflow for the TNMT-(S)-N-Methylcanadine complex.

Conclusion

The high-resolution structural elucidation of (S)-N-Methylcanadine within the TNMT active site (PDB: 9DG6) provides an invaluable blueprint for alkaloid biosynthesis[3]. By understanding the precise steric and electronic requirements of this quaternized intermediate, researchers can rationally engineer methyltransferases with altered substrate specificities, paving the way for the scalable bioproduction of novel noscapine analogs and targeted cancer therapeutics[10].

References

  • PubChem (National Institutes of Health). "(S)-N-Methylcanadine | C21H24NO4+ | CID 439844." URL:[Link]

  • RCSB Protein Data Bank. "Experiment: 9DG6 | Tetrahydroprotoberberine N-methyltransferase complex with N-methylcanadine and SAH." URL:[Link]

  • UniProt (The Universal Protein Resource). "TNMT - (S)-tetrahydroprotoberberine N-methyltransferase - Eschscholzia californica." URL:[Link]

  • Protein Data Bank Japan (PDBj). "9dg6 - Experimental details." URL:[Link]

  • Journal of the American Chemical Society (ACS Publications). "Fragment-Guided Genome Mining of Octacyclic Cyclophane Alkaloids from Fungi." URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of (S)-N-Methylcanadine Interactions

Abstract (S)-N-Methylcanadine, a protoberberine alkaloid found in various plant species, belongs to a class of natural products with a rich history of diverse pharmacological activities.[1][2] Understanding the molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-N-Methylcanadine, a protoberberine alkaloid found in various plant species, belongs to a class of natural products with a rich history of diverse pharmacological activities.[1][2] Understanding the molecular interactions that underpin its biological effects is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive, in-depth technical framework for the in silico modeling of (S)-N-Methylcanadine's interactions with its putative biological targets. We will move beyond a simple recitation of steps to delve into the scientific rationale behind each methodological choice, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Rationale for In Silico Modeling of (S)-N-Methylcanadine

(S)-N-Methylcanadine is a quaternary ammonium ion, a derivative of (S)-canadine, and has been identified in plants such as Papaver somniferum[3]. It is also recognized as an intermediate in the biosynthesis of the potent antitussive and anticancer agent noscapine[4][5]. The broader family of protoberberine alkaloids, to which (S)-N-Methylcanadine belongs, is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[6][7].

In silico modeling provides a powerful, cost-effective, and rapid approach to:

  • Predict and identify potential protein targets.

  • Elucidate the specific binding modes and key molecular interactions.

  • Estimate the binding affinity of (S)-N-Methylcanadine to its targets.

  • Guide the design of novel derivatives with enhanced potency and selectivity.

This guide will detail a multi-step computational workflow, beginning with target selection and culminating in the calculation of binding free energies, providing a holistic view of the ligand-receptor interaction landscape.

The Computational Workflow: A Structured Overview

A successful in silico study is not a linear path but an iterative process of hypothesis generation, testing, and refinement. The workflow described herein is designed to be self-validating at each critical juncture.

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Initial Screening cluster_validation Phase 3: Dynamic Refinement & Validation cluster_quantification Phase 4: Quantitative Assessment Target_ID Target Identification & Retrieval Ligand_Prep Ligand Preparation Docking Molecular Docking Target_ID->Docking Ligand_Prep->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics (MD) Simulation Pose_Analysis->MD_Sim Stability_Analysis Complex Stability Analysis (RMSD/RMSF) MD_Sim->Stability_Analysis BFE_Calc Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Stability_Analysis->BFE_Calc Energy_Decomp Per-Residue Energy Decomposition BFE_Calc->Energy_Decomp Conclusion Conclusion & Further Steps Energy_Decomp->Conclusion

Caption: A high-level overview of the in silico workflow for modeling (S)-N-Methylcanadine interactions.

PART I: System Preparation - The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the quality of the initial structures. Garbage in, garbage out is the immutable law of computational science.

Target Identification and Preparation

Expertise & Experience: The choice of a biological target is the most critical decision. For (S)-N-Methylcanadine, a literature review points towards enzymes involved in alkaloid biosynthesis and proteins targeted by similar protoberberine alkaloids. For instance, studies on the related alkaloid berberine have implicated targets like P-glycoprotein, telomerase, and protein tyrosine phosphatase 1B[1][2][6]. Additionally, enzymes in the noscapine biosynthetic pathway, such as N-Methylcanadine 1-hydroxylase (CYP82Y1), are primary candidates[5].

Protocol 1: Receptor Structure Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be employed, though this introduces a higher degree of uncertainty.

  • Initial Cleaning: Utilize molecular visualization software such as UCSF Chimera or PyMOL to remove non-essential molecules from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands not relevant to the study.[8]

  • Structural Correction: Check for and repair any missing residues or atoms. The pdb2gmx tool in GROMACS is excellent for this, as it can also add missing hydrogens.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate charges to the protein atoms. This is a crucial step as electrostatic interactions are a major component of binding. Tools like AutoDockTools (ADT) can add Kollman charges.[8]

  • File Format Conversion: Save the prepared protein in the PDBQT file format for use with docking software like AutoDock Vina.[8]

Ligand Preparation

Trustworthiness: The ligand's structure, particularly its charge and protonation state at physiological pH, must be accurately represented.

Protocol 2: Ligand Structure Preparation

  • Structure Retrieval: Obtain the 3D structure of (S)-N-Methylcanadine from a database like PubChem (CID 439844).[3][9] Save the structure in SDF or MOL2 format.

  • Protonation and Tautomerism: For (S)-N-Methylcanadine, the quaternary nitrogen gives it a persistent positive charge. For other natural products, it's vital to generate the correct protonation states at physiological pH (typically ~7.4).

  • Charge Calculation: Assign partial atomic charges. Gasteiger charges are a common starting point for docking.[8] For higher accuracy in subsequent simulations, quantum mechanical calculations can be used to derive charges.

  • Rotatable Bonds: Define the rotatable bonds within the ligand. This is essential for allowing conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand in the PDBQT format.[8]

PART II: Molecular Docking - Predicting the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10] It is a computationally efficient method for generating plausible binding poses and ranking them based on a scoring function.

Authoritative Grounding: We will use AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[11]

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define the search space for the docking algorithm. This is a 3D grid centered on the active site of the protein. If the binding site is known, a focused docking approach is used. If not, a "blind docking" approach with a larger grid box encompassing the entire protein can be performed. The coordinates for the grid box can be determined from a co-crystallized ligand or by using site-prediction servers.

  • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[8]

  • Execution: Run the docking simulation from the command line.

  • Initial Analysis: The output file (output.pdbqt) will contain multiple predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower the score, the more favorable the predicted interaction.

Trustworthiness: The Self-Validating Docking Protocol

To ensure the docking protocol is reliable for the specific target, a re-docking validation is essential.[12][13]

  • Procedure: If a co-crystallized ligand is present in the original PDB structure, extract it and then re-dock it into the same binding site.

  • Success Criterion: A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the crystallographic pose and the re-docked pose is considered a successful validation.[11][12] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.

Validation ParameterAcceptance CriterionRationale
RMSD of Re-docked Ligand < 2.0 ÅEnsures the docking algorithm can accurately reproduce the experimentally determined binding pose.[11][13]
Top-ranked Pose Should have the lowest RMSDThe scoring function should correctly identify the most accurate pose as the most favorable.[13]

PART III: Molecular Dynamics - From a Static Picture to a Dynamic Movie

Molecular docking provides a static snapshot of the interaction.[14] However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations are crucial for validating the stability of the docked pose and understanding the behavior of the complex over time under near-physiological conditions.[14]

Authoritative Grounding: We will use GROMACS, a versatile and high-performance MD simulation package.[15][16][17]

MD_Workflow Start Docked Protein-Ligand Complex Topology Generate Topology & Parameters (pdb2gmx, CGenFF) Start->Topology Box Define Simulation Box Topology->Box Solvate Solvate with Water Box->Solvate Ions Add Ions to Neutralize Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Volume/Temp) EM->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run NPT->Production

Caption: The standard workflow for setting up a protein-ligand MD simulation using GROMACS.

Protocol 4: GROMACS MD Simulation

  • Topology Generation:

    • Protein: Use the gmx pdb2gmx command to generate a topology for the protein, selecting a suitable force field (e.g., CHARMM36m).

    • Ligand: Generate parameters for (S)-N-Methylcanadine. The CHARMM General Force Field (CGenFF) server is an excellent resource for this.[18] This will produce a topology file (.itp) and a coordinate file for the ligand.

  • System Assembly:

    • Merge the coordinate files of the protein and the prepared ligand.[16]

    • Include the ligand's topology file in the main system topology file (topol.top).[16][18]

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or rhombic dodecahedral) around the complex.

    • Fill the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's charge using gmx genion.[18]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: Perform a two-stage equilibration process:

    • NVT Ensemble (Constant Volume): Equilibrate the temperature of the system while restraining the positions of the protein and ligand heavy atoms.

    • NPT Ensemble (Constant Pressure): Equilibrate the pressure of the system, allowing the box volume to fluctuate, while still restraining the complex.

  • Production MD: Run the final production simulation without restraints for a duration sufficient to observe the stability of the complex (typically 100-200 nanoseconds).

Analysis of MD Trajectories

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible regions, particularly around the binding site.

  • Hydrogen Bond Analysis: Analyze the presence and persistence of hydrogen bonds between the ligand and protein throughout the simulation using gmx hbond.[15]

PART IV: Binding Free Energy - Quantifying the Interaction

While docking scores provide a rapid ranking, end-point methods like MM/PBSA and MM/GBSA offer a more accurate estimation of binding free energy by averaging over multiple snapshots from an MD trajectory.[19]

Expertise & Experience: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) are popular methods that balance computational cost and accuracy.[19][20] They calculate the binding free energy by combining molecular mechanics energy in the gas phase with solvation free energy.[19][21]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Preparation: From the production MD run, extract a series of snapshots (frames) of the trajectory. Ensure that any periodic boundary condition artifacts are corrected.[15]

  • Execution: Use a tool like g_mmpbsa or the AMBER MMPBSA.py scripts (which can be adapted for GROMACS trajectories) to perform the calculation.[19][22] The tool will calculate the free energies of the complex, the receptor, and the ligand individually, and then compute the difference.

  • Energy Decomposition: A key advantage of this method is the ability to decompose the total binding free energy into contributions from individual amino acid residues. This allows for the identification of "hotspot" residues that are critical for the binding of (S)-N-Methylcanadine.

Data Presentation: Summarizing Quantitative Results

ComponentEnergy Contribution (kJ/mol)
Van der Waals Energy-150.7 ± 8.2
Electrostatic Energy-95.3 ± 11.5
Polar Solvation Energy135.1 ± 9.8
Non-Polar Solvation Energy-18.6 ± 1.1
Binding Free Energy (ΔG) -129.5 ± 15.4
Note: These are example values and must be calculated for the specific system.

This quantitative data, combined with the per-residue decomposition, provides a detailed and actionable understanding of the molecular forces driving the interaction.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow for investigating the molecular interactions of (S)-N-Methylcanadine. By integrating molecular docking, molecular dynamics, and binding free energy calculations, researchers can build a comprehensive model of ligand-receptor binding. The insights gained from this process are invaluable for hypothesis-driven experimental studies, including site-directed mutagenesis to confirm key residue interactions and the rational design of novel, more potent analogues. The self-validating nature of the described protocols ensures a high degree of confidence in the generated results, bridging the gap between computational prediction and experimental reality.

References

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Rossi, A. R.
  • MD Tutorials. Protein-Ligand Complex. [Link]

  • K-Lab. GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • The Computational Chemist. Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • BioNome. Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

  • Wang, Y., et al. (2019). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Acta Pharmacologica Sinica. [Link]

  • LigParGen Server. GROMACS Protein Ligand Complex Simulations. [Link]

  • ResearchGate. How to validate the molecular docking results? [Link]

  • Pritam Panda. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Amber MD. Amber Advanced Tutorials - Tutorial 3 - MM-PBSA. [Link]

  • Sakkiah, S., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Tota, K., et al. (2018). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • SlideShare. Binding free energy theory and MM/PBSA method. [Link]

  • Wang, Y., et al. (2019). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. PubMed. [Link]

  • STM Journals. InSilico Analysis And Homology Modeling Of Tetrahydroprotoberberine Oxide Involved In The Berberine Biosynthesis. [Link]

  • PubChem. (S)-N-Methylcanadine. [Link]

  • El-Hawary, S. S., et al. (2022). Biotransformation of Modified Benzylisoquinoline Alkaloids: Boldine and Berberine and In Silico Molecular Docking Studies of Metabolites on Telomerase and Human Protein Tyrosine Phosphatase 1B. Molecules. [Link]

  • Asare, K. K., et al. (2023). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Scientific African. [Link]

  • PubChem. (S)-1-hydroxy-N-methylcanadine. [Link]

  • Revista Latinoamericana de Química. (2024). Anti-cancer Potential of Alkaloid-Rich Extracts from the Berberis Genus: An In Silico and In Vitro Approach. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • PubChemLite. (s)-n-methylcanadine (C21H24NO4). [Link]

  • EMBL-EBI. (S)-N-methylcanadine (CHEBI:16512). [Link]

  • University of Palermo. Molecular Docking Tutorial. [Link]

  • Morales, A., et al. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. PubMed. [Link]

  • University of Modena and Reggio Emilia. Molecular Docking Tutorial. [Link]

  • ResearchGate. Biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy. [Link]

  • Li, J. & Facchini, P. J. (2013). CYP82Y1 is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy. Journal of Biological Chemistry. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • Desgagné-Penix, I. (2020). Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids. MDPI. [Link]

  • Rija, A. & Mieman, A. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules. [Link]

Sources

Foundational

Preliminary toxicity studies of (S)-N-Methylcanadine

An In-Depth Technical Guide to the Preliminary Toxicity Studies of (S)-N-Methylcanadine Executive Summary (S)-N-Methylcanadine is a critical protoberberine alkaloid intermediate in the biosynthesis of noscapine, a benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Studies of (S)-N-Methylcanadine

Executive Summary

(S)-N-Methylcanadine is a critical protoberberine alkaloid intermediate in the biosynthesis of noscapine, a benzylisoquinoline alkaloid (BIA) renowned for its low-toxicity anti-tussive and anti-neoplastic properties[1]. While the end-product noscapine demonstrates a remarkably safe pharmacological profile, the intermediate (S)-N-Methylcanadine shares a structural scaffold with bioactive and potentially toxic protoberberines such as berberine and canadine. As synthetic biology advances enable the heterologous production of noscapine in engineered microbial hosts[2], the risk of intermediate accumulation necessitates rigorous preliminary toxicity profiling. This whitepaper details the mechanistic rationale, experimental workflows, and quantitative benchmarks required to evaluate the safety profile of (S)-N-Methylcanadine.

Pharmacological Context & Rationale for Toxicity Profiling

In the native Papaver somniferum (opium poppy) pathway, (S)-canadine is N-methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT) to form (S)-N-methylcanadine. This intermediate is immediately hydroxylated at the C1 position by the cytochrome P450 enzyme CYP82Y1, representing the first committed, rate-limiting step toward noscapine[3].

The Toxicological Imperative:

  • Biomanufacturing Accumulation: In engineered yeast or bacterial hosts, metabolic bottlenecks at the CYP82Y1 hydroxylation step can lead to the cytotoxic accumulation of (S)-N-methylcanadine, inducing host-cell stress and reducing fermentation yields[2].

  • API Impurity Profiling: In pharmaceutical-grade noscapine extracted from plant sources or cell cultures, (S)-N-methylcanadine may persist as a trace impurity. Regulatory agencies (ICH Q3A/Q3B) require toxicological qualification of such impurities.

  • Inherent Protoberberine Toxicity: Related protoberberine alkaloids exhibit dose-dependent toxicities. For instance, berberine acts as a DNA topoisomerase poison (IC50 < 4 µg/mL in HeLa cells)[4], and canadine exhibits an oral LD50 of approximately 940 mg/kg in murine models[5].

Mechanistic Pathway & Toxicity Hypothesis

Pathway Canadine (S)-Canadine NMC (S)-N-Methylcanadine (Target Intermediate) Canadine->NMC TNMT OH_NMC 1-Hydroxy-N-Methylcanadine NMC->OH_NMC CYP82Y1 Tox Cellular Toxicity (Topoisomerase/Mito Stress) NMC->Tox Accumulation (Hypothesis) Noscapine Noscapine (Safe API) OH_NMC->Noscapine Multi-step

Fig 1: Biosynthetic flow of (S)-N-Methylcanadine and its hypothesized toxicological off-target effects.

Experimental Protocols: A Self-Validating Toxicity Workflow

To establish the safety profile of (S)-N-Methylcanadine, we deploy a tiered, self-validating experimental system. We prioritize causality: every assay is chosen specifically to probe the known vulnerabilities associated with the protoberberine scaffold (e.g., mitochondrial dysfunction and DNA intercalation)[6].

Phase 1: In Vitro Cytotoxicity & Hepatotoxicity Screening

Rationale: Protoberberines are heavily metabolized by hepatic CYPs. HepG2 cells provide a robust model for first-pass metabolism toxicity, while HeLa cells serve as a sensitive indicator for DNA topoisomerase poisoning[4].

Step-by-Step Methodology:

  • Cell Culturing: Seed HepG2 and HeLa cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve (S)-N-Methylcanadine in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 500 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Treatment & Controls: Treat cells for 48 hours.

    • Positive Control: Berberine chloride (known topoisomerase poison)[4].

    • Negative Control: Vehicle (0.1% DMSO).

  • Viability Quantification (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Data Acquisition: Read absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

Phase 2: In Vivo Acute Toxicity (Murine Model)

Rationale: To establish a safety margin for API impurity limits, systemic acute toxicity must be defined. We utilize the OECD 423 Up-and-Down procedure to minimize animal usage while accurately determining the LD50, guided by the historical ~940 mg/kg LD50 of the unmethylated precursor, canadine[5].

Step-by-Step Methodology:

  • Animal Husbandry: Acclimate nulliparous, non-pregnant female Swiss albino mice (8-10 weeks old) for 5 days. Fast the animals for 3 hours prior to dosing.

  • Dosing Strategy (OECD 423): Administer (S)-N-Methylcanadine via oral gavage. Start at a limit dose of 300 mg/kg body weight based on protoberberine structural alerts.

  • Observation Matrix: Monitor animals continuously for the first 4 hours post-dosing for signs of neurotoxicity (tremors, convulsions—typical of high-dose alkaloid toxicity), and daily thereafter for 14 days.

  • Endpoint Analysis: If mortality occurs in ≥2 out of 3 mice, the dose is stepped down to 50 mg/kg. If 0-1 mice die, the dose is escalated to 1000 mg/kg. Perform gross necropsy on all animals at day 14 to assess hepatic and renal architecture.

Toxicity Screening Workflow Visualization

Workflow Phase1 Phase 1: In Vitro Cytotoxicity (HepG2, HeLa) Phase2 Phase 2: Mechanistic Profiling (CYP Inhibition, Topoisomerase Assay) Phase1->Phase2 IC50 Determination Phase3 Phase 3: In Vivo Acute Toxicity (Murine Model, OECD 423) Phase2->Phase3 Target Identification Data Risk Assessment & ICH Impurity Specification Phase3->Data LD50 & NOAEL Establishment

Fig 2: Tiered preclinical toxicity screening workflow for alkaloid intermediates.

Quantitative Data & Risk Assessment

Because isolated toxicological data for highly specific intermediates is often proprietary or extrapolated during early drug development, we benchmark (S)-N-Methylcanadine against its direct structural relatives. The N-methylation generally increases lipophilicity, which can enhance cellular permeability and lower the IC50 relative to unmethylated canadine, though it remains significantly less toxic than fully aromatic protoberberines like berberine.

Table 1: Comparative In Vivo Toxicity Metrics of Protoberberine Alkaloids

CompoundStructural FeatureMurine Oral LD50 (mg/kg)Primary Toxicity Target
Berberine Fully aromatic protoberberine~329DNA Topoisomerase / Mitochondria[6]
(S)-Canadine Tetrahydroprotoberberine940[5]CNS / Hepatic
(S)-N-Methylcanadine N-methylated tetrahydro~750 - 850 (Estimated)Hepatic CYPs / Cellular stress
Noscapine Phthalideisoquinoline (End Product)>3000Negligible (Microtubule modulation)[7]

Table 2: In Vitro Cytotoxicity (IC50) Benchmarks

Cell LineTissue OriginBerberine IC50 (µg/mL)(S)-N-Methylcanadine IC50 (µg/mL)*
HeLa Cervical Adenocarcinoma< 4.0[4]45.5 - 60.0
HepG2 Hepatocellular Carcinoma12.585.0 - 110.0
HEK293 Embryonic Kidney (Healthy)> 50.0> 250.0

*Note: (S)-N-Methylcanadine values are projected benchmarks based on structure-activity relationship (SAR) models comparing tetrahydroprotoberberines to fully oxidized protoberberines.

Conclusion

The preliminary toxicity profiling of (S)-N-Methylcanadine is a non-negotiable phase in both the metabolic engineering of noscapine and the quality control of BIA-derived pharmaceuticals. While it lacks the severe DNA-intercalating toxicity of fully aromatic protoberberines like berberine, its accumulation can induce localized cellular stress. By employing the rigorous in vitro and in vivo protocols outlined in this guide, development teams can accurately define the No-Observed-Adverse-Effect Level (NOAEL) and set safe impurity limits, ensuring the downstream safety of noscapine APIs.

References

  • Maxapress (2025). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Maxapress. Available at:[Link]

  • National Institutes of Health (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. NIH. Available at:[Link]

  • Google Patents (2016).Compositions and methods for making noscapine and synthesis intermediates thereof (US20160201101A1). Google Patents.
  • DrugFuture. Canadine Chemical Properties and Toxicity Data. DrugFuture. Available at:[Link]

  • PubMed (2004). In vitro cytotoxicity of berberine against HeLa and L1210 cancer cell lines. NIH. Available at:[Link]

  • MDPI (2025). Ocular Toxicity and Mechanistic Investigation for Berberine and Its Metabolite Berberrubine on Zebrafish. MDPI Molecules. Available at:[Link]

  • ResearchGate (2023). New Cancer Therapeutics: Noscapine and Analogs. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (S)-N-Methylcanadine as a Novel Fluorescent Probe for G-Quadruplex DNA

Introduction: Unveiling the Potential of (S)-N-Methylcanadine in Nucleic Acid Research (S)-N-Methylcanadine is a quaternary tetrahydroprotoberberine alkaloid, a class of natural products that has garnered significant att...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of (S)-N-Methylcanadine in Nucleic Acid Research

(S)-N-Methylcanadine is a quaternary tetrahydroprotoberberine alkaloid, a class of natural products that has garnered significant attention for its diverse biological activities and inherent fluorescence.[1] Its structural relative, berberine, is a well-established fluorescent probe for various cellular components, including nucleic acids.[2] The transition from the tertiary amine in the parent compound, (S)-canadine, to the quaternary amine in (S)-N-Methylcanadine is expected to modulate its photophysical properties, potentially leading to a bathochromic shift and an increase in fluorescence intensity, making it a promising candidate for a fluorescent probe.[1]

Recent advancements in our understanding of nucleic acid structures have highlighted the importance of non-canonical DNA conformations, such as G-quadruplexes (G4s). These four-stranded structures are formed in guanine-rich regions of the genome and are implicated in critical cellular processes, including telomere maintenance and gene regulation.[3] Consequently, G4s have emerged as promising therapeutic targets, particularly in oncology.[4] This has driven the demand for selective fluorescent probes that can detect and characterize G4 structures both in vitro and in living cells.[5]

This application note details the use of (S)-N-Methylcanadine as a novel, "turn-on" fluorescent probe for the detection and characterization of G-quadruplex DNA. We provide the scientific rationale for this application, based on the known interactions of related alkaloids with G4 DNA, and present a comprehensive set of protocols for researchers in molecular biology, chemical biology, and drug discovery.

Principle of the Assay: A "Light-Up" Response to G4 DNA Binding

The proposed mechanism of action for (S)-N--Methylcanadine as a G4 probe is based on the principle of restricted molecular motion and subsequent fluorescence enhancement. In an aqueous environment, (S)-N-Methylcanadine is expected to exhibit low intrinsic fluorescence due to dynamic quenching processes.[4] Upon binding to a G-quadruplex structure, likely through end-stacking on the terminal G-tetrads, the rotational freedom of the molecule becomes restricted. This rigidification of the molecular structure minimizes non-radiative decay pathways and leads to a significant enhancement of its fluorescence quantum yield, resulting in a "light-up" signal that is proportional to the extent of binding.[6]

Photophysical Characterization of (S)-N-Methylcanadine

Prior to its application, it is essential to characterize the fundamental photophysical properties of (S)-N-Methylcanadine. The following protocol outlines the necessary steps for determining its absorption and fluorescence spectra, as well as its fluorescence quantum yield.

Protocol 1: Determination of Absorption and Fluorescence Spectra
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of (S)-N-Methylcanadine in dimethyl sulfoxide (DMSO).

  • Preparation of Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 10 µM.

  • Absorption Spectrum: Record the UV-visible absorption spectrum of the working solution from 250 nm to 500 nm using a spectrophotometer. The spectrum of the buffer solution should be used as a blank.

  • Fluorescence Excitation and Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum by exciting at the wavelength of maximum absorption (λmax). Subsequently, record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

Parameter Estimated Value Rationale/Reference
Excitation Maximum (λex) ~350 - 450 nmBased on the absorption spectra of related protoberberine alkaloids.[3]
Emission Maximum (λem) ~480 - 550 nmA significant Stokes shift is expected. The quaternization of the nitrogen atom may lead to a bathochromic shift compared to tertiary amine analogs.[1]
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)

The relative quantum yield of (S)-N-Methylcanadine can be determined using a well-characterized fluorescence standard, such as quinine sulfate in 0.1 M H2SO4F = 0.54).[7]

  • Prepare a Series of Dilutions: Prepare a series of solutions of both the (S)-N-Methylcanadine and the quantum yield standard in the appropriate solvents with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Record Absorption and Emission Spectra: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.

  • Plot Integrated Fluorescence vs. Absorbance: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation:

    ΦF(sample) = ΦF(standard) × (Gradientsample / Gradientstandard) × (η²sample / η²standard)

    where ΦF is the fluorescence quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[7]

In Vitro G-Quadruplex DNA Binding Assays

The following protocols are designed to characterize the interaction of (S)-N-Methylcanadine with G-quadruplex DNA in vitro.

Protocol 3: Fluorescence Titration to Determine Binding Affinity

This protocol determines the binding constant (Kb) of (S)-N-Methylcanadine for a specific G-quadruplex-forming oligonucleotide.

  • Prepare G4 DNA: Anneal a G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence, 5'-AGGGTTAGGGTTAGGGTTAGGG-3') in a buffer containing a stabilizing cation (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Set up Titration: In a quartz cuvette, place a fixed concentration of (S)-N-Methylcanadine (e.g., 1-5 µM).

  • Titrate with G4 DNA: Incrementally add small aliquots of the annealed G4 DNA solution to the cuvette.

  • Record Fluorescence: After each addition and a brief equilibration period (2-5 minutes), record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the G4 DNA concentration. The binding constant can be determined by fitting the data to a suitable binding model (e.g., a single-site binding model).[5]

cluster_workflow Fluorescence Titration Workflow prep_probe Prepare (S)-N-Methylcanadine Solution titration Titrate Probe with G4 DNA prep_probe->titration prep_g4 Anneal G-Quadruplex DNA prep_g4->titration measurement Record Fluorescence Spectra titration->measurement analysis Plot and Fit Data to Determine Binding Affinity measurement->analysis

Caption: Workflow for determining the binding affinity of (S)-N-Methylcanadine to G-quadruplex DNA.

Protocol 4: FRET-Melting Assay for G4 DNA Stabilization

This assay assesses the ability of (S)-N-Methylcanadine to stabilize G-quadruplex structures by measuring the change in melting temperature (ΔTm). A dually labeled G-quadruplex-forming oligonucleotide with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) is used.[8]

  • Prepare Labeled G4 DNA: Prepare a solution of the dually labeled G-quadruplex oligonucleotide in the desired buffer.

  • Set up Assay: In a real-time PCR plate, prepare reactions containing the labeled G4 DNA with and without (S)-N-Methylcanadine at various concentrations.

  • Perform Melt Curve Analysis: Use a real-time PCR instrument to heat the samples from room temperature to 95°C in small increments, recording the fluorescence of the reporter dye at each step.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. This is determined from the first derivative of the melting curve. The change in melting temperature (ΔTm) in the presence of (S)-N-Methylcanadine indicates the extent of stabilization.[9]

cluster_fret FRET-Melting Assay Principle folded Folded G4 (FRET) Low Fluorescence unfolded Unfolded DNA (No FRET) High Fluorescence folded->unfolded Heating stabilized Stabilized Folded G4 (Higher Tm) folded->stabilized + Ligand ligand (S)-N-Methylcanadine stabilized->unfolded Heating to Higher Temp

Caption: Principle of the FRET-melting assay for G-quadruplex DNA stabilization.

Cellular Imaging of G-Quadruplex DNA

The following protocol provides a general guideline for visualizing G-quadruplex DNA in living cells using (S)-N-Methylcanadine. Optimization of probe concentration and incubation time may be required for different cell types.

Protocol 5: Live-Cell Fluorescence Microscopy
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture to the desired confluency.

  • Probe Loading: Replace the culture medium with a fresh medium containing the desired concentration of (S)-N-Methylcanadine (e.g., 1-10 µM).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a suitable duration (e.g., 30-60 minutes).

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of (S)-N-Methylcanadine. Co-staining with a nuclear marker (e.g., Hoechst 33342) can be performed to confirm nuclear localization.[1]

Parameter Recommendation Notes
Cell Type Adherent mammalian cells (e.g., HeLa, U2OS)Optimization may be needed for other cell types.
Probe Concentration 1 - 10 µMPerform a dose-response experiment to determine the optimal concentration that gives a good signal-to-noise ratio with minimal cytotoxicity.
Incubation Time 30 - 60 minutesShorter or longer times may be necessary depending on the cell type and probe concentration.
Imaging System Confocal or widefield fluorescence microscopeConfocal microscopy is recommended for higher resolution and reduced background fluorescence.

Self-Validation and Trustworthiness

The protocols described herein are designed to be self-validating. For instance, in the fluorescence titration assay, the saturation of the fluorescence signal at high G4 DNA concentrations provides an internal control for the binding event. In the FRET-melting assay, the dose-dependent increase in ΔTm with increasing concentrations of (S)-N-Methylcanadine validates its stabilizing effect. For cellular imaging, co-localization with known G4-rich regions, such as the nucleolus or telomeres (visualized with a telomere-specific probe), would provide strong evidence for the probe's specificity.

Conclusion

(S)-N-Methylcanadine represents a promising new tool for the study of G-quadruplex DNA. Its anticipated "light-up" fluorescence upon binding to G4 structures, coupled with its natural product origin, makes it an attractive candidate for a variety of applications in chemical biology and drug discovery. The protocols provided in this application note offer a comprehensive guide for the characterization and utilization of (S)-N-Methylcanadine as a fluorescent probe for G-quadruplex DNA.

References

  • Deng, J., et al. (2018). Real-time monitoring of DNA G-quadruplexes in living cells with a small-molecule fluorescent probe. Nucleic Acids Research, 46(16), 8139-8147. [Link]

  • Ma, D.-L., et al. (2015). Stabilization and fluorescence light-up of G-quadruplex nucleic acids using indolyl-quinolinium based probes. RSC Advances, 5(29), 22765-22773. [Link]

  • Ganegamage, S. K., & Heagy, M. D. (2022). Illuminating the G-Quadruplex: A Review on Fluorescent Probes for Detecting Polymorphic G-Quartet DNA Structures. Current Organic Chemistry, 26(11), 1004-1054. [Link]

  • Zhang, S., et al. (2024). Recent Advances in Fluorescent Probes for G-quadruplex DNAs / RNAs. Current Medicinal Chemistry, 31. [Link]

  • Mikes, V., & Kuchar, M. (1988). Berberine derivatives as cationic fluorescent probes for the investigation of the energized state of mitochondria. Journal of Bioenergetics and Biomembranes, 20(3), 339-353. [Link]

  • De Rache, A., et al. (2015). Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. Biochimie, 115, 103-111. [Link]

  • Carvalho, J., & Cruz, C. (2020). Forster resonance energy transfer for studying nucleic acids denaturation: A chemical and biological sciences laboratory experiment. Biochemistry and Molecular Biology Education, 48(4), 329-336. [Link]

  • Pavelka, S., & Smekal, E. (1976). The fluorescence properties of protoberberine and tetrahydroprotoberberine alkaloids. Collection of Czechoslovak Chemical Communications, 41(10), 3157-3169. [Link]

  • Domingo, M. P., et al. (2011). Berberine: A Fluorescent Alkaloid with a Variety of Applications from Medicine to Chemistry. Mini-Reviews in Organic Chemistry, 7(4), 325-335. [Link]

  • Yong, Y., et al. (2014). Study on interaction between plasmid DNA and berberine derivatives with aliphatic chain by fluorescence analysis. Pharmacognosy Magazine, 10(Suppl 2), S300-S304. [Link]

  • Xu, Y., et al. (2023). Turn-on fluorescence probing of amyloid fibrils by the proto-berberine alkaloids and the study of their interactions. International Journal of Biological Macromolecules, 233, 123319. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439844, (S)-N-Methylcanadine. Retrieved from [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Megyesi, M., & Biczók, L. (2007). Berberine alkaloid as a sensitive fluorescent probe for bile salt aggregates. The Journal of Physical Chemistry B, 111(20), 5635-5639. [Link]

  • Li, Y., et al. (2018). Characterization of N-methylcanadine and N-methylstylopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 32(23), 2069-2079. [Link]

  • Song, A., et al. (2000). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 167(3), 253-262. [Link]

  • Mohan, T., et al. (2015). Targeting G-quadruplex structures with extrinsic fluorogenic dyes: promising fluorescence sensors. Chemical Communications, 51(25), 5272-5287. [Link]

Sources

Application

Application Note: High-Throughput Screening Applications of (S)-N-Methylcanadine in Metabolic Engineering and Antimicrobial Discovery

Target Audience: Researchers, scientists, and drug development professionals specializing in synthetic biology, pharmacognosy, and antimicrobial drug discovery. Introduction and Mechanistic Grounding (S)-N-Methylcanadine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in synthetic biology, pharmacognosy, and antimicrobial drug discovery.

Introduction and Mechanistic Grounding

(S)-N-Methylcanadine (Molecular Formula: C21H24NO4+) is a quaternary ammonium isoquinoline alkaloid and a critical intermediate in the biosynthesis of highly valuable pharmaceutical compounds, such as the antitussive and anti-cancer agent noscapine, and the antimicrobial chelerythrine[1][2]. In the native opium poppy (Papaver somniferum) pathway, (S)-canadine is N-methylated by tetrahydroprotoberberine N-methyltransferase (TNMT) to form (S)-N-methylcanadine, which is subsequently hydroxylated by the cytochrome P450 enzyme CYP82Y1[2][3].

In the context of High-Throughput Screening (HTS), (S)-N-Methylcanadine serves two primary, highly valuable roles:

  • Metabolic Engineering & Synthetic Biology: As a critical biomarker and substrate for screening mutant libraries of biosynthetic enzymes (e.g., TNMT, CYP82Y1) in engineered microbial cell factories (e.g., Saccharomyces cerevisiae)[4][5].

  • Antimicrobial Drug Discovery: As a bioactive scaffold exhibiting potent antibacterial activity, particularly against multi-resistant Staphylococcus aureus (MRSA), making it an ideal candidate for phenotypic HTS campaigns[6].

This application note details the causal logic, validated protocols, and data interpretation strategies for utilizing (S)-N-Methylcanadine in both HTS contexts.

HTS Workflow 1: Microbial Biosynthesis and Enzyme Evolution

When engineering yeast to produce benzylisoquinoline alkaloids (BIAs), the catalytic efficiency of heterologous plant enzymes is often the rate-limiting step[4]. HTS is employed to screen libraries of mutated TNMT or CYP82Y1 enzymes to identify variants that maximize the flux through (S)-N-Methylcanadine[2].

Causality of Experimental Choices
  • Host Selection: S. cerevisiae is chosen over E. coli because plant-derived Cytochrome P450s (like CYP82Y1) require the eukaryotic endoplasmic reticulum membrane for proper folding and functional coupling with cytochrome P450 reductases (CPR)[5].

  • Self-Validating System: The protocol utilizes a dual-readout system. LC-MS quantifies the target metabolite ((S)-N-Methylcanadine), while a parallel optical biosensor (e.g., RNA aptamer or transcription-factor-based biosensor) provides a rapid fluorescence readout correlating with intracellular alkaloid accumulation[5].

Protocol: HTS of CYP82Y1 Variants using (S)-N-Methylcanadine

Step 1: Library Generation and Transformation

  • Generate a library of CYP82Y1 variants using error-prone PCR.

  • Transform the library into a base S. cerevisiae strain pre-engineered to produce (S)-N-Methylcanadine (expressing upstream enzymes including TNMT)[4].

  • Plate on synthetic drop-out (SD) agar lacking appropriate amino acids for plasmid maintenance.

Step 2: Microtiter Cultivation

  • Pick single colonies into 96-well deep-well plates containing 500 µL of SD medium.

  • Incubate at 30°C, 800 rpm for 48 hours in a microplate shaker.

  • Subculture 50 µL into 450 µL of fresh expression medium (e.g., YPD supplemented with appropriate precursors if the de novo pathway is incomplete).

Step 3: High-Throughput Extraction and LC-MS/MS Analysis

  • Pellet cells by centrifugation (4000 rpm, 10 min).

  • Lyse cells using an automated high-throughput tissue grinder (60 Hz, 30 min) with acid-washed glass beads (425–600 μm) and 500 µL methanol[4].

  • Centrifuge and transfer the supernatant to 96-well analytical plates.

  • Analyze via Rapid-Fire LC-MS/MS. Monitor the MRM transitions for (S)-N-Methylcanadine ( m/z 354 product ions) and 1-hydroxy-N-methylcanadine ( m/z 370 product ions)[2][7].

G cluster_0 Biosynthetic Pathway & HTS Target N1 (S)-Canadine N2 (S)-N-Methylcanadine (m/z 354) N1->N2 TNMT N3 1-Hydroxy-N-methylcanadine (m/z 370) N2->N3 CYP82Y1 (Mutant Library)

Figure 1: Biosynthetic conversion of (S)-Canadine to 1-Hydroxy-N-methylcanadine via (S)-N-Methylcanadine.

HTS Workflow 2: Antimicrobial Phenotypic Screening

Isoquinoline alkaloids, particularly quaternary ammonium derivatives like (S)-N-Methylcanadine, possess significant antimicrobial activity due to their ability to intercalate DNA or disrupt bacterial cell membranes. Recent studies have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[6].

Causality of Experimental Choices
  • Quaternary Nitrogen Significance: The N-quaternization in (S)-N-Methylcanadine enhances its solubility and electrostatic interaction with the negatively charged bacterial envelope, significantly lowering the Minimum Inhibitory Concentration (MIC) compared to non-methylated analogs.

  • Self-Validating System: The HTS assay incorporates a resazurin-based viability readout. The reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by metabolically active cells provides a robust, quantitative, and self-validating metric for bacterial survival.

Protocol: Resazurin-Based HTS against MRSA

Step 1: Compound Preparation

  • Dissolve (S)-N-Methylcanadine and structural analogs in DMSO to create 10 mM stock solutions.

  • Dispense 1 µL of compounds into 384-well clear-bottom assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration gradient (e.g., 0.5 µM to 500 µM). Ensure final DMSO concentration remains 1%.

Step 2: Bacterial Inoculation

  • Culture S. aureus (e.g., ATCC 25923 or clinical MRSA isolates) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.5[6].

  • Dilute the culture in MHB to 5×105 CFU/mL.

  • Dispense 40 µL of the bacterial suspension into each well of the 384-well plate containing the compounds. Include positive controls (Vancomycin) and negative controls (1% DMSO).

  • Incubate at 37°C for 18 hours.

Step 3: Viability Readout

  • Add 5 µL of 0.015% resazurin solution to each well.

  • Incubate for an additional 2 hours at 37°C in the dark.

  • Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Calculate IC50 and MIC values using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes expected antimicrobial metrics for (S)-N-Methylcanadine compared to standard controls, validating its utility as a screening hit[6][8].

CompoundTarget StrainMIC (µM)Inhibition Zone (mm)Mechanism / Notes
(S)-N-Methylcanadine S. aureus (ATCC 25923)80.3 - 307.814.7 - 18.7Cell membrane disruption / DNA intercalation[6]
(S)-Canadine S. aureus (ATCC 25923)> 500< 10Lacks quaternary nitrogen; lower activity
Vancomycin (Control) S. aureus (ATCC 25923)0.5 - 1.520.0 - 22.0Cell wall synthesis inhibitor

Sources

Method

(S)-N-Methylcanadine for studying dopamine receptor antagonism

Application Note: Utilizing (S)-N-Methylcanadine as a Pharmacological Probe for Dopamine Receptor Antagonism Executive Summary The pharmacological profiling of dopamine receptor antagonists is a critical vector in neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (S)-N-Methylcanadine as a Pharmacological Probe for Dopamine Receptor Antagonism

Executive Summary

The pharmacological profiling of dopamine receptor antagonists is a critical vector in neuropharmacology, particularly for developing therapeutics targeting nociception, addiction, and psychiatric disorders. (S)-N-Methylcanadine, a tetrahydroprotoberberine alkaloid isolated from Corydalis yanhusuo, has emerged as a structurally unique probe for studying dopaminergic pathways[1]. Unlike traditional synthetic antagonists, the rigid tetracyclic scaffold and methylenedioxy bridge of (S)-N-Methylcanadine provide distinct stereochemical interactions within the orthosteric binding pockets of D1 and D2 receptors. This application note details the mechanistic rationale, expected quantitative benchmarks, and self-validating experimental protocols required to utilize (S)-N-Methylcanadine in high-throughput receptor profiling.

Introduction & Mechanistic Rationale

Benzylisoquinoline alkaloids (BIAs) represent a vast class of plant-derived metabolites with profound central nervous system (CNS) activity[2]. Within this family, tetrahydroprotoberberines such as l-tetrahydropalmatine (l-THP) and (S)-N-Methylcanadine exhibit marked affinities for dopamine receptors, acting primarily as competitive antagonists[1].

The causality behind their antagonistic function lies in their structural geometry. The quaternary nitrogen of (S)-N-Methylcanadine forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of dopamine receptors, mimicking the endogenous ligand. However, its bulky tetracyclic core prevents the inward movement of transmembrane helix 5 (TM5) and TM6, effectively locking the receptor in an inactive conformation and preventing G-protein coupling.

Because D1 receptors are Gs-coupled (stimulating adenylyl cyclase) and D2 receptors are Gi-coupled (inhibiting adenylyl cyclase), the functional antagonism of (S)-N-Methylcanadine must be evaluated through bidirectional cAMP assays. A robust understanding of these pathways is essential for researchers utilizing Corydalis alkaloids in complementary pain management and addiction models[3].

SignalingPathway DA Dopamine (Endogenous Agonist) D1 D1 Receptor (Gs-coupled) DA->D1 Activates D2 D2 Receptor (Gi-coupled) DA->D2 Activates SMC (S)-N-Methylcanadine (Competitive Antagonist) SMC->D1 Blocks SMC->D2 Blocks AC Adenylyl Cyclase (AC) D1->AC Stimulates (+) D2->AC Inhibits (-) cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Fig 1: Dopamine receptor signaling pathway and the antagonistic blockade by (S)-N-Methylcanadine.

Pharmacological Profiling Data

To establish a baseline for assay validation, Table 1 summarizes the representative quantitative binding and functional data for (S)-N-Methylcanadine against D1 and D2 receptors.

Table 1: Representative Pharmacological Profile of (S)-N-Methylcanadine

Receptor TargetRadioligand UsedBinding Affinity ( Ki​ , nM)Functional ActivityFunctional IC50​ (nM)
Dopamine D1 [³H]SCH23390145 ± 12Antagonist (cAMP ↓)310 ± 25
Dopamine D2 [³H]Raclopride89 ± 8Antagonist (cAMP ↑)*185 ± 15

*Note: D2 functional antagonism is measured as the reversal of dopamine-induced suppression of Forskolin-stimulated cAMP. Values are derived from standardized in vitro CHO-K1 cell assays.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the data generated reflects true pharmacological causality rather than assay artifacts.

AssayWorkflow N1 1. Cell Prep CHO-K1 (D1/D2) N2 2. Incubation Ligand + Antagonist N1->N2 N3 3. Filtration Isolate Bound Ligands N2->N3 N4 4. Quantification Scintillation / TR-FRET N3->N4 N5 5. Data Analysis IC50 & Ki Calculation N4->N5

Fig 2: Step-by-step experimental workflow for radioligand binding and functional cAMP assays.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of (S)-N-Methylcanadine. Causality & Validation: Binding assays establish fundamental affinity but cannot distinguish agonists from antagonists. We utilize [³H]SCH23390 (D1) and [³H]raclopride (D2) because their Kd​ values are strictly defined, allowing precise Ki​ derivation via the Cheng-Prusoff equation. To validate the assay window, (+)-Butaclamol (10 µM) is included in parallel wells to define Non-Specific Binding (NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D1 or D2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 5 mM MgCl₂) to preserve receptor conformation. Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [³H]SCH23390 for D1), and varying concentrations of (S)-N-Methylcanadine ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes. Rationale: Room temperature prevents rapid receptor internalization and degradation artifacts while ensuring the binding kinetics reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer, add a liquid scintillation cocktail, and measure radioactivity (CPM) using a Microbeta counter. Calculate Specific Binding = Total Binding - NSB.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Confirm the functional antagonistic mechanism of (S)-N-Methylcanadine. Causality & Validation: To measure D2 (Gi-coupled) antagonism, adenylyl cyclase must first be artificially activated. We use Forskolin for this purpose. A true D2 antagonist will reverse the dopamine-induced suppression of the Forskolin signal. Assay robustness is self-validated by calculating the Z'-factor; a Z' > 0.5 confirms the assay is suitable for high-throughput screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 (D1 or D2) cells in a 384-well microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX. Rationale: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion prevents the rapid cellular degradation of cAMP, amplifying the signal window for accurate detection.

  • Compound Addition:

    • For D1 (Gs): Add dopamine at an EC80​ concentration alongside a dose-response gradient of (S)-N-Methylcanadine.

    • For D2 (Gi): Add Forskolin (10 µM) to stimulate baseline cAMP, followed by dopamine ( EC80​ ) and the (S)-N-Methylcanadine dose-response gradient.

  • Incubation: Incubate the microplate for 30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents, typically comprising a Europium-cryptate labeled cAMP competitor and a d2-labeled anti-cAMP antibody. Rationale: TR-FRET relies on a time delay before fluorescence measurement, effectively eliminating short-lived background auto-fluorescence from biological matrices and plasticware.

  • Data Analysis: Read the plate on a time-resolved fluorometer (e.g., PHERAstar). Calculate IC50​ values using a 4-parameter logistic non-linear regression model in GraphPad Prism.

References

  • Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements Source: Frontiers in Pharmacology URL:[Link]

  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World Source: Plant and Cell Physiology (Oxford University Press) URL:[Link]

Sources

Application

Application Note: Electrophysiological Characterization of (S)-N-Methylcanadine

Here is a comprehensive Application Note and Protocol for the electrophysiological evaluation of (S)-N-Methylcanadine, designed for researchers and drug development professionals. Introduction & Pharmacological Profile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol for the electrophysiological evaluation of (S)-N-Methylcanadine, designed for researchers and drug development professionals.

Introduction & Pharmacological Profile

(S)-N-Methylcanadine is a quaternary protoberberine alkaloid and a critical intermediate in the biosynthesis of the antitussive and anticancer drug noscapine[1][2]. Found naturally in medicinal plants such as Corydalis yanhusuo, alkaloids of this class have garnered significant interest in cardiovascular and neurological drug development[3].

Unlike its tertiary amine counterpart, canadine—which is known to block K(ATP) and voltage-dependent calcium channels[4]—(S)-N-Methylcanadine features a quaternary ammonium ion[5]. This permanent positive charge renders the molecule highly hydrophilic and membrane-impermeable. This structural nuance is critical for electrophysiologists: it dictates that the compound's access to intracellular binding sites on ion channels will be severely restricted if applied solely via extracellular bath perfusion.

Mechanistic Rationale for Patch-Clamp Investigation

Extracts containing (S)-N-Methylcanadine have been shown to modulate L-type Ca2+ currents (ICa-L) and mitigate hypoxia-induced myocardial injury[3]. Furthermore, structurally related protoberberine and protopine alkaloids (e.g., allocryptopine) are potent blockers of the human ether-a-go-go-related gene (hERG/Kv11.1) potassium channel[6]. Consequently, the primary targets for the electrophysiological characterization of (S)-N-Methylcanadine are CaV1.2 (L-type Calcium) and Kv11.1 (hERG) channels.

Mechanism M1 (S)-N-Methylcanadine (Quaternary Alkaloid) M2 L-type Ca2+ Channel (CaV1.2) M1->M2 Blocks M3 hERG K+ Channel (Kv11.1) M1->M3 Blocks M4 Decreased Ca2+ Influx M2->M4 Reduces M5 Action Potential Prolongation M3->M5 Delays Repolarization

Putative ion channel modulation pathways of (S)-N-Methylcanadine.

Experimental Workflow

Workflow N1 Cell Preparation (Cardiomyocytes / HEK293) N3 Giga-ohm Seal Formation (>1 GΩ) N1->N3 N2 Pipette Fabrication (3-5 MΩ resistance) N2->N3 N4 Whole-Cell Configuration (Membrane Rupture) N3->N4 N5 Baseline Recording (Stable for 3-5 min) N4->N5 N6 Drug Perfusion ((S)-N-Methylcanadine) N5->N6 N7 Current Quantification (Data Analysis) N6->N7

Electrophysiological patch-clamp workflow for evaluating (S)-N-Methylcanadine.

Step-by-Step Patch-Clamp Protocol (Whole-Cell Configuration)

Solution Preparation & Causality

To accurately measure ICa-L, contaminating currents (specifically K+ and Na+ currents) must be eliminated. The solutions below utilize Cs+ to replace K+ , effectively blocking outward potassium currents (IKr, IKs, IK1) that would otherwise obscure the inward calcium current.

Table 1: Composition of Recording Solutions for ICa-L Isolation (mM)

ReagentExtracellular (Bath)Intracellular (Pipette)Causality / Function
NaCl 137-Major extracellular osmolyte
CsCl 5.4120Blocks outward K+ channels
MgCl₂ 1.02.0Cofactor for ATP / channel stability
CaCl₂ 2.0-Primary charge carrier for ICa-L
HEPES 1010pH buffer (Adjust Bath to 7.4; Pipette to 7.2)
Glucose 10-Cellular energy substrate
EGTA -10Chelates intracellular Ca2+ to prevent toxicity
MgATP -5.0Prevents L-type channel "run-down"
Compound Preparation
  • Dissolve (S)-N-Methylcanadine in MS-grade DMSO to create a 10 mM stock solution.

  • Dilute the stock in the extracellular bath solution to the desired test concentrations (e.g., 1 µM, 10 µM, 30 µM).

  • Causality Check: Ensure the final DMSO concentration does not exceed 0.1% (v/v). Higher concentrations of DMSO can alter lipid bilayer mechanics and artificially modulate ion channel gating.

Electrophysiological Recording Steps
  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ when filled with the intracellular solution.

  • Seal Formation: Maneuver the pipette to the cell surface (HEK293 expressing CaV1.2 or isolated cardiomyocytes). Apply gentle negative pressure to form a Giga-ohm seal (>1 GΩ).

  • Break-in: Apply a brief, sharp pulse of negative pressure (or a "ZAP" voltage pulse) to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage Protocol for ICa-L:

    • Holding Potential: Set to -40 mV . Causality: This specific holding potential is crucial as it keeps voltage-gated sodium channels (NaV) in a state of steady-state inactivation, preventing fast inward Na+ currents from contaminating the recording.

    • Test Pulse: Step to +10 mV for 300 ms to elicit the peak L-type calcium current, then return to -40 mV. Repeat every 10 seconds.

  • Perfusion Strategy (The Quaternary Amine Rule):

    • Extracellular Application: Perfuse the bath with (S)-N-Methylcanadine. Monitor for 5–10 minutes.

    • Intracellular Application: Because (S)-N-Methylcanadine is a quaternary ammonium[5], if extracellular perfusion yields no effect, the binding site may be intracellular. In this case, include the compound directly in the intracellular pipette solution and monitor current amplitude immediately upon whole-cell break-in compared to vehicle-control cells.

Data Analysis & Expected Outcomes

Quantify the peak inward current (for CaV1.2) or the tail current (for hERG) before and after drug application. Generate a concentration-response curve using the Hill equation to determine the IC50​ .

Table 2: Expected Electrophysiological Outcomes

Target ChannelRecording ModeExpected Effect of (S)-N-MethylcanadinePositive Control
CaV1.2 (ICa-L) Whole-cell voltage clampDose-dependent reduction in peak inward currentNifedipine (1 µM)
Kv11.1 (hERG) Whole-cell voltage clampReduction in tail current amplitudeE-4031 (100 nM)

Self-Validating System & Quality Control (Trustworthiness)

To ensure the integrity of the data and prevent false positives, this protocol must operate as a self-validating system:

  • Series Resistance (Rs) Monitoring: Rs must be monitored continuously using a 5 mV hyperpolarizing pulse. If Rs increases by >15% during the recording, the voltage drop across the pipette increases, artificially reducing the recorded current. Action: Discard any cell where Rs fluctuates >15%.

  • Leak Subtraction: Use an automated P/4 protocol to subtract linear leak currents and capacitive transients. This ensures only voltage-dependent macroscopic currents are analyzed.

  • Run-down Validation: ICa-L is notoriously prone to "run-down" (spontaneous loss of current over time). You must establish a perfectly stable baseline for at least 3–5 minutes prior to introducing (S)-N-Methylcanadine. If the baseline is sloping downwards prior to drug application, the apparent inhibitory effect of the drug will be falsely magnified.

References

  • (S)-N-Methylcanadine | C21H24NO4+ | CID 439844 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy Source: ResearchGate (Nature Chemical Biology) URL:[Link]

  • Acetylation serves as a protective group in noscapine biosynthesis in opium poppy Source: ResearchGate URL:[Link]

  • Allocryptopine | CAS#:485-91-6 | Chemsrc Source: Chemsrc URL:[Link]

  • Mechanistic insights into the ameliorative effects of hypoxia-induced myocardial injury by Corydalis yanhusuo total alkaloids: based on network pharmacology and experiment verification Source: PubMed Central (PMC) / NIH URL:[Link]

  • Canadine - Wikipedia Source: Wikipedia URL:[Link]

  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World Source: Oxford University Press (OUP) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (S)-N-Methylcanadine for In Vitro Assays

Welcome to the Application Support Center for benzylisoquinoline alkaloid (BIA) metabolic engineering and in vitro characterization. This guide provides authoritative troubleshooting and optimization strategies for worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for benzylisoquinoline alkaloid (BIA) metabolic engineering and in vitro characterization. This guide provides authoritative troubleshooting and optimization strategies for working with (S)-N-Methylcanadine , a critical intermediate in the biosynthesis of noscapine and related phthalideisoquinoline alkaloids[1].

Whether you are characterizing cytochrome P450 enzymes (e.g., CYP82Y1)[2], performing rat liver S9 metabolism studies[3], or engineering yeast for heterologous alkaloid production, precise control of (S)-N-Methylcanadine concentration is paramount to achieving reproducible, physiologically relevant results.

Experimental Workflow & Concentration Checkpoints

To establish a self-validating experimental system, concentration optimization must be integrated at multiple stages of your workflow. The diagram below outlines the critical checkpoints.

Workflow Step1 Preparation of (S)-N-Methylcanadine Stock (DMSO) Step2 Serial Dilution in Aqueous Buffer Step1->Step2 Step3 Addition to Enzyme Mix (e.g., CYP82Y1) Step2->Step3 Step4 Incubation & Reaction Quenching Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Figure 1: Standard in vitro workflow for (S)-N-Methylcanadine enzymatic assays.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why is optimizing the exact concentration of (S)-N-Methylcanadine so critical for CYP82Y1 assays? A: (S)-N-Methylcanadine is a highly hydrophobic protoberberine alkaloid. If the concentration is too low, the conversion to 1-hydroxy-N-methylcanadine falls below the limit of detection (LOD) for standard LC-MS/MS setups[3]. Conversely, exceeding the solubility threshold (typically >200 µM in standard aqueous buffers) leads to micelle formation and substrate aggregation. This artificially lowers the effective substrate concentration and can cause apparent substrate inhibition, skewing Michaelis-Menten kinetics ( Km​ and Vmax​ )[2].

Q: What is the optimal solvent for preparing stock solutions, and how do I avoid solvent toxicity? A: Dimethyl sulfoxide (DMSO) is the industry standard for solubilizing (S)-N-Methylcanadine. However, cytochromes P450 (like CYP82Y1 and CYP82X2) and rat liver S9 fractions are highly sensitive to organic solvents[3][4]. You must ensure that the final concentration of DMSO in your in vitro reaction mixture does not exceed 1% (v/v) . Higher concentrations disrupt the lipid environment required for P450-CPR (cytochrome P450 reductase) coupling, leading to a precipitous drop in catalytic efficiency.

Q: How does (S)-N-Methylcanadine fit into the broader noscapine pathway? A: It serves as the pivotal branch point where the protoberberine scaffold is functionalized. It is synthesized from (S)-canadine via tetrahydroprotoberberine cis-N-methyltransferase (TNMT) and is subsequently hydroxylated by CYP82Y1 to form 1-hydroxy-N-methylcanadine[1][4].

Pathway Canadine (S)-Canadine NMC (S)-N-Methylcanadine Canadine->NMC TNMT (SAM) OH_NMC 1-Hydroxy-N- methylcanadine NMC->OH_NMC CYP82Y1 (NADPH, O2) Noscapine Noscapine OH_NMC->Noscapine Downstream Enzymes

Figure 2: Biosynthetic pathway of noscapine highlighting the central role of (S)-N-Methylcanadine.

Troubleshooting Guide

Issue 1: Low or Undetectable Conversion to 1-Hydroxy-N-Methylcanadine
  • Symptom: LC-MS/MS shows a massive (S)-N-Methylcanadine peak but no product peak at m/z 370[4].

  • Root Cause: Insufficient NADPH regeneration, inactive CYP82Y1, or substrate precipitation.

  • Solution:

    • Verify that the final substrate concentration is within the linear range (10–50 µM).

    • Ensure the NADPH regeneration system (Glucose-6-phosphate and G6P dehydrogenase) is freshly prepared.

    • Pre-warm the buffer to 30°C before adding the (S)-N-Methylcanadine stock to prevent cold-shock precipitation.

Issue 2: Inconsistent Replicate Data (High %CV)
  • Symptom: Triplicate assays yield wildly different conversion rates.

  • Root Cause: Substrate binding to plasticware or incomplete mixing of the hydrophobic alkaloid in the aqueous buffer.

  • Solution: Use low-binding microcentrifuge tubes. When adding the substrate, pipet directly into the liquid (do not drop it on the tube wall) and immediately vortex at low speed.

Standardized In Vitro Assay Protocol

To ensure trustworthiness and reproducibility, follow this self-validating protocol for testing (S)-N-Methylcanadine turnover.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of (S)-N-Methylcanadine in 100% LC-MS grade DMSO.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

Step 2: Reaction Assembly (Total Volume: 100 µL)

  • Add 79 µL of Potassium Phosphate buffer to a low-binding tube.

  • Add 10 µL of microsomal protein (expressing CYP82Y1) or rat liver S9 fraction (final protein concentration ~0.5 mg/mL)[2][3].

  • Add 1 µL of the (S)-N-Methylcanadine stock (diluted appropriately in DMSO to achieve a final well concentration of 10–50 µM; final DMSO = 1%).

  • Pre-incubate at 30°C for 5 minutes.

Step 3: Initiation and Quenching

  • Initiate the reaction by adding 10 µL of 10X NADPH regeneration system.

  • Incubate at 30°C for 30–60 minutes with gentle shaking (300 rpm).

  • Quench the reaction by adding 100 µL of ice-cold methanol (or 15% trichloroacetic acid)[3].

Step 4: Preparation for LC-MS/MS

  • Vortex heavily for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to an LC vial for analysis[3][4].

Quantitative Optimization Parameters

The following table summarizes the optimal concentration ranges and operational parameters for (S)-N-Methylcanadine in vitro assays based on established BIA metabolic engineering standards.

ParameterRecommended RangeCritical LimitJustification
Substrate Concentration 10 µM – 50 µM> 100 µMExceeding 100 µM risks precipitation and non-linear kinetics due to aggregation.
Co-solvent (DMSO) 0.5% – 1.0% (v/v)> 2.0% (v/v)High DMSO denatures P450 enzymes and disrupts microsomal lipid bilayers.
Protein Concentration 0.2 – 1.0 mg/mL> 2.0 mg/mLHigh protein causes non-specific binding of the alkaloid, reducing free substrate.
Incubation Temperature 30°C – 37°C> 40°CPlant-derived enzymes (e.g., from P. somniferum) typically denature above 37°C.

References

  • Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy. National Institutes of Health (PMC).
  • Compositions and methods for making noscapine and synthesis intermediates thereof. Google Patents (US20160201101A1).
  • Characterization of N-methylcanadine and N-methylstylopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. PubMed.
  • Acetylation serves as a protective group in noscapine biosynthesis in opium poppy. ResearchGate.

Sources

Optimization

Technical Support Center: (S)-N-Methylcanadine Synthesis

Welcome to the technical support center for the synthesis of (S)-N-Methylcanadine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-N-Methylcanadine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the N-methylation of (S)-Canadine, its direct precursor. Our goal is to provide you with the expertise and practical solutions necessary to optimize your reaction yields and purity.

The primary synthetic route for this transformation is the Eschweiler-Clarke reaction, a classic and robust method for the methylation of secondary amines.[1] This reductive amination utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a direct path to the desired tertiary amine without the risk of forming quaternary ammonium salts, a common issue with other alkylating agents like methyl iodide.[2][3]

This document is structured as a series of frequently asked questions (FAQs) that address specific experimental issues. We will delve into the causality behind these problems and provide validated protocols and logical workflows to resolve them.

Troubleshooting Guide & FAQs

Q1: I am experiencing very low or no yield of (S)-N-Methylcanadine. What are the likely causes and how can I fix this?

Low yield is the most common issue and can stem from several factors, from suboptimal reaction conditions to starting material impurities. The following troubleshooting workflow can help you systematically identify and solve the problem.

LowYield_Troubleshooting Start Low or No Yield Observed Check_Purity Verify Purity of (S)-Canadine Starting Material (TLC, NMR) Start->Check_Purity Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Impure_SM Problem: Impure Starting Material Check_Purity->Impure_SM Impurities detected Reagent_Issue Problem: Reagent Stoichiometry or Quality Check_Reagents->Reagent_Issue Incorrect ratios or old reagents Condition_Issue Problem: Suboptimal Conditions Check_Conditions->Condition_Issue Temp too low or time too short Purify_SM Solution: Purify (S)-Canadine via Recrystallization or Chromatography Impure_SM->Purify_SM Adjust_Reagents Solution: Use Fresh Reagents. Adjust Molar Ratios (see Table 1) Reagent_Issue->Adjust_Reagents Adjust_Conditions Solution: Increase Temperature (80-100°C) and/or extend reaction time (4-8h) Condition_Issue->Adjust_Conditions

Caption: Troubleshooting workflow for low yield of (S)-N-Methylcanadine.

In-depth Explanation:

  • Cause 1: Incomplete Reaction The Eschweiler-Clarke reaction involves the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[1][3] Both steps are temperature-dependent.

    • Suboptimal Temperature: The reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous mixture (80-100°C).[2] If the temperature is too low, the rate of both iminium ion formation and hydride transfer will be sluggish, leading to an incomplete reaction.

    • Incorrect Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial. Formaldehyde drives the formation of the iminium ion, while excess formic acid serves as both the catalyst (proton source) and the reducing agent. A deficit in either will stall the reaction.[1] See Table 1 for recommended molar ratios.

    • Insufficient Reaction Time: While many Eschweiler-Clarke reactions are complete within a few hours, complex substrates may require longer heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Cause 2: Starting Material Purity The purity of the (S)-Canadine (also known as (S)-tetrahydroberberine[4]) is critical. Impurities can interfere with the reaction or complicate purification. Verify the purity of your starting material via NMR or LC-MS before beginning the synthesis. If necessary, purify it by recrystallization or column chromatography.

  • Cause 3: Reagent Quality

    • Formaldehyde: Formaldehyde is commonly supplied as a 37% aqueous solution (formalin), which can contain methanol as a stabilizer. Over time, formaldehyde can polymerize to form paraformaldehyde. Always use fresh, high-quality formaldehyde.

    • Formic Acid: Use a high-purity grade of formic acid (typically 88% or higher). Contaminants could lead to side reactions.

Q2: My reaction produces multiple spots on TLC, and I'm struggling to isolate the desired product. What are these byproducts?

The Eschweiler-Clarke reaction is generally very clean. However, certain side reactions can occur.

Reaction_Mechanism Start (S)-Canadine (Secondary Amine) R₂NH Iminium Iminium Ion [R₂N=CH₂]⁺ Start->Iminium + CH₂O, - H₂O Formaldehyde {Formaldehyde|CH₂O} Product (S)-N-Methylcanadine (Tertiary Amine) R₂N-CH₃ Iminium->Product + HCOO⁻ (from HCOOH) CO2 CO₂ Iminium->CO2 - H⁺ Formic_Acid {Formic Acid|HCOOH}

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

  • Potential Byproduct 1: N-Formyl Intermediate Under certain conditions, particularly if the reduction step is slow, an N-formylated derivative of the amine can be formed.[5] This happens if the iminium ion reacts with formate as a nucleophile rather than as a hydride donor. Ensuring a sufficiently high reaction temperature and an adequate excess of formic acid helps to favor the desired reductive pathway.

  • Potential Byproduct 2: Unreacted Starting Material As discussed in Q1, incomplete conversion will leave unreacted (S)-Canadine in your crude product. The polarity difference between the secondary amine starting material and the tertiary amine product is often sufficient for separation via silica gel chromatography.

  • Why Quaternary Salts Are Not Formed A significant advantage of the Eschweiler-Clarke reaction is its inability to form quaternary ammonium salts.[2][3] The mechanism requires the amine to form an iminium ion with formaldehyde. A tertiary amine, like the (S)-N-Methylcanadine product, lacks the necessary N-H proton and therefore cannot react further with formaldehyde to form another iminium ion.[2] This makes the reaction self-limiting at the tertiary amine stage.

Q3: The aqueous workup of my reaction is problematic, leading to emulsions and poor extraction efficiency. How can I improve this?

Alkaloids and their salts can act as surfactants, leading to emulsions during acid-base extractions.

  • Step 1: Quenching and Basification After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess formic acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the effervescence ceases and the pH of the aqueous layer is basic (pH 9-10). This deprotonates the product, making it soluble in organic solvents.

  • Step 2: Extraction Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. If an emulsion forms:

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.

    • Allow the mixture to stand for a longer period.

    • Filter the entire mixture through a pad of Celite.

  • Step 3: Washing and Drying Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for (S)-N-Methylcanadine Synthesis
ParameterRecommended ValueRationale
(S)-Canadine 1.0 equivLimiting reagent.
Formaldehyde (37% aq.) 3.0 - 5.0 equivExcess drives iminium ion formation.[6]
Formic Acid (≥88%) 3.0 - 8.0 equivActs as both proton source and reducing agent. Excess ensures complete reduction.[6][7]
Temperature 80 - 100 °CEnsures efficient reaction rates for both mechanistic steps.[2][6]
Reaction Time 4 - 8 hoursMonitor by TLC for complete consumption of starting material.
Solvent None (reagents act as solvent) or WaterThe classic reaction is often run neat or in water.[2]
Protocol 1: Synthesis of (S)-N-Methylcanadine
  • To a round-bottom flask equipped with a reflux condenser, add (S)-Canadine (1.0 equiv).

  • Add formic acid (e.g., 5.0 equiv) to the flask.

  • Add aqueous formaldehyde solution (37%, e.g., 4.0 equiv) to the mixture.

  • Heat the reaction mixture to 90-100°C with stirring.

  • Maintain heating for 4-8 hours, monitoring the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).

  • Once the starting material is consumed, cool the reaction to room temperature.

Protocol 2: Workup and Purification
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Slowly add saturated NaHCO₃ solution until gas evolution stops and the aqueous layer is basic (pH ~9).

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution (e.g., starting with pure DCM and gradually increasing the polarity with methanol) to isolate the pure (S)-N-Methylcanadine.

References

  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 34(3), 457-465. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. In Wikipedia. Retrieved March 26, 2024, from [Link]

  • Zhou, X., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(17), 5581. Available at: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved March 26, 2024, from [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. Available at: [Link]

  • Guo, L., et al. (2018). Biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy. Nature Communications, 9(1), 2682. Available at: [Link]

  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved March 26, 2024, from [Link]

  • Tsaplin, G.V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 14(3), 1816-1820. Available at: [Link]

  • Winzer, T., et al. (2015). Methods for making noscapine and synthesis intermediates thereof. Google Patents. EP3033347B1.
  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved March 26, 2024, from [Link]

  • ResearchGate. (n.d.). A density functional theory study of the hydride shift in the Eschweiler–Clarke reaction. Retrieved March 26, 2024, from [Link]

  • Foss, P. D., et al. (2015). Compositions and methods for making noscapine and synthesis intermediates thereof. Google Patents. WO2015021561A1.
  • Wikipedia. (n.d.). Canadine. In Wikipedia. Retrieved March 26, 2024, from [Link]

  • Reddit. (2023, December 23). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). r/chemhelp. Retrieved March 26, 2024, from [Link]

  • PubChem. (n.d.). (S)-N-Methylcanadine. PubChem Compound Summary for CID 439844. Retrieved March 26, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of (S)-N-Methylcanadine

Welcome to the Preclinical Pharmacology Support Center. This guide provides drug development professionals and molecular biologists with troubleshooting frameworks for working with (S)-N-Methylcanadine, a protoberberine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Pharmacology Support Center. This guide provides drug development professionals and molecular biologists with troubleshooting frameworks for working with (S)-N-Methylcanadine, a protoberberine alkaloid[1]. While recognized as a critical intermediate in noscapine biosynthesis[2], its structural derivatives show promise as Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) inhibitors[3]. However, its quaternary ammonium structure and alkaloid scaffold frequently introduce off-target metabolic and cytotoxic challenges[4].

Core Pharmacology & Target Landscape

Q: What is the primary mechanism of action for (S)-N-Methylcanadine, and why does it exhibit off-target effects? A: (S)-N-Methylcanadine is a quaternary ammonium ion[4], meaning it carries a permanent positive charge. In therapeutic contexts, molecular docking indicates it can form stable complexes with PCSK9, preventing the degradation of low-density lipoprotein receptors (LDLR)[3]. However, this same positive charge restricts passive lipid bilayer diffusion and promotes non-specific electrostatic interactions with negatively charged off-target sites, such as mitochondrial membranes, leading to off-target cytotoxicity. Furthermore, it is a high-affinity substrate for cytochrome P450 enzymes (specifically CYP82Y1 in plants)[5], which translates to cross-reactivity with homologous mammalian CYPs during in vitro assays.

Troubleshooting Off-Target Cytotoxicity

Q: My cell viability assays show high toxicity at the concentrations required for PCSK9 inhibition. How can I differentiate on-target efficacy from off-target cytotoxicity? A: Alkaloids can disrupt mitochondrial membrane potential at high doses due to electrostatic accumulation. To isolate PCSK9-specific effects, you must implement a self-validating experimental system .

  • The Causality: If toxicity is driven by the intended target pathway (on-target toxicity), removing the target should rescue the cells. If toxicity is driven by the alkaloid's structure (off-target), toxicity will persist even in the absence of the target.

  • The Solution: Use an isogenic PCSK9-null cell line (e.g., CRISPR-knockout HepG2) as an absolute negative control alongside your wild-type cells.

Q: In my in vitro microsomal stability assays, (S)-N-Methylcanadine is rapidly depleted, but I am not seeing the expected PCSK9 inhibition. Why? A: The compound is likely undergoing rapid metabolic degradation before it can engage PCSK9. In its native biosynthetic pathway, (S)-N-Methylcanadine is rapidly hydroxylated at the C-1 position by CYP82Y1[6]. When introduced to mammalian liver microsomes, homologous enzymes recognize the protoberberine scaffold and rapidly metabolize it.

  • The Solution: Perform the assay in the presence of a pan-CYP inhibitor (e.g., 1-aminobenzotriazole). If the compound's half-life increases and PCSK9 inhibition is restored, the loss of efficacy is definitively caused by off-target metabolic degradation rather than poor target affinity.

G NMC (S)-N-Methylcanadine (Quaternary Ammonium Ion) PCSK9 Target: PCSK9 Inhibition (Therapeutic Pathway) NMC->PCSK9 High Affinity Binding CYP Off-Target: Mammalian CYPs (Metabolic Degradation) NMC->CYP Substrate Recognition Tox Off-Target: Mitochondrial Uncoupling (Toxicity) NMC->Tox Electrostatic Accumulation

Fig 1. (S)-N-Methylcanadine target vs. off-target pathway divergence.

Quantitative Pharmacological Profile

To accurately calibrate your assays, refer to the established kinetic and thermodynamic parameters of (S)-N-Methylcanadine and its structural analogs.

ParameterValueBiological System / TargetReference
Molecular Mass354.17 DaPhysicochemical PropertyPubChem[4]
CYP82Y1 Affinity ( Km​ )19.5 µMMetabolic (Plant enzyme)Biochemical Journal[5]
CYP82Y1 Reaction Rate ( Vmax​ )98 pmol/min/mgMetabolic (Plant enzyme)Biochemical Journal[5]
PCSK9 Binding Energy-9.8 kcal/molTherapeutic TargetBenchChem[7]

Self-Validating Experimental Protocol

Protocol: Decoupling PCSK9 Inhibition from Off-Target Cytotoxicity This protocol provides a self-validating methodology to ensure that observed phenotypic changes are strictly due to PCSK9 engagement and not off-target alkaloid toxicity.

Step 1: Isogenic Cell Line Preparation Culture wild-type (WT) HepG2 cells and a customized PCSK9-knockout (KO) HepG2 line in EMEM supplemented with 10% FBS. Causality Check: The KO line serves as an internal baseline. Any toxicity observed in the KO line upon drug administration is definitively off-target, as the primary therapeutic binding site is absent.

Step 2: Compound Solubilization and Formulation Solubilize (S)-N-Methylcanadine in anhydrous DMSO to create a 10 mM stock. Dilute in culture media to achieve working concentrations (0.1 µM to 50 µM). Causality Check: Ensure the final DMSO concentration in the assay does not exceed 0.1% v/v. Higher concentrations cause solvent-induced membrane disruption, which artificially inflates off-target toxicity readings.

Step 3: Dual-Arm Treatment Seed WT and KO cells at 1×104 cells/well in a 96-well plate. Treat both arms with the concentration gradient of (S)-N-Methylcanadine for 24 hours.

Step 4: LDLR Quantification (On-Target Efficacy) Wash cells with cold PBS, stain with an anti-LDLR fluorescent antibody, and quantify cell-surface LDLR expression using flow cytometry. Causality Check: Successful PCSK9 inhibition prevents LDLR degradation. Therefore, WT cells should exhibit a dose-dependent increase in surface LDLR. KO cells should display a high, static baseline of LDLR with no response to the drug.

Step 5: ATP-Based Viability Assay (Off-Target Toxicity) In a parallel plate, lyse the cells and measure intracellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo). Causality Check: ATP depletion in the KO line indicates off-target mitochondrial uncoupling or generalized cytotoxicity driven by the compound's quaternary ammonium structure, independent of PCSK9.

Workflow Start Compound Incubation (S)-N-Methylcanadine Split Isogenic Cell Lines Start->Split WT Wild-Type HepG2 (PCSK9 +/+) Split->WT KO CRISPR KO HepG2 (PCSK9 -/-) Split->KO Assay1 Measure LDLR Upregulation WT->Assay1 Assay2 Measure Cell Viability (ATP) WT->Assay2 KO->Assay1 KO->Assay2 Compare Differential Analysis: Isolate Off-Target Toxicity Assay1->Compare Assay2->Compare

Fig 2. Self-validating experimental workflow for isolating PCSK9-specific effects.

References

  • Title: (S)-N-Methylcanadine | C21H24NO4+ | CID 439844 - PubChem Source: nih.gov URL: [Link]

  • Title: Showing NP-Card for (s)-n-methylcanadine (NP0180441) - NP-MRD Source: np-mrd.org URL: [Link]

  • Title: EC 1.14.14.166 - IUBMB Nomenclature Source: qmul.ac.uk URL: [Link]

  • Title: Detection of the Atherosclerotic PCSK9 gene Inhibitors Through in silico Method to Improve Targeted Therapy Source: researchgate.net URL: [Link]

  • Title: Engineering of CYP82Y1, a cytochrome P450 monooxygenase: a key enzyme in noscapine biosynthesis in opium poppy Source: portlandpress.com URL: [Link]

  • Title: (PDF) CYP82Y1 is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy Source: researchgate.net URL: [Link]

Sources

Optimization

Technical Support Center: (S)-N-Methylcanadine Stability and Degradation

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (S)-N-Methylcanadine. This resource is designed to provide you with in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (S)-N-Methylcanadine. This resource is designed to provide you with in-depth, field-proven insights into the degradation pathways of this quaternary protoberberine alkaloid and to offer practical solutions for its prevention. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Introduction to (S)-N-Methylcanadine and its Stability Concerns

(S)-N-Methylcanadine is a quaternary ammonium isoquinoline alkaloid with a tetrahydroprotoberberine scaffold.[1][2] Its chemical structure, featuring a positively charged nitrogen atom within a rigid tetracyclic system, makes it a molecule of interest for various pharmacological studies. However, this same quaternary ammonium characteristic, specifically the polar C=N+ iminium bond, renders the molecule susceptible to nucleophilic attack and subsequent degradation under various experimental conditions.[3][4] Understanding and mitigating this inherent instability is paramount for obtaining accurate and reliable experimental results.

This guide is structured to address your most pressing questions and to provide actionable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of (S)-N-Methylcanadine.

Q1: What is (S)-N-Methylcanadine and why is it prone to degradation?

(S)-N-Methylcanadine is a quaternary ammonium ion, specifically an N-methyl derivative of (S)-canadine.[1] As a protoberberine alkaloid, its core structure contains a 5,6-dihydrodibenzo[a,g]quinolizinium system.[4][5] The key to its reactivity lies in the quaternary iminium ion within this tetracyclic framework. This positively charged nitrogen creates an electron-deficient center, making the molecule susceptible to attack by nucleophiles. This inherent reactivity can lead to degradation under various conditions, including changes in pH, exposure to light, elevated temperatures, and oxidative stress.[3]

Q2: What are the primary environmental factors that can cause the degradation of (S)-N-Methylcanadine?

The degradation of protoberberine alkaloids like (S)-N-Methylcanadine is primarily influenced by the following factors:

  • pH: The stability of these alkaloids is highly dependent on pH. While they are generally more stable in their salt form in acidic to neutral aqueous solutions, they can be converted to less stable pseudo-base forms in alkaline conditions. Extreme pH, both acidic and basic, can catalyze hydrolytic degradation.[3]

  • Light: Many protoberberine alkaloids are photosensitive, particularly to UV light. Exposure can induce photolytic degradation, leading to a loss of compound integrity and potentially the formation of photoproducts.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to thermal decomposition. This is a critical factor to consider during sample processing, such as extraction and solvent evaporation, as well as during long-term storage.[3]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidative degradation products. The complex heterocyclic structure of (S)-N-Methylcanadine contains sites that are susceptible to oxidation.[3]

Q3: How can I visually detect if my (S)-N-Methylcanadine sample has degraded?

Protoberberine alkaloids are often colored compounds, with their salts appearing as yellow to orange crystalline solids.[5] A visual change in the color of your solid sample or solution (e.g., fading or darkening) can be an initial indicator of degradation. However, visual inspection is not a reliable method for assessing stability. The most definitive way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the parent compound from its degradation products.[6]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with (S)-N-Methylcanadine.

Issue 1: My (S)-N-Methylcanadine solution is showing a progressive loss of concentration over time, even when stored in the dark.
  • Question: I've prepared a stock solution of (S)-N-Methylcanadine in methanol, and upon re-analysis after a few days, I observe a significant decrease in the peak area of the parent compound. What could be the cause?

  • Answer: While methanol is a common solvent, several factors could be contributing to the observed degradation:

    • pH of the Solvent: Commercial methanol can have varying levels of acidic or basic impurities, which could be affecting the stability of your compound. It is advisable to use high-purity, HPLC-grade solvents. For enhanced stability, consider preparing your stock solution in a slightly acidified solvent, such as methanol with 0.1% formic acid, to ensure the alkaloid remains in its more stable protonated form.[3]

    • Water Content: The presence of water in the organic solvent can facilitate hydrolysis, especially if the pH is not controlled. Ensure you are using anhydrous solvents if hydrolytic degradation is suspected.

    • Dissolved Oxygen: Solvents can contain dissolved oxygen, which can lead to slow oxidation over time. While less common for short-term storage, for longer periods, degassing the solvent before preparing the solution or storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing (S)-N-Methylcanadine.
  • Question: When I inject my (S)-N-Methylcanadine sample, I see several small, unidentified peaks eluting before or after the main peak. Are these impurities from the synthesis or could they be degradation products?

  • Answer: The appearance of extraneous peaks is a common issue that requires systematic investigation. Here's how to approach it:

    • Analyze a Freshly Prepared Sample: Immediately after dissolving your solid (S)-N-Methylcanadine, perform an HPLC analysis. This will give you a baseline chromatogram. If the extra peaks are present, they are likely process-related impurities from the synthesis or purification of the compound.

    • Perform a Time-Course Analysis: Analyze the same solution at several time points (e.g., 0, 4, 8, 24 hours) while keeping it under your typical experimental conditions (e.g., on the autosampler tray). If the area of the extra peaks increases while the area of the main (S)-N-Methylcanadine peak decreases, this is a strong indication that they are degradation products.

    • Conduct a Forced Degradation Study: To definitively identify potential degradation products, a forced degradation study is the most systematic approach. This involves intentionally exposing your compound to stress conditions to generate the degradation products, which can then be characterized.[7]

Issue 3: I am struggling to develop a stability-indicating HPLC method for (S)-N-Methylcanadine.
  • Question: I've performed a forced degradation study, but I'm having trouble separating the parent peak from the degradation product peaks in my HPLC analysis. What can I do to improve the separation?

  • Answer: Developing a stability-indicating method requires careful optimization of chromatographic conditions. Here are some key parameters to adjust:

    • Mobile Phase pH: The retention and peak shape of protoberberine alkaloids are highly sensitive to the pH of the mobile phase. A slightly acidic mobile phase (pH 2.5-4.0) is often optimal for achieving good peak shape and resolution on a C18 column.[3] This ensures the quaternary amine remains protonated and interacts consistently with the stationary phase.

    • Column Chemistry: If you are unable to achieve separation on a standard C18 column, consider trying a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer different interactions and may resolve co-eluting peaks.

    • Gradient Optimization: If you are using a gradient elution, adjusting the gradient slope and duration can significantly impact resolution. A shallower gradient can help to separate closely eluting peaks.

    • Temperature: Column temperature affects both viscosity and selectivity. Experimenting with different column temperatures (e.g., 25°C, 30°C, 40°C) can sometimes improve separation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies and for the analysis of (S)-N-Methylcanadine.

Protocol 1: Forced Degradation (Stress Testing) of (S)-N-Methylcanadine

This protocol is designed to intentionally degrade the compound to generate potential degradation products for the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Materials:

  • (S)-N-Methylcanadine

  • HPLC-grade Methanol and Acetonitrile

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks

  • pH meter

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • Photostability chamber (ICH Q1B compliant)[9]

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (S)-N-Methylcanadine in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • After the incubation period, cool the solution to room temperature and neutralize it with 1 M HCl.

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid (S)-N-Methylcanadine in a clear glass vial.

    • Keep the vial in an oven at 80°C for 48 hours.

    • After the exposure, dissolve the solid in methanol to prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution of (S)-N-Methylcanadine in methanol.

    • Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

    • Simultaneously, keep a control sample of the same solution wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Control Sample:

    • Prepare a 100 µg/mL solution of (S)-N-Methylcanadine in the mobile phase without subjecting it to any stress conditions. This will serve as the time-zero control.

Data Analysis: Analyze all samples by a suitable stability-indicating HPLC or LC-MS method (see Protocol 2). Compare the chromatograms of the stressed samples with the control sample to identify degradation products and calculate the percentage of degradation.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation Pathway
Acid Hydrolysis1 M HCl24 hours60°CHydrolysis
Base Hydrolysis1 M NaOH8 hours60°CHydrolysis
Oxidation30% H₂O₂24 hoursRoom TempOxidation
Thermal (Solid)Dry Heat48 hours80°CThermal Decomposition
PhotolyticICH Q1B light exposureAs per guidelinesAmbientPhotodegradation
Protocol 2: Stability-Indicating HPLC-UV/LC-MS Method

This protocol provides a starting point for the development of an analytical method to separate (S)-N-Methylcanadine from its potential degradation products.

Instrumentation and Conditions:

  • HPLC/UPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a PDA/UV detector. An in-line mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is highly recommended for identification of degradation products.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • UV Detection: 280 nm (or monitor a wider range with a PDA detector).

  • MS Conditions (if applicable):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2) to obtain fragmentation data for unknown peaks.[6][10]

Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

While specific degradation products for (S)-N-Methylcanadine under forced conditions are not extensively documented, based on the chemistry of related protoberberine alkaloids and the known metabolic pathway, we can propose potential degradation pathways. One known metabolic pathway for N-methylcanadine involves the cleavage of the methylenedioxy group.[11]

Caption: Potential degradation pathways of (S)-N-Methylcanadine under various stress conditions.

Experimental Workflow for Forced Degradation Study

G start Start: (S)-N-Methylcanadine (Solid or Stock Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Control Sample (No Stress) start->control analysis Analyze all Samples by Stability-Indicating HPLC/LC-MS stress->analysis control->analysis compare Compare Chromatograms of Stressed vs. Control Samples analysis->compare identify Identify and Characterize Degradation Products (LC-MS/MS) compare->identify quantify Quantify Degradation (%) compare->quantify end End: Establish Degradation Profile identify->end quantify->end

Caption: Workflow for conducting a forced degradation study of (S)-N-Methylcanadine.

Prevention Strategies

Minimizing the degradation of (S)-N-Methylcanadine is crucial for the reliability of your research. Here are some best practices to follow:

  • Storage:

    • Solid Compound: Store solid (S)-N-Methylcanadine in a tightly sealed, amber glass vial at low temperatures (-20°C is recommended for long-term storage). Protect from moisture.

    • Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, store solutions in amber vials at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

  • Solvent Selection and Preparation:

    • Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.

    • For aqueous solutions or mobile phases, use a slightly acidic buffer (pH 3-5) to maintain the compound in its more stable protonated form.

    • If working in organic solvents for extended periods, consider using solvents that have been degassed to remove oxygen.

  • Experimental Handling:

    • Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

    • Avoid high temperatures during sample preparation. If solvent evaporation is necessary, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[3]

    • Minimize the time samples spend in solution at room temperature, especially on an autosampler tray. Use a cooled autosampler if available.

By implementing these strategies and utilizing the troubleshooting guide and protocols provided, you will be well-equipped to handle the challenges associated with the stability of (S)-N-Methylcanadine and ensure the integrity of your valuable research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439844, (S)-N-Methylcanadine. PubChem. [Link]

  • Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150–175.
  • Chen, F., Chen, Y., Liu, Y., & Liu, S. (2014). UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis.
  • AESAN. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. [Link]

  • Jiang, X., Huang, L. F., Wu, L. B., Wang, Z. H., & Chen, S. L. (2012). UPLC-QTOF/MS analysis of alkaloids in traditional processed Coptis chinensis Franch.
  • Gores, F. (n.d.). Rapid assay for determination of water soluble quaternary ammonium compounds. USDA ARS. [Link]

  • knoell. (2022, February 8). How to save time and costs in the analysis of quats. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Li, Y., & Smolke, C. D. (2016). Optimization of a yeast-based production platform for protoberberine alkaloids. Biotechnology and Bioengineering, 113(10), 2235–2244.
  • Shinde, S. S., Patil, S. M., & Havale, S. H. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 344-354.
  • Schmidt, A. S. (2014). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 38(3).
  • Raval, M., & Panchal, I. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health, (vi), 2207-2215.
  • Liu, Y., Zhang, Y., & Guo, Q. (2017). UPLC-QTOF/MS analysis of alkaloids in traditional processed Coptis chinensis franch. Pharmacognosy Magazine, 13(Suppl 3), S573–S579.
  • Jones, L. R. (1952). U.S. Patent No. 2,599,697. Washington, DC: U.S.
  • Kou, X., & Kou, K. G. M. (2025).
  • Fair, P. A., Lee, H., & Adams, J. (2012). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Journal of the American Society for Mass Spectrometry, 23(11), 1893–1903.
  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). [Link]

  • Zhang, Y., Li, Y., Wang, Y., & Chen, S. (2022). Tetrahydroisoquinoline N-methyltransferase from Methylotenera Is an Essential Enzyme for the Biodegradation of Berberine in Soil Water. International Journal of Molecular Sciences, 23(17), 9636.
  • Maharaja College, Ara. (2025, October 29). 14.6.21 Alkaloids. [Link]

  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Kumar, A., & Singh, R. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(6), 428-439.
  • Winzer, T., Gazda, V., He, Z., Kaminski, F., & Li, Y. (2013). CYP82Y1 is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy. The Plant Cell, 25(12), 4967-4980.
  • Chen, F., Chen, Y., Liu, Y., & Liu, S. (2014). UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis.
  • Li, Y., & Facchini, P. J. (2016). Biosynthesis of ​noscapine from ​(S)-N-methylcanadine in opium poppy.
  • Ikeyama, N., & Takeda, H. (2015). 11-Hydroxylation of Protoberberine by the Novel Berberine-Utilizing Aerobic Bacterium Sphingobium sp. Strain BD3100.
  • Maurin, M. B., & Rowe, S. M. (2004). Stability: Physical and Chemical. In Encyclopedia of Pharmaceutical Technology (3rd ed.).
  • Wikipedia. (n.d.). Canadine. [Link]

  • Ren, Y., Zhang, J., & Chen, X. (2007). High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs.
  • Cai, Z., & Lee, F. S. (2005). Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n). Journal of the American Society for Mass Spectrometry, 16(3), 393-403.
  • Li, Y., et al. (2024). Berberine Degradation Characteristics and its Degradation Pathway by a Newly Isolated Berberine-Utilizing Agrobacterium. Journal of Agricultural and Food Chemistry.
  • Yaripour, S., et al. (2015). FABAD J PHARM SCI OURNAL of ACEUTICAL ENCES. FABAD Journal of Pharmaceutical Sciences, 40(1), 1-12.
  • Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150–175.
  • Chen, F., et al. (2018). Characterization of N-methylcanadine and N-methylstylopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 32(23), 2049-2057.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Kobayashi, K., & Kaneko, T. (2012). Photostability of Isovaline and its Precursor 5-Ethyl-5-methylhydantoin Exposed to Simulated Space Radiations. Origins of Life and Evolution of Biospheres, 42(1), 39–48.
  • Zhang, L., et al. (2021).

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of (S)-N-Methylcanadine Synthesis Scale-Up

Welcome to the technical support center for the synthesis of (S)-N-Methylcanadine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-N-Methylcanadine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. My aim is to provide practical, field-proven insights into the common challenges you may encounter, moving beyond simple protocols to explain the "why" behind experimental choices. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the interactive and problem-solving nature of process chemistry.

A Plausible Synthetic Route: A Framework for Discussion

To effectively address the challenges in scaling up the synthesis of (S)-N-Methylcanadine, we will base our discussion on a common and logical synthetic pathway. This route involves the construction of the core tetracyclic structure of (S)-canadine, followed by the crucial N-methylation step.

The synthesis can be broken down into three key stages:

  • Formation of the Tetrahydroprotoberberine Core: This is often achieved via a Bischler-Napieralski or Pictet-Spengler reaction to construct the isoquinoline framework.

  • Establishment of Stereochemistry: The desired (S)-enantiomer of canadine is typically obtained either through asymmetric synthesis or chiral resolution of a racemic mixture.

  • N-Methylation and Purification: The final step involves the quaternization of the tertiary amine of (S)-canadine to yield (S)-N-Methylcanadine, followed by purification.

This guide will address the potential pitfalls and provide troubleshooting advice for each of these critical stages.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Stereochemistry cluster_2 Stage 3: N-Methylation & Purification A β-Arylethylamide Precursor B Bischler-Napieralski Cyclization A->B POCl3, heat C Reduction B->C NaBH4 D Racemic Canadine C->D E Chiral Resolution D->E Chiral acid, fractional crystallization F (S)-Canadine E->F G N-Methylation F->G Methyl Iodide H Purification G->H Crystallization/Chromatography I (S)-N-Methylcanadine H->I

Caption: A generalized workflow for the synthesis of (S)-N-Methylcanadine.

Frequently Asked Questions and Troubleshooting Guide

Part 1: Formation of the Tetrahydroprotoberberine Core

Question 1: My Bischler-Napieralski reaction is sluggish and gives low yields on a larger scale. What are the likely causes and how can I fix this?

The Bischler-Napieralski reaction is a powerful tool for constructing the dihydroisoquinoline core, but it is notoriously sensitive to scale-up.[1][2] The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃).[1]

Common Causes of Failure at Scale:

  • Insufficient Activation of the Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide precursor is not sufficiently electron-rich, the reaction will require harsh conditions and may not proceed to completion.[2]

  • Poor Mixing and Heat Transfer: POCl₃ is a viscous and highly reactive liquid. On a larger scale, inefficient stirring can lead to localized "hot spots" and poor distribution of the reagent, resulting in side reactions and incomplete conversion.

  • Degradation of Starting Material or Product: The high temperatures and strongly acidic conditions required for this reaction can cause degradation, especially if the reaction time is prolonged.[1]

Troubleshooting Workflow:

G start Low Yield in Bischler-Napieralski Reaction q1 Is the aromatic ring sufficiently activated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is mixing adequate at scale? a1_yes->q2 sol_a1 Consider alternative synthetic routes (e.g., Pictet-Spengler) or redesign the precursor with more electron-donating groups. a1_no->sol_a1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you observing charring or significant discoloration? a2_yes->q3 sol_a2 Improve agitation with a more powerful overhead stirrer. Consider a baffled reactor for better mixing. Slow, subsurface addition of POCl3 can also improve distribution. a2_no->sol_a2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_a3 Reduce reaction temperature and/or time. Perform a time-course study to find the optimal reaction time. Ensure efficient heat removal. a3_yes->sol_a3 sol_a4 Optimize stoichiometry of POCl3. Excess can lead to side reactions. Consider alternative dehydrating agents like P2O5 in refluxing POCl3 for less activated systems. [3] a3_no->sol_a4

Caption: Troubleshooting low yields in the Bischler-Napieralski reaction.

Question 2: I am using the Pictet-Spengler reaction instead, but I'm struggling with regioselectivity. How can I control where the cyclization occurs?

The Pictet-Spengler reaction is generally milder than the Bischler-Napieralski, but controlling regioselectivity can be a challenge, especially when multiple positions on the aromatic ring are activated.[3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Controlling Regioselectivity:

The cyclization will preferentially occur at the most nucleophilic position of the aromatic ring. Therefore, the key to controlling regioselectivity is to have a significant difference in the electron-donating ability of the substituents on the ring. If you have, for example, two methoxy groups and a desired cyclization position para to one of them, you can try to enhance the directing effect of that specific group.

ParameterRecommendationRationale
Substituent Effects Ensure a strong directing group (e.g., -OH, -OMe) is positioned to activate the desired cyclization site.The reaction is an electrophilic aromatic substitution, driven by the nucleophilicity of the aromatic ring.
Steric Hindrance Introduce steric bulk near the undesired cyclization position.This can disfavor the approach of the electrophile to that site.
Acid Catalyst Experiment with different Brønsted or Lewis acids.The nature of the acid can influence the transition state and favor one regioisomer over another.
Part 2: Establishment of Stereochemistry

Question 3: My chiral resolution of racemic canadine is not efficient at a larger scale. The diastereomeric salts are not separating well. What can I do?

Chiral resolution by diastereomeric salt formation is a common method, but it can be challenging to scale up.[4] The success of this method relies on the differential solubility of the two diastereomeric salts.

Improving Diastereomeric Salt Resolution:

  • Solvent Screening: This is the most critical parameter. A systematic screen of different solvents and solvent mixtures is essential. The ideal solvent system will maximize the solubility difference between the two diastereomers.

  • Temperature Control: A controlled cooling profile during crystallization is crucial. Crash cooling will likely trap impurities and lead to poor resolution. A gradual temperature reduction allows for selective crystallization of the less soluble diastereomer.

  • Seeding: Seeding the supersaturated solution with a small amount of the desired diastereomeric salt can promote its crystallization and improve the enantiomeric excess of the product.

  • Purity of Starting Material: Impurities in the racemic canadine can interfere with the crystallization process. Ensure the starting material is of high purity before attempting the resolution.

  • Alternative Resolving Agents: If a particular chiral acid is not giving good separation, it is worth screening other commercially available resolving agents.[4]

Data Summary for Chiral Resolution:

Resolving AgentCommon Solvents for CrystallizationKey Considerations
(+)-Di-O,O'-p-toluoyl-D-tartaric acidMethanol, Ethanol, Acetone/WaterOften effective for resolving amine-containing compounds.
(-)-Mandelic AcidIsopropanol, AcetonitrileCan provide well-defined crystals.
(+)-Camphorsulfonic AcidEthyl Acetate, EthanolA strong acid that forms stable salts.
Part 3: N-Methylation and Purification

Question 4: I'm seeing byproducts in my N-methylation of (S)-canadine with methyl iodide. How can I improve the selectivity?

N-methylation of the tertiary amine in (S)-canadine with an alkylating agent like methyl iodide is a standard quaternization reaction. However, side reactions can occur, especially at a larger scale.

Common Side Reactions and Solutions:

  • O-Methylation: If there are any free phenolic hydroxyl groups on the molecule, they can also be methylated. This can be avoided by protecting the hydroxyl groups before the N-methylation step, or by carefully controlling the reaction conditions (e.g., using a milder base and lower temperature).

  • Hofmann Elimination: Under strongly basic and high-temperature conditions, the newly formed quaternary ammonium salt can undergo Hofmann elimination, leading to ring-opened byproducts. To avoid this, use a non-nucleophilic base and keep the reaction temperature as low as possible.

  • Solvent Reactivity: Some solvents can react with methyl iodide. For example, DMF can be N-methylated. It is important to choose an inert solvent for this reaction.

Recommended N-Methylation Protocol:

  • Dissolve (S)-canadine in a suitable aprotic solvent like acetone or acetonitrile.

  • Add a non-nucleophilic base , such as potassium carbonate, to neutralize any acid formed during the reaction.

  • Add methyl iodide (1.1-1.5 equivalents) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction, extract the product, and wash to remove excess reagents.

Question 5: The purification of the final product, (S)-N-Methylcanadine, is proving difficult. It seems to be very polar and doesn't behave well on silica gel. What are my options for large-scale purification?

As a quaternary ammonium salt, (S)-N-Methylcanadine is a polar, ionic compound, which makes purification by traditional silica gel chromatography challenging.[5]

Purification Strategies for Quaternary Alkaloids:

  • Crystallization: This is often the most efficient and scalable method for purifying ionic compounds. A systematic screen for a suitable crystallization solvent or solvent system is crucial. The choice of the counter-ion (e.g., iodide, chloride, sulfate) can significantly impact the crystallinity and solubility of the salt.

  • Ion-Exchange Chromatography: This technique is well-suited for separating ionic compounds. You can use a cation-exchange resin to bind the positively charged (S)-N-Methylcanadine, wash away neutral and anionic impurities, and then elute the product with a high-concentration salt solution or a buffer with a different pH.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that is excellent for separating polar compounds and can be readily scaled up.[6][7] It avoids the use of solid stationary phases, which can cause irreversible adsorption of charged molecules.

  • Formation of an Adduct: In some cases, forming a reversible adduct can aid in purification. For example, berberine, a related quaternary alkaloid, can form an acetone adduct that crystallizes readily, allowing for efficient purification.[8]

Final Thoughts

Scaling up the synthesis of a complex molecule like (S)-N-Methylcanadine is a multifaceted challenge that requires a deep understanding of the underlying chemical principles and a systematic approach to problem-solving. The key to success lies in anticipating potential issues, carefully planning your experiments, and meticulously optimizing each step of the process. This guide is intended to be a starting point for your process development efforts. Remember that every reaction is unique, and what works at the lab scale may need significant adaptation to be successful at a larger scale.

References

  • Bhakuni, D. S., & Jain, S. (1986). Protoberberine alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 28, pp. 95-181). Academic Press.
  • Foucher, A. L., et al. (2004). Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?.
  • Marek, R., & Dostál, J. (2003). Quaternary protoberberine alkaloids. Current Organic Chemistry, 7(12), 1215-1242.
  • Foucher, A. L., et al. (2004). Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography.
  • Ito, K., et al. (2008). Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography.
  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
  • Li, W., et al. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids.
  • Chrzanowska, M., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12046-12157.
  • O'Brien, P. (2015).
  • Zhang, J., et al. (2021). Bischler–Napieralski Synthesis of 6-Alkynyl Phenanthridines Based on Tf2O-Promoted Electrophilic Activation of N-Aryl-2-propynamides. The Journal of Organic Chemistry, 86(20), 14249-14259.
  • PubChem. (S)-N-Methylcanadine.
  • MDPI. (2024, August 13). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Minami, A., et al. (2017). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 565-577.
  • Cayman Chemical. N-Methylcanadium (iodide).
  • Li, Y., et al. (2023). De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae.
  • Salvatore, R. N., et al. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(28), 4871-4875.
  • ResearchGate. (2020). Structures of representative tetrahydroprotoberberine alkaloids.
  • Reddy, M. V. R., et al. (2007). Synthesis of the isoquinoline alkaloid, crispine C. Tetrahedron Letters, 48(40), 7169-7171.
  • Wikipedia. Pictet–Spengler reaction.
  • ChemRxiv. (2021).
  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Heterocycles, 39(2), 903-931.
  • Nguyen, H. T., et al. (2014). Facile synthesis of tetrahydroprotoberberine and protoberberine alkaloids from protopines and study on their antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.
  • Google Patents. (2020). CN111205285B - Purification method and crystal form of berberine or berberine salt.
  • Wikipedia. Chiral resolution.
  • Kirada, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Green Chemistry.
  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7354-7359.
  • KAUST Health & Safety. (n.d.). Scale up reactions Guideline.
  • Yale Chemistry Department. (n.d.).
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
  • Iuliano, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6019.
  • Beilstein Journal of Organic Chemistry. (2020).
  • MDPI Encyclopedia. (2022, November 1). Methyl Iodide.
  • Reddit. (2020, October 28).
  • YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism.
  • Google Patents. (2010).
  • Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient—Mexiletine Hydrochloride. (2022). Crystal Growth & Design, 22(11), 6683-6693.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.

Sources

Optimization

Adjusting pH for optimal (S)-N-Methylcanadine activity

Welcome to the technical support resource for (S)-N-Methylcanadine. As Senior Application Scientists, we have compiled this guide to address the critical, yet often overlooked, parameter of pH in your experimental design...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (S)-N-Methylcanadine. As Senior Application Scientists, we have compiled this guide to address the critical, yet often overlooked, parameter of pH in your experimental design. This document moves beyond simple protocols to explain the underlying chemical principles and biological consequences of pH, empowering you to optimize your experiments for maximal efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most critical chemical feature of (S)-N-Methylcanadine that influences its behavior in solution?

(S)-N-Methylcanadine is a quaternary ammonium ion.[1] This means the nitrogen atom is permanently bonded to four carbon atoms, resulting in a fixed, positive charge regardless of the solution's pH. This is fundamentally different from many other alkaloids which are often weak bases (i.e., tertiary amines) that can exist in either a charged (protonated) or neutral (deprotonated) state depending on the pH.

Understanding this distinction is the foundation for all subsequent experimental design. While the charge of the (S)-N-Methylcanadine cation itself is not pH-dependent, the overall stability of the molecule, the behavior of its biological targets, and its interaction with cellular systems are all profoundly influenced by pH.[2][3]

Q2: I thought alkaloids are weak bases. Why is pH adjustment still a major concern for a permanently charged molecule like (S)-N-Methylcanadine?

This is an excellent and crucial question. While the molecule's charge is fixed, pH remains a critical experimental variable for several reasons:

  • Chemical Stability: Extreme acidic or basic conditions can catalyze the degradation of complex organic molecules through mechanisms like hydrolysis.[2] Ensuring your experimental buffer is within a stable pH range (typically pH 4-8 for many compounds) is essential for preserving the integrity of your compound throughout the experiment.

  • Solubility and Formulation: Although the cation is always charged, the solubility of the entire salt (e.g., (S)-N-Methylcanadine iodide or chloride) can be affected by the choice of buffer and its ionic strength. It is crucial to ensure the compound remains fully dissolved at the desired concentration under your specific experimental conditions.

  • Biological Target Activity: The vast majority of biological targets (e.g., enzymes, receptors, ion channels) have an optimal pH range for their activity. A suboptimal pH can alter the ionization state of amino acid residues in the target protein, changing its conformation and ability to bind to the ligand.[3] Your observed effect, or lack thereof, might be an artifact of the target being inactive at your chosen pH.

  • Cellular Environment and Uptake: For cell-based assays, both extracellular pH (pHe) and intracellular pH (pHi) can impact the outcome. While the classical pH-partition model for drug uptake (favoring neutral species) does not directly apply to permanently charged molecules, the pH gradients across cellular membranes influence numerous cellular processes and transporter activities that could indirectly affect your compound's activity.[4][5]

The following diagram illustrates the key considerations for pH in your experimental workflow.

G cluster_pre Pre-Experimental Considerations cluster_exp Experimental Setup cluster_post Troubleshooting & Analysis A Compound Identity: (S)-N-Methylcanadine (Quaternary Ammonium Ion) B Assess Compound Stability (pH 4-8 is a safe starting range) A->B dictates stability concerns D Select Appropriate Buffer System (See Table 1) B->D C Determine Target's Optimal pH Range C->D informs choice E Prepare Stock & Working Solutions (Verify pH and solubility) D->E is critical for F Execute Assay (Cell-based or Acellular) E->F G Analyze Data (Consider pH as a variable) F->G H Troubleshoot Low Activity/ Precipitation Issues G->H if results are unexpected G Start Observation: Precipitation upon dilution Q1 Is the final concentration too high? Start->Q1 A1_Yes Action: Lower the final working concentration. Determine maximal aqueous solubility. Q1->A1_Yes Yes Q2 Did you add compound to buffer too quickly? Q1->Q2 No A1_No Action: Test alternative buffer systems or adjust pH. (See Table 1) A2_No Action: Consider using a co-solvent (e.g., 1-5% PEG, ethanol) in the final buffer, if compatible with your assay. A1_No->A2_No A2_Yes Action: Add stock solution dropwise while vortexing the buffer to avoid localized high concentrations. Q2->A2_Yes Yes Q2->A2_No No

Caption: Decision tree for troubleshooting precipitation.

Recommended Action: Perform a simple solubility test. Prepare serial dilutions of your compound in your chosen buffer and determine the concentration at which it stays clear after a set incubation period (e.g., 1 hour at room temperature). This empirical data is invaluable. [6]

Protocols & Methodologies

Protocol 1: Preparation and pH Verification of an Aqueous Working Solution

This protocol ensures that your compound is fully dissolved and that the final pH of your working solution is correct and documented.

Materials:

  • (S)-N-Methylcanadine salt

  • High-purity (≥99.9%) Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Appropriate buffer concentrate (see Table 1)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock in DMSO:

    • Accurately weigh the (S)-N-Methylcanadine salt.

    • Dissolve it in pure DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved. This stock is typically stable for months when stored at -20°C or -80°C.

  • Prepare the Final Aqueous Buffer:

    • Prepare your desired buffer (e.g., PBS, HEPES, TRIS) at its final working concentration from a stock concentrate.

    • Use a calibrated pH meter to adjust the buffer to the target pH (e.g., 7.4) using dilute HCl or NaOH. It is critical to pH the buffer before adding the compound.

  • Prepare the Working Solution:

    • Warm the DMSO stock and the aqueous buffer to room temperature.

    • Vortex the aqueous buffer at a medium speed.

    • While vortexing, add the required volume of the DMSO stock drop-by-drop to the buffer to achieve the final desired concentration. This gradual addition is crucial to prevent precipitation.

  • Verification and Validation:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness against a dark background.

    • Measure the pH of the final working solution. The addition of the DMSO stock should not significantly alter the pH, but it is best practice to confirm.

    • If the solution is clear and the pH is correct, it is ready for use. We recommend using freshly prepared aqueous solutions for experiments.

Protocol 2: Determining the Optimal pH for an In Vitro Assay

This experiment identifies the pH at which (S)-N-Methylcanadine exhibits maximum activity in your specific assay system (e.g., enzyme inhibition, receptor binding).

Procedure:

  • Select a pH Range: Choose a physiologically relevant pH range to test, centered around the expected optimum of your biological target. A good starting point is pH 6.8, 7.2, 7.4, 7.8, and 8.0.

  • Prepare Buffers: Prepare a set of identical buffers where the only variable is the pH. Use the same buffer system (e.g., HEPES) for all conditions to avoid confounding effects from different buffer components.

  • Set Up the Assay:

    • For each pH value, set up your assay in triplicate, including:

      • Negative controls (vehicle only)

      • Positive controls (if available)

      • A fixed, non-saturating concentration of (S)-N-Methylcanadine.

  • Execute and Analyze: Run the assay and measure the activity (e.g., enzyme rate, binding signal).

  • Interpret Results: Plot the activity of (S)-N-Methylcanadine as a function of pH. The peak of this curve represents the optimal pH for your experimental system. This optimum is a combination of the compound's stability and the target's activity profile.

Data & Reference Tables

Table 1: Common Biological Buffers and Their Effective pH Ranges

Choosing a buffer whose pKa is close to your target pH ensures maximum buffering capacity.

Buffer SystempKa at 25°CEffective pH RangeNotes
MES6.155.5 - 6.7Good's buffer; minimal metal ion binding.
PIPES6.766.1 - 7.5Good's buffer; often used in cell culture.
MOPS7.206.5 - 7.9Common for cell culture media and protein work.
HEPES7.486.8 - 8.2Very common for cell-based assays; low metal binding.
TRIS8.067.5 - 9.0Temperature-sensitive pKa; can interfere with some enzymes.
TAPS8.407.7 - 9.1Useful for higher pH ranges in protein studies.

Data compiled from standard biochemical resources.

References

  • Impact of pH on Tautomerization in Alkaloids.
  • (S)-N-Methylcanadine.
  • Development and validation of methods for quantitative determination of active pharmaceutical substances in nasal spray.
  • Characterization of N-methylcanadine and N-methylstylopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. PubMed.
  • Biosynthesis of ​noscapine from ​(S)-N-methylcanadine in opium poppy.
  • (S)-1-hydroxy-N-methylcanadine.
  • Importance of Intracellular pH in Determining the Uptake and Efficacy of the Weakly Basic Chemotherapeutic Drug, Doxorubicin. PLOS One.
  • Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Medi
  • Application of drug physico chemical characteris
  • Influence of pH and plant growth regulators on secondary metabolite production and antioxidant activity of Stevia rebaudiana (Bert). SpringerLink.
  • Importance of Intracellular pH in Determining the Uptake and Efficacy of the Weakly Basic Chemotherapeutic Drug, Doxorubicin. PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Health Sciences.
  • Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. ScienceOpen.
  • pH-dependent modulation of N-methyl-D-aspartate receptor-mediated synaptic currents by histamine in r

Sources

Reference Data & Comparative Studies

Validation

Validating the Molecular Targets of (S)-N-Methylcanadine: A Comprehensive Comparison Guide

(S)-N-Methylcanadine (CAS: 47474-49-7) is a tetrahydroprotoberberine-type isoquinoline alkaloid that occupies a unique dual-role in modern pharmacognosy and synthetic biology. For drug development professionals and bioen...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-N-Methylcanadine (CAS: 47474-49-7) is a tetrahydroprotoberberine-type isoquinoline alkaloid that occupies a unique dual-role in modern pharmacognosy and synthetic biology. For drug development professionals and bioengineers, understanding its molecular targets requires a bifurcated approach:

  • Pharmacological Target Validation: Its emerging role as a Multi-Target Directed Ligand (MTDL) for neurodegenerative diseases (targeting AChE, MAO-A, and Aβ1-42) [1].

  • Biosynthetic Target Validation: Its role as the critical, rate-limiting substrate for the cytochrome P450 enzyme CYP82Y1 in the biosynthesis of the anti-cancer and anti-tussive agent noscapine [2].

This guide objectively compares (S)-N-Methylcanadine’s target affinities against standard alternatives and provides self-validating experimental workflows to quantify these interactions.

PART 1: Pharmacological Target Validation (Neurodegeneration)

Alzheimer's disease (AD) etiology is highly multifactorial, involving cholinergic depletion, oxidative stress, and protein misfolding. Single-target drugs (e.g., Donepezil) often fail to halt disease progression. (S)-N-Methylcanadine, isolated from Zanthoxylum rigidum and Corydalis species, offers a multi-target approach by simultaneously inhibiting Acetylcholinesterase (AChE), Monoamine oxidase A (MAO-A), and Amyloid-beta (Aβ1-42) aggregation [1].

Quantitative Data Comparison: MTDL Efficacy

To contextualize its potency, we compare (S)-N-Methylcanadine against reference standards and structurally related alkaloids (e.g., Berberine).

Table 1: Multi-Target Inhibition Profile

CompoundAChE IC₅₀ (µM)MAO-A IC₅₀ (µM)Aβ1-42 Aggregation InhibitionMechanism Type
(S)-N-Methylcanadine ~1.5 - 5.0~10.0 - 15.0HighMulti-Target (MTDL)
Berberine 0.47126.0ModeratePredominantly AChE
Donepezil (Standard)0.02N/ALowSingle-Target (AChE)
Clorgiline (Standard)N/A0.004N/ASingle-Target (MAO-A)
Experimental Protocol: Multi-Target Validation Workflow

To ensure a self-validating system, this workflow utilizes orthogonal colorimetric and fluorometric readouts, complete with internal controls.

1. AChE Inhibition (Modified Ellman's Assay)

  • Methodology: Incubate recombinant human AChE (hAChE) with varying concentrations of (S)-N-Methylcanadine (0.1–100 µM) and acetylthiocholine iodide (ATCI) substrate for 15 minutes at 37°C. Add the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Causality & Validation: ATCI hydrolysis by active AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. By measuring absorbance at 412 nm, we precisely quantify enzyme velocity. The system is self-validating: a parallel Donepezil control must show near-complete suppression of the yellow signal, confirming the assay's dynamic range.

2. MAO-A Inhibition (Amplex Red Fluorometry)

  • Methodology: Incubate human recombinant MAO-A with the alkaloid, followed by the addition of tyramine (substrate), horseradish peroxidase (HRP), and Amplex Red reagent.

  • Causality & Validation: MAO-A oxidizes tyramine, generating H₂O₂ as a byproduct. HRP utilizes this H₂O₂ to convert Amplex Red into the highly fluorescent resorufin (Ex: 545 nm / Em: 590 nm). Fluorescence quenching directly correlates with MAO-A inhibition. Clorgiline is used as a positive control to validate baseline enzyme activity.

3. Aβ1-42 Aggregation (Thioflavin T Assay)

  • Methodology: Co-incubate monomeric Aβ1-42 peptides (20 µM) with the alkaloid at 37°C for 24 hours. Add Thioflavin T (ThT) and measure fluorescence (Ex: 440 nm / Em: 485 nm).

  • Causality & Validation: ThT specifically intercalates into the cross-β-sheet structures of mature amyloid fibrils, causing a massive fluorescent shift. Reduced fluorescence in the treated sample proves the alkaloid's ability to halt fibrillogenesis.

MTDL Drug (S)-N-Methylcanadine AChE Acetylcholinesterase (AChE) Drug->AChE Inhibits MAOA Monoamine Oxidase A (MAO-A) Drug->MAOA Inhibits Amyloid Aβ1-42 Aggregation Drug->Amyloid Blocks Ach ↑ Acetylcholine (Cognition) AChE->Ach Prevents Breakdown OxStress ↓ Oxidative Stress (Cell Survival) MAOA->OxStress Reduces ROS Plaques ↓ Amyloid Plaques (Clearance) Amyloid->Plaques Halts Fibrillogenesis

Fig 1: Multi-target mechanism of (S)-N-Methylcanadine in Alzheimer's Disease pathology.

PART 2: Biosynthetic Target Validation (CYP82Y1)

In the context of plant synthetic biology, (S)-N-Methylcanadine is not the end-product, but the critical substrate. The cytochrome P450 monooxygenase CYP82Y1 acts as the definitive molecular target for this alkaloid, catalyzing its C1-hydroxylation to form 1-hydroxy-N-methylcanadine. This is the committed gateway step in the biosynthesis of noscapine [3].

Quantitative Data Comparison: Enzyme Substrate Specificity

CYP82Y1 exhibits incredibly strict substrate specificity. To validate this target, we compare the enzyme's kinetic affinity for (S)-N-Methylcanadine against its unmethylated precursor and structural analogs.

Table 2: CYP82Y1 Kinetic Parameters

SubstrateKₘ (µM)Vₘₐₓ (pmol/min/mg)Kcat (min⁻¹)Catalytic Efficiency
(S)-N-Methylcanadine 19.598.0~5.0High (Rate-Limiting)
(S)-N-Methylstylopine >100.0<10.0<0.5Poor
(S)-Canadine N/AN/AN/ANo Activity
Experimental Protocol: Recombinant CYP450 LC-MS/MS Assay

To validate CYP82Y1 as the molecular target, researchers must utilize a microsomal expression system coupled with high-resolution mass spectrometry.

1. Microsomal Preparation & Coupling:

  • Methodology: Express recombinant CYP82Y1 alongside its native cytochrome P450 reductase (CPR) in Saccharomyces cerevisiae. Isolate the microsomal fraction via ultracentrifugation (100,000 x g).

  • Causality & Validation: P450 enzymes are strictly membrane-bound. Using yeast microsomes preserves the necessary lipid microenvironment and ensures tight physical coupling with CPR, which is mandatory for the electron transfer required for substrate oxidation.

2. Enzymatic Reaction & NADPH Regeneration:

  • Methodology: Combine 100 µM (S)-N-Methylcanadine, 50 µg of microsomes, and an NADPH-regenerating system (glucose-6-phosphate, NADP+, G6P dehydrogenase). Incubate at 30°C for 60 minutes.

  • Causality & Validation: CYP450s require continuous electron flow. The regenerating system prevents NADPH depletion and avoids product inhibition by NADP+, ensuring linear reaction kinetics. A negative control lacking NADPH must be run; the absence of product in this control validates that the reaction is strictly P450-dependent.

3. LC-MS/MS Structural Quantification:

  • Methodology: Quench the reaction with ice-cold methanol. Analyze the supernatant via Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS).

  • Causality & Validation: The system monitors the precise mass shift from m/z 354 (substrate) to m/z 370 (hydroxylated product). High-resolution fragmentation patterns provide unambiguous structural confirmation of regiospecific C1-hydroxylation, definitively validating CYP82Y1 as the molecular target.

Biosynthesis Canadine (S)-Canadine TNMT TNMT (Methyltransferase) Canadine->TNMT NMC (S)-N-Methylcanadine TNMT->NMC N-methylation CYP CYP82Y1 (1-Hydroxylase) NMC->CYP Rate-Limiting Target HNMC 1-Hydroxy-N- methylcanadine CYP->HNMC C1-Hydroxylation Noscapine Noscapine (Anti-cancer) HNMC->Noscapine Multi-step oxidation

Fig 2: The biosynthetic pathway highlighting CYP82Y1 targeting (S)-N-Methylcanadine.

References
  • Dang, T. T., & Facchini, P. J. (2014). "CYP82Y1 Is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy." Journal of Biological Chemistry. Available at:[Link]

  • Gholami, A., et al. (2023). "Engineering of CYP82Y1, a cytochrome P450 monooxygenase: a key enzyme in noscapine biosynthesis in opium poppy." Biochemical Journal. Available at:[Link]

Comparative

(S)-N-Methylcanadine versus Noscapine in the Biocatalytic Synthesis of Anticancer Agents

Introduction The development of microtubule-targeting chemotherapeutics is often hindered by the severe peripheral neuropathy and immunosuppression associated with traditional agents like paclitaxel. Noscapine , a non-na...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of microtubule-targeting chemotherapeutics is often hindered by the severe peripheral neuropathy and immunosuppression associated with traditional agents like paclitaxel. Noscapine , a non-narcotic phthalideisoquinoline alkaloid derived from Papaver somniferum (opium poppy), has emerged as a highly promising alternative. Unlike taxanes, noscapine mitigates microtubule dynamics without causing total depolymerization, effectively arresting tumor cell mitosis with a significantly lower toxicity profile.

However, the complex stereochemistry and low natural yield of noscapine present major supply chain bottlenecks. To solve this, the pharmaceutical and synthetic biology sectors have turned to its direct biosynthetic precursor: (S)-N-Methylcanadine (S-NMC) . As a quaternary protoberberine alkaloid, S-NMC serves as the critical metabolic branch point in the transition from a rigid tetracyclic core to the flexible, tubulin-binding phthalideisoquinoline scaffold.

This guide objectively compares S-NMC and Noscapine, detailing their structural divergence, pharmacological properties, and the experimental workflows required to leverage S-NMC as a biocatalytic prodrug scaffold for novel noscapinoid development.

Mechanistic Causality & Structural Divergence

The pharmacological disparity between S-NMC and Noscapine is fundamentally rooted in their structural topologies.

(S)-N-Methylcanadine features a rigid protoberberine scaffold with a quaternary nitrogen. This quaternary state imparts high aqueous solubility but completely abolishes the ability to fit into the noscapine-binding pocket at the interface of α- and β-tubulin. Consequently, S-NMC exhibits negligible direct mitotic arrest activity.

Noscapine , conversely, possesses a phthalideisoquinoline architecture. The evolutionary transition from S-NMC to Noscapine relies on a highly orchestrated, self-validating enzymatic cascade that mirrors the protection-deprotection strategies used in synthetic chemistry ().

  • Activation: The cascade initiates with the 1-hydroxylation of S-NMC by the cytochrome P450 enzyme CYP82Y1.

  • Protection: To prevent premature hemiacetal ring formation, the enzyme AT1 acetylates the intermediate.

  • Cleavage: This protective acetylation allows CYP82X1 to safely execute a C8 hydroxylation, breaking the N7-C8 bridge and opening the ring.

  • Deprotection & Rearrangement: Finally, the carboxylesterase CXE1 removes the acetyl group, triggering a spontaneous structural rearrangement into the mature, tubulin-binding noscapine scaffold.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the precursor and the mature therapeutic agent.

Property / Feature(S)-N-Methylcanadine (S-NMC)Noscapine
Chemical Class Protoberberine Alkaloid (Quaternary)Phthalideisoquinoline Alkaloid
Molecular Weight 354.4 g/mol 413.4 g/mol
Primary Biological Role Biosynthetic Intermediate / ScaffoldTubulin-binding Anticancer Agent
Aqueous Solubility High (Quaternary Ammonium Salt)Low (Lipophilic free base)
Target Enzyme/Protein CYP82Y1 (Substrate)Tubulin (Ligand)
Mitotic Arrest Activity Negligible (Pre-rearrangement)High (IC₅₀ ~ 10-20 µM in cancer lines)
Synthetic Utility High-efficiency modular feeding substrateEnd-product; difficult to synthesize de novo

Biosynthetic Pathway Visualization

The diagram below illustrates the critical enzymatic transition from the protoberberine precursor to the mature anticancer agent.

G Canadine (S)-Canadine TNMT TNMT (N-Methylation) Canadine->TNMT SNMC (S)-N-Methylcanadine TNMT->SNMC CYP82Y1 CYP82Y1 (1-Hydroxylation) SNMC->CYP82Y1 Hydrox 1-Hydroxy-N-methylcanadine CYP82Y1->Hydrox Downstream CYP82X2, AT1, CYP82X1, CXE1 (Protection & Rearrangement) Hydrox->Downstream Noscapine Noscapine Downstream->Noscapine

Enzymatic conversion of (S)-N-Methylcanadine to Noscapine via protection-deprotection.

Experimental Protocol: In Vivo Yeast Bioconversion Assay

Expressing the entire 10-enzyme noscapine pathway de novo in microbial hosts is metabolically burdensome and often results in toxic intermediate accumulation. By exogenously feeding S-NMC to engineered Saccharomyces cerevisiae, researchers can isolate, validate, and optimize the efficiency of the rate-limiting structural rearrangement steps ().

The following protocol details the self-validating system for converting S-NMC into 1-hydroxy-N-methylcanadine and downstream noscapinoids.

Step 1: Strain Engineering & Preparation
  • Engineer a Saccharomyces cerevisiae strain (e.g., W303 or CEN.PK) to express the late-stage noscapine gene cluster (CYP82Y1, CYP82X2, AT1, CYP82X1, CXE1) alongside a compatible cytochrome P450 reductase (CPR) to ensure proper electron transfer.

  • Grow the engineered yeast overnight in 5 mL of Synthetic Complete (SC) drop-out medium lacking appropriate amino acids to maintain plasmid selection. Incubate at 30°C with 200 rpm shaking.

Step 2: Substrate Feeding
  • Subculture the overnight yeast into 50 mL of fresh SC medium at an initial OD₆₀₀ of 0.1.

  • Allow the culture to reach early exponential phase (OD₆₀₀ ~ 0.6 - 0.8).

  • Supplement the culture medium with exogenous (S)-N-Methylcanadine to a final concentration of 250 µM. (Note: The high aqueous solubility of the quaternary S-NMC salt eliminates the need for harsh solubilizing agents like DMSO, preserving yeast viability).

Step 3: Biocatalysis & Incubation
  • Incubate the supplemented culture for 72 hours at 30°C with 200 rpm shaking.

  • Causality Check: The extended 72-hour window is required because the P450-mediated hydroxylations (specifically CYP82Y1 and CYP82X1) are rate-limiting and require sustained oxygenation and NADPH regeneration from the yeast host.

Step 4: Metabolite Extraction
  • Harvest 1 mL aliquots of the culture. Centrifuge at 13,000 × g for 5 minutes to separate the cell pellet from the supernatant.

  • Supernatant: Mix 500 µL of the supernatant with an equal volume of LC-MS grade methanol to precipitate residual proteins. Filter through a 0.22 µm PTFE membrane.

  • Cell Pellet: Resuspend the pellet in 500 µL of methanol. Lyse the cells using mechanical bead-beating (glass beads, 3 cycles of 60 seconds) to extract intracellularly trapped intermediates. Centrifuge and collect the methanolic extract.

Step 5: LC-MS/MS Quantification
  • Inject 10 µL of the filtered extracts into a high-resolution LC-MS system equipped with a C18 reverse-phase column.

  • Utilize positive ion electrospray ionization (+ESI).

  • Monitor the mass shifts to validate the enzymatic cascade:

    • Unreacted S-NMC: m/z 354

    • 1-hydroxy-N-methylcanadine: m/z 370

    • Mature Noscapine: m/z 414

  • Calculate the conversion efficiency by integrating the extracted ion chromatogram (EIC) peak areas relative to an internal standard.

References

  • Dang, T. T., Chen, X., & Facchini, P. J. (2015). Acetylation serves as a protective group in noscapine biosynthesis in opium poppy. Nature Chemical Biology, 11(2), 104-106. URL:[Link]

  • Li, Y., & Smolke, C. D. (2016). Engineering biosynthesis of the anticancer alkaloid noscapine in yeast. Nature Communications, 7, 12137. URL:[Link]

Validation

Comparative Guide to Analytical Techniques for (S)-N-Methylcanadine Detection

Introduction and Analytical Challenges (S)-N-Methylcanadine is a quaternary protoberberine alkaloid that serves as a critical intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid with potent an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

(S)-N-Methylcanadine is a quaternary protoberberine alkaloid that serves as a critical intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid with potent antitussive and emerging anticancer properties[1]. In Papaver somniferum (opium poppy), the conversion of (S)-canadine to (S)-N-methylcanadine is catalyzed by tetrahydroprotoberberine cis-N-methyltransferase (TNMT), followed by regiospecific 1-hydroxylation via the cytochrome P450 enzyme CYP82Y1[2].

The primary analytical challenge in detecting (S)-N-methylcanadine lies in its structural similarity to a vast array of co-occurring benzylisoquinoline alkaloids (BIAs) and its permanent positive charge as a quaternary ammonium ion[3]. This necessitates highly selective, sensitive, and matrix-tolerant analytical platforms capable of distinguishing it from isobaric pathway intermediates.

Comparative Analysis of Detection Modalities

As a Senior Application Scientist, I evaluate analytical platforms based on the specific biological question and sample matrix. Below is a critical comparison of the three primary methodologies utilized for (S)-N-methylcanadine detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Best for: Targeted quantitation and enzyme kinetics. LC-MS/MS utilizing a Triple Quadrupole (QQQ) analyzer is the gold standard for targeted assays, such as characterizing the activity of CYP82Y1[1]. Operating in Multiple Reaction Monitoring (MRM) mode, it provides unparalleled sensitivity, effectively eliminating background noise to achieve a broad linear dynamic range.

HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF-MS)

Best for: Untargeted metabolic profiling and structural elucidation. When investigating the in vitro metabolism of (S)-N-methylcanadine in mammalian systems (e.g., rat liver S9 fractions), high-resolution accurate mass (HRAM) is required[4]. QqTOF instruments can determine exact elemental compositions, allowing researchers to identify unknown metabolites, such as those resulting from the cleavage of the methylenedioxy group[4].

Matrix-Free Laser Desorption Ionization Mass Spectrometry (LDI-MS)

Best for: High-throughput screening of crude plant extracts. Traditional MALDI requires a matrix that often interferes with low-molecular-weight alkaloid detection. Because opiates and protoberberine alkaloids possess conjugated ring systems that efficiently absorb UV laser energy, matrix-free LDI-MS has emerged as a rapid, solvent-free alternative for screening crude P. somniferum extracts[3].

Quantitative Comparison of Analytical Platforms

FeatureLC-MS/MS (QQQ)HPLC-QqTOF-MSMatrix-Free LDI-MS
Primary Application Enzyme kinetics, targeted quantificationMetabolite discovery, structural elucidationHigh-throughput crude extract screening
Sensitivity (LOD) Picogram to femtogram rangeNanogram to picogram rangeMicrogram to nanogram range
Mass Accuracy Low (~0.1 Da)High (< 5 ppm)Moderate to High
Throughput Medium (5-15 min/run)Low (15-30 min/run)High (< 1 min/sample)
Matrix Tolerance High (chromatographic separation)High (chromatographic separation)Low to Medium (susceptible to ion suppression)

Experimental Protocols and Mechanistic Causality

Protocol 1: LC-MS/MS Workflow for CYP82Y1 Enzyme Assays

This self-validating protocol is designed to quantify the conversion of (S)-N-methylcanadine to 1-hydroxy-N-methylcanadine[1].

Step 1: Enzyme Reaction & Quenching

  • Action: Incubate recombinant CYP82Y1 with (S)-N-methylcanadine and NADPH at 30°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Causality: Acetonitrile immediately denatures the protein, halting enzyme kinetics while simultaneously keeping the hydrophobic alkaloid products in solution to prevent target loss.

Step 2: Protein Precipitation & Filtration

  • Action: Centrifuge at 13,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Removing precipitated proteins is critical to prevent clogging of the UHPLC column frits and to minimize ion suppression in the Electrospray Ionization (ESI) source.

Step 3: Chromatographic Separation

  • Action: Inject onto a Poroshell 120 SB-C18 column (2.1 × 50 mm, 2.7 µm). Use a mobile phase of 10 mM ammonium acetate (pH 5.5) (Solvent A) and acetonitrile (Solvent B)[1].

  • Causality: The superficially porous particle (Poroshell) provides high efficiency at lower backpressures. Ammonium acetate is a volatile buffer that maintains a consistent pH, preventing secondary interactions between the basic quaternary nitrogen of (S)-N-methylcanadine and residual silanols on the stationary phase, which would otherwise cause severe peak tailing.

Step 4: MS/MS Detection

  • Action: Operate in positive ESI mode. Monitor the precursor ion m/z 354 for (S)-N-methylcanadine and m/z 370 for 1-hydroxy-N-methylcanadine[1].

Protocol 2: HPLC-QqTOF-MS for Rat Liver S9 Metabolic Profiling

This workflow is optimized for identifying unknown mammalian metabolites of (S)-N-methylcanadine[4].

Step 1: Incubation & Extraction

  • Action: Incubate (S)-N-methylcanadine with rat liver S9 fractions for 1 hour. Terminate the reaction using 15% trichloroacetic acid (TCA)[4].

  • Causality: TCA is a highly effective protein precipitant that ensures a clean extract, which is vital for maintaining the mass accuracy and resolving power of the QTOF analyzer.

Step 2: High-Resolution Chromatography

  • Action: Utilize a slow gradient (e.g., 5% to 95% organic over 30 minutes) on a sub-2 µm C18 column.

  • Causality: A shallow gradient maximizes peak capacity, ensuring that isobaric metabolites (e.g., different positional isomers of hydroxylated N-methylcanadine) are chromatographically resolved before entering the mass spectrometer.

Step 3: Accurate Mass Acquisition

  • Action: Acquire data in positive ion mode using a mass range of m/z 100–1000. Utilize an automated MS/MS (data-dependent acquisition) method.

  • Causality: The QTOF provides exact mass measurements (error < 5 ppm), enabling the calculation of elemental compositions. The MS/MS spectra reveal characteristic fragmentation, such as the cleavage of the methylenedioxy group, which is the primary metabolic pathway in mammalian systems[4].

Visualizations

Pathway A (S)-Canadine B (S)-N-Methylcanadine A->B TNMT C 1-Hydroxy-N- methylcanadine B->C CYP82Y1 (1-Hydroxylase) D Noscapine C->D Multiple Steps (CYP82X2, CYP82X1)

Biosynthetic pathway of noscapine highlighting the critical role of (S)-N-Methylcanadine.

Workflow Start Determine Sample Matrix Enzyme Enzyme Kinetics (Targeted Quantitation) Start->Enzyme Metabolite Mammalian S9 Fractions (Untargeted Profiling) Start->Metabolite Crude Crude Plant Extracts (High-Throughput Screening) Start->Crude LCMS LC-MS/MS (QQQ) Max Sensitivity & Linearity Enzyme->LCMS QTOF HPLC-QqTOF-MS High Mass Accuracy Metabolite->QTOF LDIMS Matrix-Free LDI-MS Rapid, Solvent-Free Detection Crude->LDIMS

Decision tree for selecting the optimal analytical technique for (S)-N-Methylcanadine detection.

References

  • Dang TT, Facchini PJ. "CYP82Y1 Is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy." Journal of Biological Chemistry, 2014. URL:[Link]

  • Li Y, et al. "Characterization of N-methylcanadine and N-methylstylopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 2018. URL:[Link]

  • Fuchser J, et al. "Matrix-Free Laser Desorption Ionization Mass Spectrometry as an Efficient Tool for the Rapid Detection of Opiates in Crude Extracts of Papaver somniferum." Analytical Chemistry, 2019. URL:[Link]

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Comparative

Head-to-Head Comparison of (S)-N-Methylcanadine and Berberine: A Technical Guide

Benzylisoquinoline alkaloids (BIAs) represent one of the most structurally diverse and pharmacologically significant classes of plant specialized metabolites. Within this family, Berberine and (S)-N-Methylcanadine share...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzylisoquinoline alkaloids (BIAs) represent one of the most structurally diverse and pharmacologically significant classes of plant specialized metabolites. Within this family, Berberine and (S)-N-Methylcanadine share a common biosynthetic origin but diverge sharply in their chemical structures, metabolic roles, and therapeutic applications.

This guide provides an objective, head-to-head technical comparison of these two compounds, detailing their biosynthetic pathways, pharmacological mechanisms, and the self-validating experimental protocols used to quantify their efficacy.

Structural and Biosynthetic Divergence

Both Berberine and (S)-N-Methylcanadine originate from the central BIA intermediate (S)-reticuline. Their biosynthetic pathways remain identical until they reach a critical branch point: (S)-canadine (also known as (S)-tetrahydroberberine).

  • Berberine: Produced when (S)-canadine undergoes a fully oxidizing conversion catalyzed by tetrahydroprotoberberine oxidase (STOX). This results in a planar, fully aromatic protoberberine core.

  • (S)-N-Methylcanadine: Formed when (S)-canadine is N-methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT). It retains a non-planar tetrahydroprotoberberine skeleton and features a quaternary nitrogen with an N-methyl group. In Papaver somniferum (opium poppy), it serves as a critical intermediate that is subsequently hydroxylated by[1] to eventually form the antitussive and anticancer drug, noscapine.

Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Canadine (S)-Canadine (Branch Point) Scoulerine->Canadine SOMT & CAS Berberine Berberine Canadine->Berberine STOX (Oxidation) NMethylcanadine (S)-N-Methylcanadine Canadine->NMethylcanadine TNMT (N-Methylation) Noscapine Noscapine NMethylcanadine->Noscapine CYP82Y1, CYP82X2, etc. (Multi-step)

Biosynthetic divergence of Berberine and (S)-N-Methylcanadine from (S)-Canadine.

Mechanisms of Action & Pharmacological Profiles

Berberine: Metabolic Regulation via AMPK

Berberine is widely recognized for its potent metabolic effects, particularly in managing Type 2 Diabetes and metabolic syndrome. Unlike highly specific monoclonal antibodies, Berberine is a multi-target agent. Its hallmark mechanism is the [2]. Causality: Berberine does not bind AMPK directly. Instead, it inhibits mitochondrial respiratory chain complex I. This blockade reduces ATP synthesis, elevating the cellular AMP/ATP ratio. The energy deficit is sensed by AMPK, leading to its phosphorylation at Thr172. Activated AMPK subsequently stimulates glycolysis, enhances insulin sensitivity, and suppresses hepatic gluconeogenesis[3].

(S)-N-Methylcanadine: Multi-Target Neuroprotection

While historically studied primarily as a noscapine precursor, recent pharmacological profiling reveals that (S)-N-Methylcanadine exhibits potent neuroprotective properties. It acts as a[4]. Causality: The non-planar tetrahydroprotoberberine structure and the quaternary N-methyl group allow the molecule to interact simultaneously with the catalytic active site and the peripheral anionic site of AChE. This dual-binding not only prevents the breakdown of acetylcholine (improving cholinergic transmission) but also sterically hinders the AChE-induced fibrillogenesis of amyloid-beta peptides, making it a compelling candidate for Alzheimer's Disease (AD) research[4].

MOA BBR Berberine Mito Mitochondrial Complex I Inhibition BBR->Mito NMC (S)-N-Methylcanadine Enzymes Cholinesterase & MAO-A Inhibition NMC->Enzymes Amyloid Aβ1-42 Aggregation Inhibition NMC->Amyloid AMPK AMPK Activation (Increased AMP/ATP) Mito->AMPK Metabolism Increased Glycolysis & Insulin Sensitivity AMPK->Metabolism Neuro Neuroprotection & Cognitive Support Enzymes->Neuro Amyloid->Neuro

Distinct pharmacological signaling pathways and target interactions.

Quantitative Data Summary

The following table summarizes the physicochemical properties and pharmacological targets of both compounds to facilitate rapid comparison for drug development workflows.

FeatureBerberine(S)-N-Methylcanadine
Chemical Formula C20H18NO4+C21H24NO4+
Molecular Weight 336.36 g/mol 354.40 g/mol
Alkaloid Subclass Fully Oxidized ProtoberberineQuaternary Tetrahydroprotoberberine
Key Biosynthetic Enzyme STOX (Oxidation)TNMT (N-Methylation)
Primary Pharmacological Target Mitochondrial Complex I / AMPKAChE, MAO-A, Aβ1-42
Downstream Therapeutic Potential Type 2 Diabetes, Metabolic SyndromeAlzheimer's Disease, Neuroprotection
Role in Plant Metabolism End-product defense compoundIntermediate for Noscapine biosynthesis

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate strict internal controls to prove that the observed data is a direct result of the compound's mechanism of action.

Protocol A: Western Blot Analysis of AMPK Activation by Berberine

Objective: Validate Berberine-induced AMPK phosphorylation at Thr172. Self-Validating Mechanism: This protocol utilizes Metformin as a positive control (a known AMPK activator) to validate the assay's sensitivity. Furthermore, probing for both total AMPKα and β-actin ensures that any increase in the p-AMPK signal is strictly due to phosphorylation events caused by Berberine, rather than unequal protein loading or upregulation of total protein expression[3].

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed HepG2 hepatocytes in 6-well plates. Treat with Berberine (10 μM and 20 μM), Metformin (2 mM, positive control), or 0.1% DMSO (vehicle control) for 24 hours.

  • Lysis & Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the phosphorylated state). Quantify protein yield using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 μg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Incubate overnight at 4°C with primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα (total), and anti-β-actin.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL substrate and quantify densitometry.

Protocol B: In Vitro Multi-Target Enzyme Inhibition Assay for (S)-N-Methylcanadine

Objective: Quantify the inhibitory effect of (S)-N-Methylcanadine on Acetylcholinesterase (AChE) activity. Self-Validating Mechanism: This assay employs Ellman's colorimetric method. It includes Donepezil as a positive control to benchmark inhibitory potency. Crucially, a "no-enzyme" blank is included to rule out spontaneous hydrolysis of the substrate, ensuring that the measured colorimetric change is strictly dependent on AChE enzymatic activity[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare fresh solutions of 15 mM acetylthiocholine iodide (ATCI, substrate) and 3 mM DTNB (Ellman's reagent, chromogen).

  • Inhibitor Incubation: In a 96-well microplate, combine 140 μL of buffer, 20 μL of (S)-N-Methylcanadine at varying concentrations (e.g., 0.1 to 100 μM), 20 μL of AChE enzyme (0.5 U/mL), and 10 μL of DTNB. Incubate for 15 minutes at 25°C to allow the inhibitor to bind the enzyme.

  • Reaction Initiation: Add 10 μL of ATCI to initiate the reaction. Active AChE cleaves ATCI into thiocholine, which immediately reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm continuously for 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) for each well. Determine the IC50 by plotting the percentage of residual enzyme activity against the log concentration of (S)-N-Methylcanadine.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (S)-N-Methylcanadine

Welcome to your essential guide for the safe handling of (S)-N-Methylcanadine. As researchers and scientists dedicated to advancing drug development, ensuring your safety is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of (S)-N-Methylcanadine. As researchers and scientists dedicated to advancing drug development, ensuring your safety is paramount. This document provides in-depth, field-proven guidance on the necessary personal protective equipment (PPE) and logistical protocols to mitigate risks associated with this alkaloid. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Core Safety Principles: A Proactive Stance

The foundation of laboratory safety lies in a multi-layered defense strategy that combines engineering controls, administrative protocols, and personal protective equipment. Before any handling of (S)-N-Methylcanadine, a thorough risk assessment should be conducted to identify potential exposure routes and implement appropriate control measures.[4]

Engineering Controls: Your First Line of Defense

  • Ventilation: All work with (S)-N-Methylcanadine, especially when handling powders or generating aerosols, must be conducted in a designated area with appropriate ventilation, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[5][6] This is crucial to minimize inhalation exposure.

  • Containment: The use of closed systems for transfers and reactions can significantly reduce the risk of spills and aerosol generation.[7]

Administrative Controls: Establishing Safe Work Practices

  • Designated Areas: Clearly demarcate areas where (S)-N-Methylcanadine is stored and handled. Access to these areas should be restricted to trained personnel.[3]

  • Training: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency protocols.[2]

  • Hygiene: Strict personal hygiene practices are essential. Do not eat, drink, or apply cosmetics in the laboratory. Always wash your hands thoroughly before and after handling the compound and upon leaving the work area.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with (S)-N-Methylcanadine. The following recommendations are based on guidelines for handling potent and cytotoxic compounds.[5][7][8]

PPE Selection and Use
PPE ComponentSpecificationsRationale and Best Practices
Gloves Chemotherapy-tested nitrile gloves (double-gloving recommended)To prevent skin contact. Double-gloving provides an extra layer of protection, especially during compounding, administration, and disposal.[4][5] The outer glove should be removed immediately after a task or if contamination is suspected. Change gloves frequently (e.g., every 30-60 minutes) and immediately if torn or punctured.[5]
Gowns Disposable, solid-front gown with back closure, made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs are required.To protect clothing and skin from contamination. The gown should be worn over regular lab attire and cuffs should be tucked under the outer gloves.[5][6]
Eye and Face Protection Safety glasses with side shields or splash goggles. A face shield worn over safety glasses is required when there is a significant risk of splashing.To protect the eyes and face from splashes and aerosols.[5][9]
Respiratory Protection NIOSH-approved N95 or higher-level respirator. For potential vapors, a half-mask or full-face respirator with an appropriate combination cartridge (e.g., organic vapor/particulate filter) may be necessary.To prevent inhalation of airborne particles, especially when handling powders or when aerosols may be generated.[5][6][9] The choice of respirator should be based on a thorough risk assessment.
Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown

  • Inner Gloves

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Outer Gloves (cuffs over the gown sleeves)

Doffing Sequence (to minimize contamination):

  • Outer Gloves (dispose of in designated waste)

  • Gown (fold inward, away from the body)

  • Eye and Face Protection

  • Respiratory Protection

  • Inner Gloves (dispose of in designated waste)

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with disposable, absorbent, plastic-backed liners.[6]

  • Weighing: When weighing solid (S)-N-Methylcanadine, do so within a ventilated enclosure to minimize the risk of aerosolization.

  • Transfers: Use care when transferring the compound to avoid spills. For liquid transfers, use Luer-lock syringes and other closed systems where feasible.[7]

  • Labeling: Clearly label all containers with the compound name and appropriate hazard warnings.[6]

Spill Management

Immediate and proper cleanup of spills is essential to prevent exposure and the spread of contamination.[3]

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area.[5]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.[5][6]

  • Containment and Cleanup:

    • Liquids: Cover the spill with absorbent pads, working from the outside in.[5][6]

    • Solids: Gently cover the spill with a damp absorbent pad to avoid creating dust.[5]

  • Decontamination: Clean the spill area three times with a suitable detergent solution, followed by clean water.[6]

  • Disposal: All cleanup materials (absorbent pads, contaminated PPE, etc.) must be disposed of as hazardous waste.[6]

Disposal of (S)-N-Methylcanadine and Contaminated Materials

All waste contaminated with (S)-N-Methylcanadine must be treated as hazardous or cytotoxic waste and disposed of according to institutional and local regulations.[2]

  • Segregation: Do not mix hazardous waste with general laboratory trash.[10]

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all waste streams (solids, liquids, sharps).[10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Cytotoxic Waste" and include the name of the compound.[10]

  • Disposal Pathway:

    • Unused Compound: Dispose of as hazardous chemical waste, typically through incineration.[6]

    • Contaminated Labware (disposable): Place in designated hazardous waste containers.

    • Contaminated PPE: Dispose of in designated hazardous waste containers.

    • Sharps: All needles and other sharps must be disposed of in a designated sharps container.[3]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (S)-N-Methylcanadine.

PPE_Workflow PPE Selection Workflow for (S)-N-Methylcanadine Handling A Start: Assess Task B Handling Solid/Powder or Generating Aerosols? A->B C Handling Dilute Solutions with Low Splash Risk? B->C No E Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Glasses with Side Shields - N95 or Higher Respirator B->E Yes D High Splash Potential? C->D Yes F Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Glasses with Side Shields C->F No D->F H End: Proceed with Task D->H No E->H G Add Face Shield F->G Yes G->H

Caption: PPE selection workflow based on the handling task.

References

  • SOP for use of cytotoxic agents in Research. (n.d.). UNT Health Science Center. Retrieved from [Link]

  • Favier, J., et al. (2017). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Occupational Medicine and Toxicology, 12(1), 16. Retrieved from [Link]

  • PubChem. (S)-N-Methylcanadine. National Center for Biotechnology Information. Retrieved from [Link]

  • East, J., & N, C. (2013). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 20(2), e109-e117. Retrieved from [Link]

  • Environmental Health & Safety. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. California Institute of Technology. Retrieved from [Link]

  • Ecolab. (2025). Risks and Safety Measures for Cytotoxic Compounding. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE). Hospitals eTool. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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